alpha-Tocopherol acetate
説明
Alpha-Tocopherol acetate is a tocol.
Alpha-tocopherol is the primary form of vitamin E that is preferentially used by the human body to meet appropriate dietary requirements. In particular, the RRR-alpha-tocopherol (or sometimes called the d-alpha-tocopherol stereoisomer) stereoisomer is considered the natural formation of alpha-tocopherol and generally exhibits the greatest bioavailability out of all of the alpha-tocopherol stereoisomers. Moreover, RRR-alpha-tocopherol acetate is a relatively stabilized form of vitamin E that is most commonly used as a food additive when needed. this compound is subsequently most commonly indicated for dietary supplementation in individuals who may demonstrate a genuine deficiency in vitamin E. Vitamin E itself is naturally found in various foods, added to others, or used in commercially available products as a dietary supplement. The recommended dietary allowances (RDAs) for vitamin E alpha-tocopherol are: males = 4 mg (6 IU) females = 4 mg (6 IU) in ages 0-6 months, males = 5 mg (7.5 IU) females = 5 mg (7.5 IU) in ages 7-12 months, males = 6 mg (9 IU) females = 6 mg (9 IU) in ages 1-3 years, males = 7 mg (10.4 IU) females = 7 mg (10.4 IU) in ages 4-8 years, males = 11 mg (16.4 IU) females = 11 mg (16.4 IU) in ages 9-13 years, males = 15 mg (22.4 IU) females = 15 mg (22.4 IU) pregnancy = 15 mg (22.4 IU) lactation = 19 mg (28.4 IU) in ages 14+ years. Most individuals obtain adequate vitamin E intake from their diets; genuine vitamin E deficiency is considered to be rare. Nevertheless, vitamin E is known to be a fat-soluble antioxidant that has the capability to neutralize endogenous free radicals. This biologic action of vitamin E consequently continues to generate ongoing interest and study in whether or not its antioxidant abilities may be used to help assist in preventing or treating a number of different conditions like cardiovascular disease, ocular conditions, diabetes, cancer and more. At the moment however, there exists a lack of formal data and evidence to support any such additional indications for vitamin E use.
This compound is a natural product found in Senegalia catechu and Myriactis humilis with data available.
A natural tocopherol and one of the most potent antioxidant tocopherols. It exhibits antioxidant activity by virtue of the phenolic hydrogen on the 2H-1-benzopyran-6-ol nucleus. It has four methyl groups on the 6-chromanol nucleus. The natural d form of alpha-tocopherol is more active than its synthetic dl-alpha-tocopherol racemic mixture.
Structure
3D Structure
特性
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKOWWREFLAJOT-CEFNRUSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O3 | |
| Record name | D-ALPHA-TOCOPHERYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21117 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021356, DTXSID1031096 | |
| Record name | dl-alpha-Tocopheryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-alpha-Tocopheryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D-alpha-tocopheryl acetate appears as odorless off-white crystals. Darkens at 401 °F. (NTP, 1992), Light yellow liquid that crystallizes at -30 deg C; mp = 26.5-27.5 deg C; [Merck Index] Off-white odorless solid; mp = 28 deg C; [NTP] Light yellow semi-solid/liquid; mp = 25 deg C; [Sigma-Aldrich MSDS] | |
| Record name | D-ALPHA-TOCOPHERYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21117 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | alpha-Tocopherol acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11747 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
363 °F at 0.01 mmHg (NTP, 1992), >343 degrees Celcius | |
| Record name | D-ALPHA-TOCOPHERYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21117 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | alpha-Tocopherol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), Insoluble in cold water and hot water | |
| Record name | D-ALPHA-TOCOPHERYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21117 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | alpha-Tocopherol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Density |
0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | D-ALPHA-TOCOPHERYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21117 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
58-95-7, 52225-20-4, 7695-91-2 | |
| Record name | D-ALPHA-TOCOPHERYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21117 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DL-α-Tocopherol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52225-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopheryl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Tocopherol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocopherol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-alpha-Tocopherol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alpha-Tocopherol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dl-alpha-Tocopheryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-alpha-Tocopheryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-TOCOPHEROL ACETATE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7E6112E4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
82 °F (NTP, 1992) | |
| Record name | D-ALPHA-TOCOPHERYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21117 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | alpha-Tocopherol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Alpha-Tocopherol Acetate: A Technical Guide to the Cellular Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
Alpha-tocopherol (B171835) acetate (B1210297) (α-TA), a stable ester of vitamin E, serves as a pro-drug that is efficiently converted to its active form, alpha-tocopherol (α-T), within the cellular environment. While traditionally recognized for its potent lipid-soluble antioxidant properties, the mechanism of action of α-T extends significantly beyond the simple scavenging of free radicals. Emerging and established evidence reveals that α-T is a potent modulator of key signal transduction pathways and a regulator of gene expression. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of α-TA, detailing its conversion, its dual role as an antioxidant and a signaling molecule, and its impact on pathways including Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and the Pregnane X Receptor (PXR)-mediated gene regulation. This document consolidates quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Cellular Uptake and Bioactivation
Alpha-tocopherol acetate is a synthetic, stabilized form of vitamin E, designed to protect the active phenolic hydroxyl group from oxidation, thereby increasing its shelf life and stability in formulations.[1] Its biological activity is entirely dependent on its uptake by cells and subsequent enzymatic hydrolysis to release the active α-tocopherol.
Uptake and Hydrolysis
Once administered, α-TA penetrates the cell membrane. Intracellularly, the acetate group is cleaved by cellular esterases, a process known as bioactivation.[1] While several enzymes may be involved, studies have identified cholesterol ester hydrolase and carboxylesterases as capable of catalyzing this reaction, releasing free α-tocopherol and acetic acid.[1][2][3] This conversion is a critical prerequisite for all subsequent biological effects.
References
- 1. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, hydrolysis, and skin retention of amino acid esters of alpha-tocopherol. | Semantic Scholar [semanticscholar.org]
The Synthesis of dl-Alpha-Tocopheryl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of dl-alpha-tocopheryl acetate (B1210297), the stable, synthetic form of Vitamin E. This document details the core two-step reaction process, encompassing the condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol (B1199701) (IP) to yield dl-alpha-tocopherol (B57034), followed by its acetylation. It includes detailed experimental protocols, comparative data on various catalytic systems, and methods for purification and characterization, designed to be a valuable resource for professionals in research and drug development.
Introduction
dl-Alpha-tocopheryl acetate is a synthetically produced form of vitamin E, valued for its stability against oxidation compared to its unesterified counterpart, α-tocopherol.[1] This stability makes it a preferred ingredient in the pharmaceutical and cosmetic industries. The industrial synthesis is a well-established process, primarily involving a Friedel-Crafts alkylation followed by esterification.[2] This guide will explore the nuances of this synthesis, providing detailed methodologies and quantitative data to aid in laboratory-scale production and process optimization.
Core Synthesis Pathway
The synthesis of dl-alpha-tocopheryl acetate is predominantly a two-stage process:
-
Condensation: Trimethylhydroquinone (TMHQ) and isophytol (IP) undergo a condensation reaction, typically catalyzed by a Lewis or Brønsted acid, to form dl-alpha-tocopherol.
-
Acetylation: The hydroxyl group of the resulting dl-alpha-tocopherol is then esterified using an acetylating agent, most commonly acetic anhydride (B1165640), to produce the final product, dl-alpha-tocopheryl acetate.
A generalized workflow for this synthesis is depicted below.
Experimental Protocols
Stage 1: Condensation of Trimethylhydroquinone and Isophytol
The condensation of TMHQ and isophytol is the critical step in forming the chromanol ring of the tocopherol molecule. A variety of acid catalysts and solvent systems can be employed, each influencing reaction time, temperature, and yield.
Protocol 1: Zinc Chloride and Hydrochloric Acid Catalysis
This method is a robust and commonly cited procedure for the synthesis of dl-alpha-tocopherol.
-
Materials:
-
2,3,5-Trimethylhydroquinone (TMHQ)
-
Isophytol (IP)
-
Zinc chloride (ZnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Isobutyl acetate (solvent)
-
Heptane (B126788) or Hexane (for extraction)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixture of TMHQ (1.0 eq), zinc chloride (0.8-1.0 eq), isobutyl acetate, and a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture and maintain the temperature between 30-40°C.
-
Add isophytol (1.0 eq) dropwise to the reaction mixture over a period of 3 hours, ensuring the temperature remains within the specified range.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2 hours.
-
Upon completion, cool the reaction mixture and perform a workup, which typically involves washing with water and extraction with a non-polar solvent like heptane or hexane.
-
The organic phase is then concentrated under reduced pressure to yield crude dl-alpha-tocopherol.
-
Protocol 2: Boric and Oxalic Acid Catalysis
This protocol offers an alternative catalytic system.
-
Materials:
-
2,3,5-Trimethylhydroquinone (TMHQ)
-
Isophytol (IP)
-
ortho-Boric acid
-
Oxalic acid
-
γ-Butyrolactone (solvent)
-
Heptane (for azeotropic water removal and extraction)
-
-
Procedure:
-
Dissolve TMHQ (1.5 eq) and a catalytic mixture of ortho-boric acid and oxalic acid (e.g., 1:2 molar ratio) in γ-butyrolactone.
-
Heat the solution to 150°C.
-
A solution of isophytol (1.0 eq) in heptane is added dropwise over 30 minutes.
-
During the addition, water formed in the reaction is removed azeotropically with heptane.
-
After the addition, the reaction is stirred for an additional 30 minutes at 150°C.
-
Cool the mixture and extract with heptane.
-
The combined organic phases are concentrated to yield the crude product.
-
Stage 2: Acetylation of dl-Alpha-Tocopherol
The crude dl-alpha-tocopherol from the condensation step is esterified to improve its stability.
-
Materials:
-
Crude dl-alpha-tocopherol
-
Acetic anhydride
-
Sulfuric acid (catalytic amount)
-
-
Procedure:
-
To the crude dl-alpha-tocopherol, add acetic anhydride (typically in slight excess, e.g., 1.1-1.2 eq).
-
Add a catalytic amount of sulfuric acid.
-
The mixture is refluxed for approximately 4 hours.
-
After cooling, the excess acetic anhydride is removed under reduced pressure.
-
The resulting crude dl-alpha-tocopheryl acetate is then purified.
-
Data Presentation
The choice of catalyst and reaction conditions significantly impacts the yield and purity of the intermediate, dl-alpha-tocopherol. The following table summarizes quantitative data from various reported syntheses.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (TMHQ:IP) | Yield (%) | Purity (%) |
| ZnCl₂ / HCl | Isobutyl Acetate | 30-40 | 5 | ~1:1 | - | - |
| ortho-Boric acid / Oxalic acid | γ-Butyrolactone / Heptane | 150 | 1 | 1.5:1 | 96 | - |
| ZnCl₂ / HCl | γ-Butyrolactone | 80-90 | 1 | 1:1 | 96 | - |
| p-Toluenesulfonic acid | Propylene Carbonate / Hexane | 100 | 1 | 1.5:1 | - | - |
| Sc(OTf)₃ | Toluene | Reflux | 3.5 | ~1:1 | 91 | 94 |
| Sc(OTf)₃ | Xylene | Reflux | 3.5 | ~1:1 | 88 | 97 |
For the acetylation step, a reported protocol using acetic anhydride and sulfuric acid catalyst, followed by distillation, yielded dl-alpha-tocopheryl acetate with a purity of 98% and a yield of 90%.[3]
Purification and Characterization
Purification:
-
Distillation: The most common method for purifying the final product is vacuum distillation. dl-alpha-tocopheryl acetate has a high boiling point and is susceptible to thermal degradation, making high vacuum essential.[4] Boiling points at reduced pressures are reported as 184°C at 0.01 mmHg and 224°C at 0.3 mmHg.[4]
-
Chromatography: For laboratory-scale purification and for obtaining high-purity standards, chromatographic techniques are employed.
-
Flash Chromatography: This technique can be used for the purification of tocopherols (B72186) from reaction mixtures or natural oils.[3] Normal-phase chromatography using a diol or silica (B1680970) column is effective.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of tocopherols and their acetates.[5][6] Both normal-phase and reverse-phase columns can be used.[5]
-
Characterization:
The identity and purity of the synthesized dl-alpha-tocopheryl acetate can be confirmed using various spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the ester carbonyl group (C=O) around 1765 cm⁻¹, the C-O stretching of the ester, and the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a characteristic singlet for the acetyl methyl protons around 2.0-2.3 ppm, along with the signals for the aromatic protons, the phytyl chain, and the chroman ring protons.
-
¹³C NMR: The carbon NMR will show a signal for the ester carbonyl carbon around 170 ppm, in addition to the signals for the aromatic, chroman, and phytyl chain carbons.
-
Spectroscopic data for dl-alpha-tocopherol and its acetate are available in public databases for comparison.[7][8][9][10]
Signaling Pathways and Logical Relationships
The synthesis of dl-alpha-tocopheryl acetate can be visualized as a logical progression of chemical transformations.
Conclusion
The chemical synthesis of dl-alpha-tocopheryl acetate is a robust and well-documented process. The primary route through the condensation of trimethylhydroquinone and isophytol, followed by acetylation, offers high yields and purity. The selection of an appropriate catalytic system and solvent for the condensation step is crucial for optimizing the reaction efficiency. Subsequent purification, typically by vacuum distillation, is necessary to obtain a high-purity final product suitable for pharmaceutical and cosmetic applications. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to successfully synthesize and purify dl-alpha-tocopheryl acetate.
References
- 1. Tocopherol - Wikipedia [en.wikipedia.org]
- 2. avenalab.com [avenalab.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]
- 5. dspace.ceu.es [dspace.ceu.es]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. DL-α-Tocopherol(10191-41-0) 1H NMR [m.chemicalbook.com]
- 8. D-alpha-Tocopheryl acetate(58-95-7) 1H NMR [m.chemicalbook.com]
- 9. (.+/-.)-α-Tocopherol acetate [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Antioxidant Properties of Alpha-Tocopherol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-tocopherol (B171835) acetate (B1210297), a synthetic and more stable form of vitamin E, is widely utilized in dietary supplements and dermatological products. Unlike its parent compound, alpha-tocopherol, the acetate ester does not possess inherent antioxidant activity. Its biological efficacy as an antioxidant is entirely dependent on its in vivo hydrolysis to the active alpha-tocopherol form. This technical guide provides a comprehensive overview of the antioxidant properties of alpha-tocopherol acetate, detailing its mechanism of action, summarizing quantitative data from in vitro and in vivo studies, and providing detailed experimental protocols for assessing its antioxidant potential. Furthermore, this guide illustrates key signaling pathways modulated by alpha-tocopherol and typical experimental workflows using Graphviz diagrams.
Introduction
Vitamin E comprises a group of eight fat-soluble compounds, with alpha-tocopherol being the most biologically active form in humans.[1] Its primary role is to act as a potent lipid-soluble antioxidant, protecting cell membranes from oxidative damage by scavenging free radicals.[2] However, the free phenolic hydroxyl group that imparts this antioxidant activity also makes alpha-tocopherol susceptible to oxidation, limiting its shelf life in commercial formulations.
To enhance stability, alpha-tocopherol is often esterified to form this compound.[3] In this form, the phenolic hydroxyl group is blocked, rendering the molecule itself inactive as a direct antioxidant.[4][5] The antioxidant benefits of this compound are realized only after it is administered in vivo, where it undergoes enzymatic hydrolysis to release the active alpha-tocopherol.[6] This guide delves into the scientific principles governing the antioxidant properties of this compound, providing a critical resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.
Mechanism of Action: A Prodrug Approach
This compound functions as a prodrug, meaning it is an inactive compound that is converted to an active form within the body. The antioxidant activity is not a property of the acetate ester itself but of the resulting alpha-tocopherol following hydrolysis.
In Vivo Hydrolysis
Upon oral ingestion or topical application, this compound is subjected to enzymatic cleavage. In the small intestine, pancreatic lipase (B570770) and bile salt-dependent lipase are involved in this conversion.[7] For topical applications, esterases within the skin are responsible for hydrolyzing the acetate group, albeit at a slow rate, to release free alpha-tocopherol.[5]
The efficiency of this hydrolysis is a critical determinant of the bioavailability and subsequent antioxidant efficacy of this compound.
Antioxidant Action of Alpha-Tocopherol
Once liberated, alpha-tocopherol acts as a chain-breaking antioxidant. It donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby neutralizing them and terminating the lipid peroxidation chain reaction.[2] The resulting tocopheroxyl radical is relatively stable and can be recycled back to alpha-tocopherol by other antioxidants, such as ascorbic acid (vitamin C).
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of this compound is typically evaluated through in vitro and in vivo assays. The results consistently demonstrate its lack of direct radical-scavenging activity and highlight the necessity of in vivo conversion.
In Vitro Antioxidant Activity
Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, consistently show that this compound has no significant antioxidant activity.[4][5][8] This is because the esterification of the phenolic hydroxyl group prevents the donation of a hydrogen atom, which is the primary mechanism of radical scavenging in these assays.
Table 1: In Vitro Antioxidant Activity of Alpha-Tocopherol vs. This compound
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Reference(s) |
| Alpha-Tocopherol | Effective scavenging (IC50 values reported in the µM range) | Effective scavenging (IC50 values reported in the µM range) | [4][8] |
| This compound | No significant activity (IC50 not determinable or extremely high) | No significant activity (IC50 not determinable or extremely high) | [4][5][8] |
In Vivo Antioxidant Activity
In contrast to in vitro studies, in vivo experiments demonstrate the antioxidant effects of this compound following its administration and subsequent hydrolysis. These studies often measure biomarkers of oxidative stress, such as malondialdehyde (MDA), a product of lipid peroxidation.
Table 2: In Vivo Antioxidant Effects of this compound
| Animal Model | Dosage and Duration | Biomarker Measured | Key Findings | Reference(s) |
| Rats | Varied doses of tocopherol acetate with physical exercise | Serum and liver lipid peroxides | Increasing doses of tocopherol acetate led to a reduction in lipid peroxidation in exercising rats, demonstrating a dose-dependent in vivo antioxidant effect. | [6] |
| Rats | Not specified | Liver TBARS concentration | Alpha-tocopherol supplementation was shown to protect against cellular stress and reduce TBARS levels in tissues. | [9] |
Detailed Experimental Protocols
For researchers aiming to evaluate the antioxidant properties of vitamin E analogs, the following are detailed protocols for common antioxidant assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compound (and positive control, e.g., alpha-tocopherol) dissolved in methanol at various concentrations.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in methanol.
-
In a 96-well plate or cuvettes, add 100 µL of each dilution of the test compound.
-
Add 100 µL of the DPPH solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank containing methanol and DPPH solution is also measured.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[10]
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Ethanol (B145695) or phosphate-buffered saline (PBS) for dilution
-
Test compound (and positive control, e.g., Trolox) dissolved in a suitable solvent at various concentrations.
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate or cuvettes, add 10 µL of each dilution of the test compound.
-
Add 190 µL of the diluted ABTS•+ solution to each well/cuvette.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
-
Reagents:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT) solution (optional, to prevent further oxidation during the assay)
-
Tissue homogenate or other biological sample
-
MDA standard for calibration curve.
-
-
Procedure:
-
Homogenize the tissue sample in a suitable buffer.
-
To 0.5 mL of the homogenate, add 0.5 mL of TCA solution.
-
Centrifuge at 3000 rpm for 20 minutes.
-
To 0.5 mL of the supernatant, add 1 mL of TBA solution.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes and measure the absorbance of the supernatant at 532 nm.
-
-
Calculation: The concentration of MDA is calculated using a standard curve prepared with an MDA standard. The results are typically expressed as nmol of MDA per mg of protein or gram of tissue.[12][13]
Signaling Pathways Modulated by Alpha-Tocopherol
Beyond its direct radical-scavenging activity, alpha-tocopherol has been shown to modulate various signaling pathways, contributing to its overall protective effects.
Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Alpha-tocopherol can activate this pathway, leading to the upregulation of a suite of antioxidant and detoxification enzymes.
Caption: Nrf2-ARE signaling pathway activated by alpha-tocopherol.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation.[14] Oxidative stress, which can be mitigated by alpha-tocopherol, leads to the inactivation of Keap1, allowing Nrf2 to translocate to the nucleus.[15] In the nucleus, Nrf2 heterodimerizes with Maf proteins and binds to the ARE, initiating the transcription of cytoprotective genes.[16]
Protein Kinase C (PKC) Inhibition
Alpha-tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme involved in various cellular processes, including cell proliferation and inflammation. This inhibition is independent of its antioxidant activity.
Caption: Inhibition of Protein Kinase Cα by alpha-tocopherol.
Alpha-tocopherol can activate Protein Phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates PKCα.[7] This mechanism has been implicated in the inhibition of platelet aggregation and smooth muscle cell proliferation by alpha-tocopherol.[3][17]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo antioxidant activity of this compound.
References
- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. plant-stress.weebly.com [plant-stress.weebly.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alpha-tocopherol inhibits aggregation of human platelets by a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Stereoisomers of alpha-Tocopherol Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and analytical methodologies related to alpha-tocopherol (B171835) acetate (B1210297), a stable form of vitamin E.
Core Structure of alpha-Tocopherol Acetate
This compound is the ester of acetic acid and alpha-tocopherol.[1] Its structure consists of two primary moieties: a chromanol ring and a hydrophobic phytyl tail.
-
Chromanol Ring: A bicyclic structure containing a hydroxyl group at position 6, which is esterified with an acetyl group. This esterification blocks the antioxidant activity of the phenolic hydroxyl group, rendering the molecule more stable to oxidation.[1] The acetate is hydrolyzed in the body to release the active alpha-tocopherol.[1]
-
Phytyl Tail: A saturated 16-carbon isoprenoid side chain attached at position 2 of the chromanol ring. This long, hydrophobic tail is responsible for the lipid-soluble nature of the molecule.[2]
The IUPAC name for the naturally occurring stereoisomer is [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate.[3] The molecular formula for this compound is C₃₁H₅₂O₃.[3][4]
Stereoisomerism
The molecular structure of this compound possesses three chiral centers located at positions 2, 4', and 8' of the molecule.[1][5][6] Each of these centers can exist in either an 'R' or 'S' configuration, leading to a total of 2³ or eight possible stereoisomers.[5][6][7]
The eight stereoisomers are:
-
RRR
-
RSR
-
RRS
-
RSS
-
SRR
-
SSR
-
SRS
-
SSS
Natural vs. Synthetic this compound:
-
Natural (d-alpha-Tocopheryl Acetate): This form, designated as RRR-alpha-tocopheryl acetate, is the only stereoisomer synthesized by plants and other photosynthetic organisms.[5] It exhibits the highest biological activity and bioavailability.[3][7]
-
Synthetic (dl-alpha-Tocopheryl Acetate): The synthetic version, referred to as all-rac-alpha-tocopheryl acetate, is an equimolar mixture of all eight stereoisomers.[5][7][8] While all stereoisomers have equal in vitro antioxidant activity, their in vivo biological activity differs significantly.[5] The four 2R stereoisomers (RRR, RRS, RSR, RSS) are more biologically active than the four 2S stereoisomers (SRR, SRS, SSR, SSS).[6][8] This is primarily due to the selective binding of the 2R forms to the alpha-tocopherol transfer protein (α-TTP) in the liver.[6][7]
Quantitative Data Summary
The following table summarizes key physicochemical and biological properties of this compound and its stereoisomers.
| Property | RRR-alpha-Tocopheryl Acetate (Natural) | all-rac-alpha-Tocopheryl Acetate (Synthetic) | Reference(s) |
| Molecular Formula | C₃₁H₅₂O₃ | C₃₁H₅₂O₃ | [3],[4] |
| Molar Mass | 472.74 g/mol | 472.74 g/mol | [1],[4] |
| CAS Number | 58-95-7 | 7695-91-2 | [1], |
| Appearance | Pale yellow, viscous liquid | Yellow, viscous liquid | , |
| Melting Point | 27.5 °C | Not well-defined (mixture) | |
| Boiling Point | 224 °C at 0.3 mmHg | >200 °C | [1], |
| Density | ~0.95 g/cm³ | ~0.96 g/mL | [2],[9] |
| Solubility | Insoluble in water; soluble in acetone, chloroform, ethanol, and oils. | Practically insoluble in water; miscible with chloroform, ethanol, ether, acetone, and vegetable oils. | ,[9] |
| Biological Activity Ratio | 100% | ~50% of RRR form (theoretically, due to four active 2R isomers) | [8],[7] |
| Biopotency Ratio (RRR:all-rac) | 1.36 : 1 (based on rat fetal resorption studies) | 1 | [5] |
| International Units (IU) | 1 IU = 0.67 mg | 1 IU = 1.0 mg | [9] |
Experimental Protocols
Synthesis of all-rac-alpha-Tocopherol Acetate
A common industrial method for synthesizing all-rac-alpha-tocopherol, which is then acetylated, involves the acid-catalyzed condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol (B1199701) (IP).
Protocol Outline:
-
Reaction Setup: Trimethylhydroquinone and a catalyst system are suspended in a suitable solvent, such as a cyclic carbonate (e.g., γ-butyrolactone) or acetic acid, in a reactor.[10][11]
-
Catalyst System: A combination of a Lewis acid (e.g., zinc chloride, ZnCl₂) and a Brønsted acid (e.g., hydrochloric acid, HCl) is typically used.[10][11]
-
Condensation: The mixture is heated to a reaction temperature of approximately 60-90°C.[10][11] Isophytol is then added dropwise to the heated suspension over a period of several hours.[10][11]
-
Reaction Completion: The reaction is stirred for an additional period after the isophytol addition is complete to ensure maximum conversion to dl-α-tocopherol.[11]
-
Acetylation: Following the condensation, acetic anhydride (B1165640) is added to the reaction mixture to esterify the hydroxyl group of the newly formed tocopherol, yielding dl-α-tocopheryl acetate.[11][12]
-
Purification: The product is purified through extraction with a non-polar solvent like heptane, followed by washing and concentration under vacuum to yield the final product.[11]
Analytical Separation of Stereoisomers
The separation and quantification of the eight stereoisomers of this compound are critical for determining the composition and bioactivity of vitamin E supplements. Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.
Protocol Outline:
-
Sample Preparation: The this compound sample is dissolved in a suitable organic solvent, typically the mobile phase, and filtered before injection.[13] For biological samples, a solvent extraction step is required.[13]
-
Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector is used.[14]
-
Chiral Stationary Phase: A chiral column is essential for separating the stereoisomers. Columns such as Chiralpak OP(+) or Chiralcel OD-H are commonly used.[14]
-
Mobile Phase: A normal-phase mobile phase is typically employed. For instance, a mixture of methanol (B129727) and water (e.g., 96:4, v/v) or isopropanol (B130326) in isohexane can be used.[14]
-
Detection: Detection is commonly performed using UV absorbance at approximately 284-292 nm or by fluorescence detection with an excitation wavelength around 295 nm and an emission wavelength of about 330 nm for higher sensitivity.[9][13][14]
-
Analysis: The resulting chromatogram will show multiple peaks corresponding to the different stereoisomers or groups of co-eluting stereoisomers. The peak area ratio can be used to quantify the relative amounts of each stereoisomer in the mixture.[14]
Mandatory Visualizations
References
- 1. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]
- 2. α-Tocopherol - Wikipedia [en.wikipedia.org]
- 3. This compound | C31H52O3 | CID 86472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (.+/-.)-α-Tocopherol acetate [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. So many options but one choice: the human body prefers α-tocopherol. A matter of stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tocopherol - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. US6239294B1 - Process to produce α-tocopherol-acetate - Google Patents [patents.google.com]
- 11. DE19617444A1 - Preparation of vitamin E and DL-alpha-tocopherol acetate - Google Patents [patents.google.com]
- 12. Synthesis and application of α-Tocopherol_Chemicalbook [chemicalbook.com]
- 13. aocs.org [aocs.org]
- 14. Chromatographic Separation of Vitamin E Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of vitamin E acetate.
A Technical Guide to the Physicochemical Properties of Vitamin E Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E acetate (α-tocopheryl acetate) is the esterified, more stable form of α-tocopherol, the most biologically active form of vitamin E.[1] Due to the blocking of the phenolic hydroxyl group, vitamin E acetate exhibits superior stability against oxidation, heat, and light compared to its unesterified counterpart.[2] This enhanced stability makes it the preferred form for use in dietary supplements and cosmetic formulations, where a longer shelf life is crucial.[3][4]
This technical guide provides an in-depth overview of the core It includes tabulated quantitative data, detailed experimental protocols for its analysis, and visualizations of its bioactivation pathway and analytical workflows. The information presented is intended to support researchers, scientists, and drug development professionals in formulating, analyzing, and understanding the behavior of this vital compound.
Chemical Identity and Structure
Vitamin E acetate is the ester of α-tocopherol and acetic acid. It exists in natural (d-α-tocopheryl acetate) and synthetic (dl-α-tocopheryl acetate) forms. The synthetic form is a mixture of eight stereoisomers.[3][5] The RRR-α-tocopheryl acetate (d-form) is the most common isomer and corresponds to the natural configuration.[3][6]
-
IUPAC Name: [(2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-yl] acetate
-
Molecular Formula: C₃₁H₅₂O₃[7]
-
CAS Numbers:
Physicochemical Properties
The physicochemical properties of vitamin E acetate can vary slightly depending on the stereoisomeric form. The synthetic (dl) form and the natural (d) form have notably different melting points.
Quantitative Data Summary
The following tables summarize the key physicochemical properties for both the d- and dl- forms of α-tocopheryl acetate.
Table 1: General and Physical Properties
| Property | dl-α-Tocopheryl Acetate | d-α-Tocopheryl Acetate | Reference(s) |
| Molecular Weight | 472.74 g/mol | 472.74 g/mol | [7][8][10] |
| Appearance | Clear, yellow to greenish-yellow, viscous oil | Clear, yellow, viscous oil that may solidify | [8][9] |
| Odor | Practically odorless | Practically odorless | [8][9] |
| Density | 0.953 - 0.96 g/mL at 20 °C | 0.953 g/cm³ | [6][8][11] |
| Melting Point | –27.5 °C | ~25 °C to 28 °C | [3][6][8][9] |
| Boiling Point | Decomposes at 240 °C (atm. pressure). Boils under vacuum: 224 °C at 0.3 mmHg. | Decomposes at 240 °C (atm. pressure) | [3][1][6] |
| Refractive Index | 1.4950–1.4972 at 20 °C | 1.4950–1.4972 at 20 °C | [3][6][8] |
| Log P (Octanol/Water) | 12.2 | 10.8 (Computed) | [10][12] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Insoluble / Practically insoluble | [7] |
| Acetone | Soluble / Freely Soluble / Miscible | [3][5][9] |
| Chloroform | Soluble / Miscible | [3][5][9] |
| Ethanol | Soluble / Poorly soluble in ethanol; Freely soluble in anhydrous ethanol | [3][5][6][9] |
| Ether | Soluble / Miscible | [3][5][9] |
| Fats & Vegetable Oils | Soluble / Miscible | [3][9] |
| Hydrocarbons | Miscible | [3] |
Stability
Vitamin E acetate is significantly more stable than α-tocopherol.[2] Its esterified form protects the reactive phenolic hydroxyl group, rendering it resistant to oxidation from exposure to air and light.[1] It is also stable towards heat.[13] However, it is unstable in the presence of strong oxidizing agents and is susceptible to saponification (hydrolysis) under alkaline conditions.[14][8][13] For optimal shelf life, it should be stored in a light-proof, airtight container at temperatures not exceeding 25 °C, where it is stable for at least 36 months.[14][13]
Bioactivation and Antioxidant Mechanism
Vitamin E acetate itself is biologically inactive as an antioxidant because its phenolic hydroxyl group is blocked.[15] It functions as a prodrug, requiring in-vivo hydrolysis to release the active α-tocopherol.[3][15]
In-Vivo Hydrolysis
Upon ingestion or topical application, vitamin E acetate is slowly hydrolyzed by esterases in the intestine or skin to yield α-tocopherol and acetic acid.[3][1][15] In the context of digestion, cholesteryl ester hydrolase has been identified as a key enzyme responsible for this conversion.[16] The efficiency of this hydrolysis and subsequent absorption can be influenced by the food matrix.[16][17]
References
- 1. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]
- 2. ijstm.com [ijstm.com]
- 3. atamankimya.com [atamankimya.com]
- 4. lotioncrafter.com [lotioncrafter.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. TOCOPHERYL ACETATE (VITAMIN E ACETATE) - Ataman Kimya [atamanchemicals.com]
- 7. Vitamin E Acetate (DL-α-Tocopherol Acetate) - zebpharma [zebpharma.com]
- 8. echemi.com [echemi.com]
- 9. organic chemistry - What is the physical state of vitamin E acetate at room temperature and normal pressure - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Vitamin E acetate | C31H52O3 | CID 11305985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. univarsolutions.com [univarsolutions.com]
- 13. skinident.world [skinident.world]
- 14. download.basf.com [download.basf.com]
- 15. Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Complexity of vitamin E metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hydrolysis of α-Tocopherol Acetate to α-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Tocopherol, the most biologically active form of Vitamin E, is a vital fat-soluble antioxidant. Due to its inherent instability, it is often formulated as the ester prodrug, α-tocopherol acetate (B1210297). This stable form requires hydrolysis to the active α-tocopherol to exert its biological effects. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of α-tocopherol acetate, detailing the core chemical transformation, the enzymes involved, and quantitative kinetic data. Furthermore, it presents detailed experimental protocols for in vitro analysis and visualization of the hydrolytic process and the subsequent signaling pathways of the active α-tocopherol. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
α-Tocopherol is a potent antioxidant that protects cells from oxidative damage by scavenging free radicals. Its application in pharmaceuticals, nutraceuticals, and cosmetics is widespread. However, the phenolic hydroxyl group in its structure makes it susceptible to oxidation, limiting its shelf-life and efficacy. To overcome this, α-tocopherol is commonly esterified to form α-tocopherol acetate, a more stable derivative.
This esterification renders the molecule biologically inactive until the acetate group is cleaved, releasing the active α-tocopherol. This hydrolysis is a critical step for the bioavailability and therapeutic action of supplemented Vitamin E. In vivo, this conversion is primarily carried out by esterases in the small intestine. Understanding the kinetics and mechanisms of this hydrolysis is crucial for designing effective delivery systems and predicting the biological activity of α-tocopherol acetate.
The Core Chemical Reaction
The hydrolysis of α-tocopherol acetate is a straightforward ester hydrolysis reaction, yielding α-tocopherol and acetic acid. This reaction can be catalyzed by acids, bases, or, most relevantly in a biological context, by enzymes.
Enzymatic Hydrolysis
In biological systems, the hydrolysis of α-tocopherol acetate is primarily an enzymatic process. The key enzymes responsible for this bioconversion are located in the gastrointestinal tract.
Key Enzymes
-
Cholesterol Esterase (CEase): Also known as pancreatic carboxyl ester hydrolase, this is considered the primary enzyme responsible for the hydrolysis of α-tocopherol acetate in the small intestine.[1]
-
Pancreatic Lipase (B570770) (PL): While its main function is to hydrolyze triglycerides, pancreatic lipase has also been shown to exhibit activity towards α-tocopherol acetate, particularly in the presence of colipase and bile salts.[1]
Quantitative Data on Enzymatic Hydrolysis
The efficiency of enzymatic hydrolysis can be quantified by kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
| Enzyme | Stereoisomer of α-Tocopherol Acetate | Km (mM) | Vmax (nmol/min/mg protein) | Source |
| Bovine Cholesterol Esterase | RRR-α-Tocopheryl Acetate | 0.23 | 1.4 | [2] |
| Bovine Cholesterol Esterase | SRR-α-Tocopheryl Acetate | 0.48 | 9.8 | [2] |
| Bovine Cholesterol Esterase | SSS-α-Tocopheryl Acetate | 0.62 | 10.5 | [2] |
Table 1: Kinetic parameters for the hydrolysis of α-tocopherol acetate stereoisomers by bovine cholesterol esterase.[2]
| Time (minutes) | α-Tocopherol Acetate Remaining (%) | α-Tocopherol Formed (%) |
| 0 | 100 | 0 |
| 30 | 55 | 45 |
| 60 | 25 | 75 |
| 120 | 5 | 95 |
Table 2: Time-course of α-tocopherol acetate hydrolysis by cholesterol esterase in a mixed micelle solution.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the hydrolysis of α-tocopherol acetate and the subsequent analysis.
In Vitro Hydrolysis Assay Using Cholesterol Esterase
This protocol describes an in vitro assay to measure the hydrolysis of α-tocopherol acetate by cholesterol esterase in a simulated intestinal environment.
Materials:
-
α-Tocopherol Acetate
-
Cholesterol Esterase from bovine pancreas (e.g., Sigma-Aldrich)
-
Sodium taurocholate
-
Oleic acid
-
Cholesterol
-
Phosphate (B84403) buffer (35mM, pH 6.5, containing 0.15M NaCl)
-
Retinyl acetate (internal standard)
-
HPLC system with UV detector
Procedure:
-
Preparation of Mixed Micelle Solution:
-
Prepare a stock solution of the lipid mixture containing sodium taurocholate (4mM), oleic acid (0.4mM), monopalmitin (0.1mM), lysophosphatidylcholine (0.1mM), and cholesterol (0.1mM) in phosphate buffer.
-
Add α-tocopherol acetate to the lipid mixture to a final concentration of 0.1mM.
-
Sonicate the solution until it becomes clear to form mixed micelles.
-
-
Enzymatic Reaction:
-
Pre-warm the mixed micelle solution to 37°C.
-
Prepare a stock solution of cholesterol esterase in deionized water.
-
Initiate the reaction by adding a known amount of the cholesterol esterase solution to the mixed micelle solution. The final enzyme concentration should be optimized for linear reaction kinetics (e.g., 0.75 U/mL).[3][4]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sample Collection and Reaction Termination:
-
At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding an equal volume of ethanol containing the internal standard (retinyl acetate). Vortex vigorously.
-
-
Extraction:
-
Add a known volume of hexane to the sample, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the lipids.
-
-
HPLC Analysis:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system.
-
Quantify the concentrations of α-tocopherol acetate and α-tocopherol based on the peak areas relative to the internal standard.
-
HPLC Method for Simultaneous Quantification
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Quantification:
-
Prepare standard curves for both α-tocopherol acetate and α-tocopherol using known concentrations.
-
Calculate the concentration of each analyte in the samples by comparing their peak areas to the standard curves.
α-Tocopherol Signaling Pathways
Once hydrolyzed to its active form, α-tocopherol not only functions as an antioxidant but also modulates various cellular signaling pathways, influencing gene expression and cellular processes.
Inhibition of Protein Kinase C (PKC)
α-Tocopherol is a known inhibitor of Protein Kinase C (PKC) activity.[5] This inhibition is not due to its antioxidant properties but rather a more specific molecular interaction. By inhibiting PKC, α-tocopherol can influence cell proliferation and differentiation.
Modulation of Gene Expression
α-Tocopherol has been shown to regulate the expression of several genes involved in lipid metabolism, inflammation, and cell adhesion. This regulation occurs through its interaction with transcription factors and modulation of signaling cascades.
Conclusion
The hydrolysis of α-tocopherol acetate to α-tocopherol is a fundamental process that enables the biological activity of this essential vitamin when administered as a prodrug. This guide has provided a detailed overview of the enzymatic conversion, supported by quantitative data and comprehensive experimental protocols. For researchers and professionals in drug development, a thorough understanding of this hydrolytic process is paramount for the formulation of effective Vitamin E supplements and therapeutic agents. The provided methodologies offer a robust framework for further investigation into the factors influencing the bioavailability and efficacy of α-tocopherol acetate.
References
- 1. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of stereoisomeric alpha-tocopheryl acetates catalyzed by bovine cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The In Vivo Metabolic Journey of Alpha-Tocopherol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic pathway of alpha-tocopherol (B171835) acetate (B1210297), the stable, synthetic form of vitamin E. The document details the journey from ingestion to excretion, presenting quantitative data, experimental methodologies, and visual representations of the core processes to support research and development in nutrition and pharmacology.
Executive Summary
Alpha-tocopherol acetate, a widely used supplement and food fortifier, undergoes mandatory hydrolysis to the biologically active alpha-tocopherol form for absorption. This conversion, primarily mediated by intestinal esterases, is a critical first step. The liberated alpha-tocopherol is then absorbed via the lymphatic pathway, incorporated into chylomicrons, and transported to the liver. Within the liver, the alpha-tocopherol transfer protein (α-TTP) preferentially selects the RRR-α-tocopherol stereoisomer for incorporation into very-low-density lipoproteins (VLDLs), facilitating its distribution to peripheral tissues. The metabolism of alpha-tocopherol is a regulated process involving cytochrome P450-mediated oxidation to produce various water-soluble metabolites, which are primarily excreted in the urine. This guide synthesizes the current understanding of these intricate processes.
Hydrolysis and Intestinal Absorption
The journey of this compound begins in the small intestine, where it must be cleaved into its active form, alpha-tocopherol, and acetic acid.
Enzymatic Hydrolysis
Before it can be absorbed by enterocytes, the acetate ester bond of this compound must be hydrolyzed.[1][2] This process is primarily carried out by esterases in the intestinal lumen.[1] Studies have identified cholesteryl ester hydrolase (also known as bile salt-dependent lipase) as a key enzyme capable of this hydrolysis.[3][4] The efficiency of this hydrolysis can be influenced by the food matrix; for instance, the process is more efficient when the acetate form is incorporated into mixed micelles compared to emulsions or food debris.[4] While some research suggests that esterases originating from the enterocytes themselves can also contribute to this process, it is widely accepted that hydrolysis is a prerequisite for absorption.[3]
Micellar Solubilization and Cellular Uptake
As a fat-soluble compound, the resulting free alpha-tocopherol is incorporated into mixed micelles, which are formed with the aid of bile salts. These micelles facilitate the transport of alpha-tocopherol across the unstirred water layer to the brush border membrane of the intestinal enterocytes. The uptake into the enterocytes is a complex process involving several membrane proteins. Key transporters that have been identified to play a role include Scavenger Receptor Class B Type I (SR-BI), CD36, and NPC1 Like Intracellular Cholesterol Transporter 1 (NPC1L1).[3]
Chylomicron Assembly and Secretion
Once inside the enterocyte, alpha-tocopherol is packaged into large lipoprotein particles called chylomicrons, along with triglycerides, cholesterol, and other fat-soluble vitamins.[5][6][7][8] These chylomicrons are then secreted from the enterocytes into the lymphatic system, bypassing the portal circulation to the liver initially.[5][6] While chylomicron-mediated transport is the major pathway for vitamin E absorption, a secondary pathway involving high-density lipoproteins (HDL) may play a role, particularly when chylomicron assembly is impaired.[7]
The overall process from ingestion to entry into the lymphatic system is depicted below.
Caption: Intestinal processing of this compound.
Systemic Transport and Hepatic Sorting
Following its journey through the lymphatic system, alpha-tocopherol enters the systemic circulation.
Lipoprotein-Mediated Transport
Chylomicrons transport alpha-tocopherol through the bloodstream. Along the way, lipoprotein lipase (B570770) (LPL) acts on chylomicrons, hydrolyzing their triglyceride core and leading to the formation of chylomicron remnants. These remnants, still containing alpha-tocopherol, are subsequently taken up by the liver.[8] In the plasma, alpha-tocopherol is found associated with all lipoprotein fractions.[5][6]
The Role of the Liver and Alpha-Tocopherol Transfer Protein (α-TTP)
The liver is the central organ for processing and distributing vitamin E.[5] It contains the alpha-tocopherol transfer protein (α-TTP), which plays a crucial role in vitamin E homeostasis.[8] α-TTP exhibits a strong preference for the natural stereoisomer, RRR-α-tocopherol (also known as d-alpha-tocopherol).[8][9] It binds to RRR-α-tocopherol and facilitates its incorporation into nascent very-low-density lipoproteins (VLDLs).[5][6][8] These VLDLs are then secreted from the liver back into the bloodstream. Other forms of vitamin E, such as gamma-tocopherol (B30145) and the synthetic stereoisomers of alpha-tocopherol, have a lower affinity for α-TTP and are preferentially metabolized for excretion.[8][9] This selective process is responsible for the maintenance of higher plasma concentrations of RRR-α-tocopherol compared to other forms.[8]
Distribution to Tissues
From the VLDLs and their remnants (IDL) and ultimately low-density lipoproteins (LDL), alpha-tocopherol is delivered to extrahepatic tissues, including adipose tissue, skeletal muscle, and the adrenal glands.[5][6] Most of the body's alpha-tocopherol is stored in the liver, skeletal muscle, and adipose tissue.[5][6] Within cells, it is primarily located in mitochondrial and endoplasmic reticulum membranes.[5][6]
Metabolism and Excretion
Alpha-tocopherol that is not incorporated into VLDLs in the liver is targeted for catabolism.
Cytochrome P450-Mediated Catabolism
The metabolic breakdown of alpha-tocopherol is initiated in the liver by cytochrome P450 enzymes, particularly CYP4F2 and CYP3A4.[10][11] This process begins with the ω-hydroxylation of the phytyl tail of the tocopherol molecule.[10] This initial step is followed by a series of oxidation reactions, progressively shortening the side chain in a manner similar to fatty acid beta-oxidation.[10]
This catabolic cascade produces a series of water-soluble metabolites, including long-chain carboxychromanols (e.g., 13'-carboxychromanol) and ultimately the terminal, short-chain metabolite, 2(2'-carboxyethyl)-6-hydroxychroman (α-CEHC).[10][12]
Excretion of Metabolites
The water-soluble metabolites, primarily α-CEHC, are the main forms of vitamin E eliminated from the body.[12] They are excreted predominantly in the urine.[8][12] A smaller portion of vitamin E and its metabolites are eliminated through the bile into the feces.[8][13] The rate of metabolism and excretion is higher for non-alpha-tocopherol forms and synthetic stereoisomers of alpha-tocopherol due to their lower affinity for α-TTP.[8][10]
The overall metabolic fate of alpha-tocopherol is illustrated in the pathway diagram below.
Caption: Systemic transport, hepatic sorting, and metabolism of alpha-tocopherol.
Quantitative Data and Pharmacokinetics
The bioavailability and pharmacokinetic parameters of alpha-tocopherol are subject to significant interindividual variability.[14] However, comparative studies provide valuable insights.
Table 1: Comparative Bioavailability of α-Tocopherol Forms
| Comparison | Subjects | Key Findings | Reference |
| α-Tocopherol vs. α-Tocopheryl Acetate | Healthy Humans | Bioavailability ratio of 1.0; similar absorption rates and time to maximum plasma concentration (~12 hours). | [14] |
| RRR-α-Tocopheryl Acetate vs. all-rac-α-Tocopheryl Acetate | Healthy Humans | Both forms are absorbed equally well (fractional absorption ~0.775). | [12] |
| RRR-α-Tocopheryl Acetate vs. all-rac-α-Tocopheryl Acetate | Non-smokers | Bioavailability ratio (RRR:all-rac) from AUCs was approximately 1.3:1. | [15] |
| RRR-α-Tocopheryl Acetate vs. all-rac-α-Tocopheryl Acetate | Smokers | Bioavailability ratio (RRR:all-rac) from AUCs was approximately 0.9:1. | [15] |
Table 2: Pharmacokinetic Parameters of α-Tocopherol in Dairy Cows (5,000 IU DL-α-Tocopheryl Acetate)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| Adsorbed on Silica | 3.90 ± 0.13 | 57.5 ± 7.8 | 503.3 ± 63 |
| Microencapsulated | 3.29 ± 0.13 | 76.8 ± 8.9 | 620.25 ± 108.5 |
| Oil Form | 4.07 ± 0.19 | 73.1 ± 14.1 | 465.4 ± 38.7 |
| Data adapted from a study on Italian Friesian dairy cows following intraruminal administration.[16] |
Key Experimental Protocols
The understanding of this compound metabolism has been built upon various in vivo and in vitro experimental models. Below are generalized methodologies for key experiments.
In Vivo Bioavailability Study in Humans
-
Objective: To compare the bioavailability of different forms of alpha-tocopherol (e.g., free phenol (B47542) vs. acetate ester).
-
Subjects: Healthy, consenting adult volunteers.
-
Protocol:
-
Washout Period: Subjects maintain a controlled diet low in vitamin E for a specified period.
-
Dosing: Subjects are administered an oral dose of the test compounds, often as a single capsule containing equimolar amounts of the different forms (e.g., RRR-α-tocopherol and RRR-α-tocopheryl acetate), sometimes utilizing deuterated labels for tracing.[14][15]
-
Blood Sampling: Venous blood samples are collected at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48 hours) post-dosing.[14]
-
Sample Processing: Plasma and red blood cells are separated by centrifugation.
-
Analysis: Concentrations of the different forms of alpha-tocopherol in plasma and red blood cells are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14]
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated to determine bioavailability.
-
Caption: Generalized workflow for a human bioavailability study.
In Vitro Digestion and Hydrolysis Model
-
Objective: To assess the hydrolysis of this compound and its distribution during simulated digestion.
-
Model: A multi-compartment in vitro digestion model simulating the stomach and small intestine.
-
Protocol:
-
Sample Preparation: this compound is incorporated into a food matrix or emulsion.
-
Gastric Phase: The sample is incubated with simulated gastric fluid containing pepsin at pH ~2-3.
-
Intestinal Phase: The gastric chyme is transferred to a simulated intestinal environment. Simulated intestinal fluid containing bile salts, phospholipids, and pancreatic enzymes (including cholesteryl ester hydrolase) is added, and the pH is adjusted to ~6.5-7.
-
Fractionation: After incubation, the digest is separated into different phases (e.g., oil, aqueous micellar phase, solid pellet) by ultracentrifugation.
-
Analysis: The concentration of this compound and free alpha-tocopherol in each fraction is quantified by HPLC.
-
-
Application: This model helps determine the efficiency of hydrolysis and the bioaccessibility (the amount solubilized in micelles and available for absorption) of vitamin E.[4]
Conclusion
The metabolic pathway of this compound is a multi-step process that begins with mandatory intestinal hydrolysis and culminates in the regulated excretion of water-soluble metabolites. The process is characterized by the selective retention of the natural RRR-α-tocopherol stereoisomer, orchestrated by the hepatic α-TTP. This preferential handling underscores the difference in biological activity between natural and synthetic forms of vitamin E. For researchers and drug development professionals, a thorough understanding of this pathway—from the factors influencing intestinal absorption to the intricacies of hepatic metabolism—is critical for designing effective nutritional supplements and therapeutic agents. The quantitative data and experimental frameworks presented in this guide offer a foundational resource for future investigations into the complex in vivo behavior of this essential nutrient.
References
- 1. extension.okstate.edu [extension.okstate.edu]
- 2. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]
- 3. Vitamin E Bioavailability: Mechanisms of Intestinal Absorption in the Spotlight [mdpi.com]
- 4. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, transport and metabolism of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms involved in vitamin E transport by primary enterocytes and in vivo absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9.22 Vitamin E Absorption, Metabolism, & Excretion | Nutrition [courses.lumenlearning.com]
- 9. Complexity of vitamin E metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-Tocopherol Metabolites (The Vitamin E Metabolome) and Their Interindividual Variability during Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A feasibility study quantifying in vivo human alpha-tocopherol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of [5-CH3]-(2R, 4'R, 8'R)-α-Tocopherol in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biokinetics in humans of RRR-alpha-tocopherol: the free phenol, acetate ester, and succinate ester forms of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitamin E bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relative bioavailability of vitamin E in dairy cows following intraruminal administration of three different preparations of DL-alpha-tocopheryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Alpha-Tocopherol Acetate in Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-tocopherol (B171835) acetate (B1210297), a stable ester of alpha-tocopherol (Vitamin E), is widely utilized in pharmaceutical and cosmetic formulations due to its enhanced stability. However, its role in mitigating lipid peroxidation is indirect and contingent upon its bioactivation. This technical guide provides an in-depth analysis of the function of alpha-tocopherol acetate in the context of lipid peroxidation, detailing its mechanism of action, the critical role of enzymatic hydrolysis, and its efficacy relative to its active form, alpha-tocopherol. This document synthesizes quantitative data, provides detailed experimental protocols for assessing lipid peroxidation, and illustrates key pathways and workflows to support researchers in the field of oxidative stress and antioxidant research.
Introduction: Lipid Peroxidation and the Chemical Nature of this compound
Lipid peroxidation is a detrimental chain reaction initiated by free radicals that attack polyunsaturated fatty acids in cellular membranes, leading to cellular damage and the formation of reactive aldehydes, such as malondialdehyde (MDA). This process is implicated in the pathophysiology of numerous diseases, making the study of protective antioxidant mechanisms a critical area of research.
Alpha-tocopherol is the most biologically active form of Vitamin E and a potent lipid-soluble antioxidant. It functions as a "chain-breaking" antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby terminating the peroxidation cascade.[1]
This compound is the esterified form of alpha-tocopherol. The acetylation of the phenolic hydroxyl group renders the molecule more stable to oxidation, light, and heat, which is advantageous for formulation and storage. However, this chemical modification also blocks its antioxidant activity.[2] For this compound to exert a protective effect against lipid peroxidation, it must first be hydrolyzed to its active, free-tocopherol form.
Mechanism of Action: The Pro-Drug Nature of this compound
This compound itself is biologically inactive as an antioxidant. Its protective function is entirely dependent on its in vivo hydrolysis to alpha-tocopherol. This conversion is primarily facilitated by esterases, particularly cholesterol esterase, in the small intestine following oral ingestion. Upon topical application, some hydrolysis can also occur in the skin, though the rate is considerably slower.[3]
The released alpha-tocopherol is then incorporated into cellular membranes where it can effectively scavenge lipid peroxyl radicals. The tocopheryl radical formed in this process is relatively stable and can be regenerated back to alpha-tocopherol by other antioxidants, such as vitamin C (ascorbate), in what is known as the antioxidant network.
dot
References
- 1. Effect of alpha-tocopherol on the production of malondialdehyde in rat tissue homogenates after hypobaric exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Inhibition of microsomal lipid peroxidation by alpha-tocopherol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide for Researchers: Natural vs. Synthetic Alpha-Tocopherol Acetate
For researchers and drug development professionals, the choice between natural and synthetic alpha-tocopherol (B171835) acetate (B1210297) is a critical decision that can significantly impact experimental outcomes. This in-depth technical guide provides a comprehensive comparison of these two forms of vitamin E, focusing on their chemical properties, bioavailability, biological efficacy, and molecular mechanisms of action. Detailed experimental protocols and visual representations of key pathways are included to aid in study design and execution.
Chemical and Structural Differences
The fundamental distinction between natural and synthetic alpha-tocopherol lies in their stereochemistry. Natural alpha-tocopherol consists of a single stereoisomer, RRR-α-tocopherol, also known as d-alpha-tocopherol.[1][2][3] In contrast, synthetic alpha-tocopherol, labeled as all-rac-α-tocopheryl acetate or dl-alpha-tocopherol, is an equimolar mixture of eight stereoisomers (RRR, RRS, RSR, RSS, SRR, SRS, SSR, and SSS).[3][4] Of these eight, only the RRR form is identical to natural alpha-tocopherol.[3][4] The acetate ester form is commonly used for both natural and synthetic varieties in supplements and research settings to enhance stability and prolong shelf life.[4]
| Property | Natural Alpha-Tocopherol Acetate | Synthetic this compound |
| Common Name | d-alpha-tocopheryl acetate | dl-alpha-tocopheryl acetate |
| Stereoisomers | RRR-α-tocopheryl acetate (one stereoisomer) | A mixture of eight stereoisomers in equal parts |
| Source | Derived from vegetable oils, primarily soybean oil.[5] | Produced from petrochemicals.[5] |
Bioavailability and Biopotency: A Quantitative Comparison
The biological availability of alpha-tocopherol is significantly influenced by the stereochemistry of the molecule. The human body possesses a specific protein, the alpha-tocopherol transfer protein (α-TTP) in the liver, which preferentially binds to the RRR-stereoisomer of alpha-tocopherol.[6] This selective binding leads to the greater retention and distribution of the natural form throughout the body, while the other stereoisomers from the synthetic mixture are more rapidly metabolized and excreted.[6][7]
Numerous studies have quantified the superior bioavailability of natural alpha-tocopherol over its synthetic counterpart. The generally accepted biopotency ratio is that natural vitamin E is approximately twice as bioavailable as the synthetic form.[6][7]
| Study Type | Organism | Key Findings | Reference |
| Pharmacokinetic Study | Humans | The Area Under the Curve (AUC) for RRR-α-tocopherol in both plasma and red blood cells was significantly greater than for all-rac-α-tocopherol. The maximum concentration (Cmax) in red blood cells was 4.8 µg/mL for RRR-α-tocopherol versus 4.0 µg/mL for all-rac-α-tocopherol. | [8][9] |
| Deuterium-Labeled Study | Humans | The relative bioavailability of RRR-α-tocopheryl acetate compared to all-rac-α-tocopheryl acetate was found to be 2.0 ± 0.06. | |
| Supplementation Study | Humans | To achieve the same blood levels of alpha-tocopherol, a 300 mg dose of synthetic vitamin E was required to equal a 100 mg dose of natural vitamin E. | [3] |
| Tissue Distribution Study | Humans | Natural vitamin E levels in blood were twice as high as the synthetic form in healthy subjects and pregnant women after supplementation. In umbilical cords, natural vitamin E levels were three times higher. | [3] |
| Animal Study | Broilers | The concentration of α-tocopherol in the thigh muscle was significantly higher in the group supplemented with natural vitamin E compared to the synthetic form. | [10] |
Comparative Efficacy in Research Models
The differences in bioavailability translate to observable variations in efficacy in both in vitro and in vivo research models.
Antioxidant Activity
As a potent lipid-soluble antioxidant, alpha-tocopherol's primary role is to protect cell membranes from lipid peroxidation. Studies comparing the two forms have demonstrated that the natural form can be more effective in mitigating oxidative stress.
| Experimental Model | Parameter Measured | Result | Reference |
| Broiler Chickens | Malondialdehyde (MDA) content in thigh muscle | Natural vitamin E supplementation significantly reduced MDA accumulation compared to synthetic vitamin E. | [10] |
| Rat Testis Microsomes and Mitochondria | Inhibition of ascorbate-Fe(++) induced lipid peroxidation | α-tocopherol showed a maximal inhibition of approximately 70% at concentrations between 0.25 and 1 mM. The IC50 for chemiluminescence inhibition was lower in mitochondria (0.078 mM) than in microsomes (0.144 mM). | [11] |
Other Biological Effects
Beyond its antioxidant properties, alpha-tocopherol has been shown to influence meat quality in animal production studies, with the natural form often yielding superior results.
| Animal Model | Parameter | Outcome with Natural vs. Synthetic Vitamin E | Reference |
| Broiler Chickens | Drip loss of thigh muscle at 48h | Reduced with natural vitamin E supplementation. | [10] |
| Broiler Chickens | Redness of breast meat | Increased with both forms of vitamin E supplementation. | [10] |
| Broiler Chickens | Lightness of thigh meat | Decreased with synthetic vitamin E supplementation. | [10] |
Molecular Mechanisms and Signaling Pathways
Alpha-tocopherol is not merely a passive antioxidant; it actively modulates cellular signaling pathways and gene expression.
Inhibition of Protein Kinase C (PKC)
One of the well-documented non-antioxidant functions of alpha-tocopherol is the inhibition of Protein Kinase C (PKC) activity, an effect that is specific to the alpha-tocopherol isoform.[12][13] This inhibition is not observed with beta-tocopherol, which has similar antioxidant properties.[14] Specifically, alpha-tocopherol has been shown to inactivate the PKCα isoform by promoting its dephosphorylation, potentially through the activation of protein phosphatase 2A.[14] This regulation of PKC activity by alpha-tocopherol can impact cellular proliferation and other signaling cascades.[12]
References
- 1. Effects of dietary RRR α-tocopherol vs all-racemic α-tocopherol on health outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of RRR-alpha- and RRR-gamma-tocopherol on proliferation and apoptosis in human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NATURAL VS. SYNTHETIC VITAMIN E [chiro.org]
- 4. Tocopherol - Wikipedia [en.wikipedia.org]
- 5. acgrace.com [acgrace.com]
- 6. btsa.com [btsa.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics and bioavailability of the RRR and all racemic stereoisomers of alpha-tocopherol in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comparison of Natural (D-α-tocopherol) and Synthetic (DL-α-tocopherol Acetate) Vitamin E Supplementation on the Growth Performance, Meat Quality and Oxidative Status of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of alpha-tocopherol on lipid peroxidation of microsomes and mitochondria from rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]
α-Tocopherol Acetate: A Technical Guide to its Role as a Pro-Vitamin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E is an essential fat-soluble nutrient crucial for its antioxidant properties, protecting cell membranes from oxidative damage. The most biologically active form of vitamin E is α-tocopherol. However, due to the reactivity of its phenolic hydroxyl group, which makes it susceptible to oxidation during storage, the more stable esterified form, α-tocopherol acetate (B1210297), is widely used in supplements and fortified foods.[1][2] This technical guide provides an in-depth analysis of α-tocopherol acetate as a precursor to active vitamin E, detailing its metabolic activation, bioavailability, and the experimental protocols used for its evaluation.
Chemical Properties and Stability
α-Tocopherol acetate is the ester of α-tocopherol and acetic acid.[1] This esterification blocks the reactive hydroxyl group, significantly enhancing the molecule's stability and protecting it from degradation by air, visible light, or UV radiation.[1][3] It is a fat-soluble liquid at room temperature and is practically insoluble in water but miscible with organic solvents like ethanol, chloroform, and vegetable oils.[1][4]
| Property | Value | Reference |
| Molecular Formula | C₃₁H₅₂O₃ | [5] |
| Molar Mass | 472.74 g/mol | [5] |
| Boiling Point | Decomposes at 240 °C (at atmospheric pressure) | [1] |
| Refractive Index | 1.4950–1.4972 (at 20 °C) | [1] |
| Conversion Factor | 1 mg of α-tocopheryl acetate hydrolyzes to ~0.91 mg of α-tocopherol | [2] |
Metabolic Activation: From Prodrug to Active Form
α-Tocopherol acetate is a prodrug that requires enzymatic hydrolysis to release the biologically active α-tocopherol. This conversion is a critical and often rate-limiting step in its bioavailability.[6][7]
Enzymatic Hydrolysis
The primary mechanism for the activation of α-tocopherol acetate is hydrolysis, catalyzed by carboxylesterases.[8][9][10] In the gastrointestinal tract, this process is predominantly carried out by pancreatic bile salt-dependent lipase, also known as cholesterol esterase (EC 3.1.1.13).[5][11][12] An intestinal mucosal esterase also contributes to this hydrolysis.[5]
The hydrolysis reaction cleaves the ester bond, yielding α-tocopherol and acetic acid.[1]
Site of Activation
The primary site of α-tocopherol acetate hydrolysis is the small intestine.[11][13] Here, in the presence of bile salts which facilitate the formation of mixed micelles, the esterases can efficiently act on the α-tocopherol acetate.[14] The released α-tocopherol is then absorbed by the enterocytes.[11] Limited hydrolysis may also occur in other tissues, such as the skin, following topical application.[15]
Below is a diagram illustrating the metabolic pathway from ingestion to cellular uptake.
Metabolic pathway of α-tocopherol acetate from ingestion to tissue delivery.
Bioavailability and Comparative Efficacy
The bioavailability of α-tocopherol from α-tocopherol acetate is generally lower than that of free α-tocopherol, primarily due to the requisite hydrolysis step.[7][16] Several factors can influence the efficiency of this conversion and subsequent absorption, including the food matrix and the dose administered.[14][17]
Comparative Bioavailability Data
| Comparison | Model | Key Findings | Reference |
| RRR-α-Tocopheryl Acetate vs. all-rac-α-Tocopheryl Acetate | Humans | The relative bioavailability of the natural RRR-form was found to be approximately 2.0 times that of the synthetic all-rac-form. | [18] |
| α-Tocopherol vs. α-Tocopheryl Acetate | Broilers | The relative efficiency of α-tocopheryl acetate in raising tissue levels compared to α-tocopherol was between 0.24 and 0.37. Hydrolysis of the acetate form appeared to be saturable at higher doses. | [7][17] |
| α-Tocopherol vs. α-Tocopheryl Acetate vs. TPGS | Caco-2 TC7 intestinal cells | Secretion of tocopherol was greatest when supplied in its free form, intermediate for the acetate form, and lowest for the TPGS form. | [16][19] |
Factors Influencing Bioavailability
-
Enzyme Activity: The efficiency of cholesterol esterase directly impacts the rate of hydrolysis.
-
Food Matrix: The presence of fats and the overall composition of a meal can affect emulsification and micelle formation, which are crucial for both hydrolysis and absorption.[14]
-
Stereoisomer Configuration: The natural RRR-α-tocopherol stereoisomer generally exhibits greater bioavailability than synthetic all-racemic mixtures.[5][18]
Experimental Protocols
The evaluation of α-tocopherol acetate as a vitamin E precursor involves various in vitro and in vivo experimental approaches.
In Vitro Hydrolysis Assay
This protocol provides a method to assess the esterase activity on α-tocopherol acetate, adapted from published methodologies.[11][13]
Objective: To quantify the rate of α-tocopherol acetate hydrolysis by cholesterol esterase in a micellar solution.
Materials:
-
α-Tocopherol acetate
-
α-Tocopherol (for standard curve)
-
Cholesterol esterase (e.g., from bovine pancreas)
-
Sodium taurocholate
-
Phosphatidylcholine
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Organic solvents for extraction (e.g., hexane, ethanol)
-
Internal standard (e.g., retinyl acetate)
-
HPLC system with UV or fluorescence detector
Procedure:
-
Preparation of Micellar Solution: Prepare a mixed micellar solution containing sodium taurocholate and phosphatidylcholine in the buffer.
-
Substrate Addition: Add a known concentration of α-tocopherol acetate to the micellar solution and equilibrate.
-
Enzyme Reaction: Initiate the reaction by adding cholesterol esterase. Incubate at 37°C with gentle agitation.
-
Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Quenching and Extraction: Immediately stop the reaction by adding a quenching solution (e.g., ethanol) and the internal standard. Extract the lipids using an organic solvent like hexane.
-
HPLC Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase. Inject the sample into the HPLC system to separate and quantify α-tocopherol acetate and the newly formed α-tocopherol.
-
Data Analysis: Calculate the rate of α-tocopherol acetate disappearance and α-tocopherol appearance over time.
In Vivo Bioavailability Study
This protocol outlines a general workflow for an in vivo study to compare the bioavailability of different forms of vitamin E, based on common practices in the field.[18][20]
General workflow for an in vivo vitamin E bioavailability study.
Analytical Methods for Quantification
Accurate quantification of α-tocopherol and its acetate form is critical for these studies.
| Method | Principle | Advantages | Common Applications | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often using a reversed-phase column. Detection via UV, fluorescence, or mass spectrometry (MS). | Widely available, robust, can separate different vitamin E isomers. | Quantification in plasma, tissues, food, and supplements. | [11][21][22][23] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives in the gas phase followed by mass-based detection. | High sensitivity and specificity, excellent for stable isotope studies. | Pharmacokinetic studies using labeled isotopes. | [18][24] |
Conclusion
α-Tocopherol acetate serves as a stable and reliable precursor to the biologically active α-tocopherol. Its efficacy is, however, dependent on the efficiency of in vivo enzymatic hydrolysis, primarily by cholesterol esterase in the small intestine. This conversion step is a critical determinant of its overall bioavailability, which is influenced by factors such as dose, food matrix, and the stereoisomeric form of the molecule. For researchers and drug development professionals, a thorough understanding of these metabolic processes and the analytical methods used for their assessment is paramount for the effective formulation and evaluation of vitamin E-containing products. The provided protocols and data serve as a foundational guide for further investigation and application in this field.
References
- 1. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]
- 2. Tocopherol - Wikipedia [en.wikipedia.org]
- 3. Thermal stability of Tocopherol - Swettis Beauty Blog [skinchakra.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C31H52O3 | CID 86472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tocopherol Acetate? [synapse.patsnap.com]
- 7. Tocopherol more bioavailable than tocopheryl-acetate as a source of vitamin E for broilers | PLOS One [journals.plos.org]
- 8. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylesterase - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Hydrolysis of stereoisomeric alpha-tocopheryl acetates catalyzed by bovine cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fast, sensitive HPLC method for the determination of esterase activity on alpha-tocopheryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tocopherol more bioavailable than tocopheryl-acetate as a source of vitamin E for broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Relative bioavailability of RRR- and all-rac-alpha-tocopheryl acetate in humans: studies using deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Determination of vitamin E in foods--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]
- 23. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 24. labmed.org.uk [labmed.org.uk]
Methodological & Application
Application Notes and Protocols for Using Alpha-Tocopherol Acetate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of alpha-tocopherol (B171835) acetate (B1210297), a stable form of Vitamin E, as a supplement in cell culture media. This document details its biological activities, provides step-by-step protocols for its preparation and key experimental applications, and summarizes its effects on various cell lines.
Introduction
Alpha-tocopherol acetate is a synthetic and more stable ester form of alpha-tocopherol (Vitamin E), a vital lipid-soluble antioxidant.[1] In cell culture, it serves as a protective agent against oxidative stress by scavenging free radicals, thereby enhancing cell viability and maintaining cellular integrity. Its utility extends beyond its antioxidant capacity to the modulation of critical signaling pathways involved in cell proliferation, apoptosis, and lipid metabolism.[2][3] Due to its hydrophobic nature, proper solubilization is essential for its effective application in aqueous cell culture environments. These notes offer detailed methodologies to ensure reproducible and reliable experimental outcomes.
Data Presentation: Effects of this compound on Cultured Cells
The following tables summarize the observed quantitative effects of this compound on various cell lines. These data serve as a valuable starting point for experimental design, though optimal concentrations may vary depending on the specific cell type and culture conditions.
Table 1: Effects on Cell Viability and Proliferation
| Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |
| CD34+ Hematopoietic Stem Cells | 20 - 40 | 3 days | Inhibition of proliferation, accumulation of cells in G0 phase. | [4] |
| CD34+ Hematopoietic Stem Cells | 150 | 3 days | Significant decrease in cell viability and induction of apoptosis. | [4] |
| Madin-Darby Bovine Kidney (MDBK) | 10 - 40 | 24 hours | Dose-dependent inhibition of cell proliferation (G1/S arrest). | [3] |
| Human Malignant Cell Lines (HeLa, C-4-1, CEM) | Not specified | Not specified | Maintained cell viability. | |
| Mouse Peritoneal Macrophages | 5 - 30 µg/mL | 24 hours | Inhibition of LPS-induced pro-inflammatory cytokine production. | [5] |
Table 2: Effects on Oxidative Stress and Signaling
| Cell Line | Treatment | Effect | Reference |
| Human Astrocytes | Pre-treatment with α-tocopherol before Paraquat exposure | Enhanced cell viability and modulation of the lipid profile, mitigating oxidative stress. | |
| Smooth Muscle Cells | α-tocopherol treatment | Time- and dose-dependent inhibition of Protein Kinase C (PKC). | [2] |
| Bovine Cells | 40 µM α-tocopherol | Alteration of lipid metabolism pathways and regulation of transcription factors SREBP1 and SREBP2. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to its poor water solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution.[6] Ethanol (B145695) is a commonly used solvent that is compatible with most cell culture applications at low final concentrations.[6]
Materials:
-
This compound (liquid or semi-solid)
-
200-proof, sterile ethanol
-
Sterile, light-protected microcentrifuge tubes or vials
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh or pipette a specific amount of this compound.
-
Add the required volume of sterile ethanol to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. The solution should be clear.
-
Store the stock solution in small, single-use aliquots in light-protected tubes at -20°C. The solution is stable for several months when protected from light.[5]
Protocol 2: Supplementation of Cell Culture Media
Procedure:
-
Warm the basal cell culture medium to 37°C.
-
Thaw an aliquot of the this compound stock solution.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. Crucially, ensure the final concentration of the solvent (ethanol) in the culture medium is non-toxic to the cells (typically ≤ 0.5%). [4]
-
Slowly add the calculated volume of the stock solution to the pre-warmed medium while gently swirling to ensure even distribution.
-
Use the freshly prepared medium immediately for your experiments.
-
Always include a vehicle control in your experiments , which consists of the cell culture medium with the same final concentration of ethanol used for the highest concentration of this compound.[6]
Protocol 3: Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
Cells cultured in a 96-well plate
-
This compound-supplemented medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the existing medium and replace it with medium containing various concentrations of this compound and a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µL of MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for a further 15 minutes to 4 hours at 37°C with gentle shaking, until the crystals are fully dissolved.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells cultured in 6-well plates or flasks
-
This compound-supplemented medium
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Plate cells and treat with this compound and a vehicle control for the desired duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C for later analysis.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for measuring intracellular ROS.
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
This compound-supplemented medium
-
DCFH-DA solution (10 µM in serum-free medium)
-
Positive control (e.g., H₂O₂)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach.
-
Treat the cells with this compound, a vehicle control, and a positive control for the desired time.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Mandatory Visualizations
Signaling Pathways
References
- 1. Vitamin E, Tocopherol, in Cell Culture [sigmaaldrich.com]
- 2. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Tocopherol Modulates Transcriptional Activities that Affect Essential Biological Processes in Bovine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes: Protocol for Dissolving Alpha-Tocopherol Acetate
Introduction
Alpha-tocopherol (B171835) acetate (B1210297) (α-TA), a synthetic and more stable form of Vitamin E, is a lipophilic compound widely utilized in research for its antioxidant and cellular signaling properties.[1][2] Due to its practical insolubility in aqueous solutions, proper solubilization is critical for its effective use in various experimental settings, including cell culture and in vivo studies.[3][4][5] The acetate ester protects the hydroxyl group on the chromanol ring, enhancing stability against oxidation during storage and in formulations.[2][6] Once absorbed into cells or skin, it is hydrolyzed by esterases to release the active alpha-tocopherol.[2][7] This document provides detailed protocols for dissolving α-TA and summarizes its solubility in common laboratory solvents.
Key Properties
-
Appearance: Clear, colorless or yellow, viscous liquid.[3]
-
Molecular Formula: C₃₁H₅₂O₃[4]
-
Stability: α-TA is sensitive to alkaline conditions, air, and light.[3][4][5] Stock solutions should be stored protected from light, and containers should be tightly sealed, preferably under an inert atmosphere like nitrogen.[3] Solutions stored at 4°C are reported to be stable for several months.[4][5]
Data Presentation: Solubility Profile
The solubility of alpha-tocopherol acetate in various solvents is summarized below. It is classified as a fat-soluble compound.[2]
| Solvent | Solubility/Miscibility | Concentration/Notes | Source(s) |
| Water | Practically Insoluble | < 1 mg/mL | [1][3][5] |
| Ethanol (B145695) (99.5%) | Miscible | - | [3] |
| Ethanol (95%) | Freely Soluble | - | [3] |
| Ethanol | Miscible | Can be prepared at 100 µl/mL (approx. 95 mg/mL) | [5] |
| Methanol (B129727) | Soluble | Used for preparing analytical samples (e.g., 50 mg in 50 mL) | [8] |
| Acetone | Miscible | - | [3][4][5] |
| Chloroform | Miscible | - | [3][4][5] |
| Diethyl Ether | Miscible | - | [3][4][5] |
| Hexane | Miscible | - | [3] |
| Fixed Oils / Vegetable Oils | Miscible | - | [3][4][5] |
| Isopropyl Myristate | Soluble | Used as a vehicle in permeability studies | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for In Vitro Cell Culture
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which can then be diluted into a cell culture medium. Ethanol is a commonly used solvent due to its miscibility with α-TA and its relatively lower toxicity to cells at very low final concentrations.
Materials:
-
This compound (α-TA)
-
Ethanol (200 proof, absolute, sterile-filtered)
-
Sterile, light-protecting microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of α-TA. For example, to prepare a 100 mM stock solution, weigh 47.27 mg of α-TA.
-
Dissolving: Add the weighed α-TA to a sterile, light-protecting container. Add the appropriate volume of sterile absolute ethanol to achieve the desired concentration. For a 100 mM stock from 47.27 mg, add 1 mL of ethanol.
-
Mixing: Tightly cap the container and vortex thoroughly for 1-2 minutes until the α-TA is completely dissolved. The viscous liquid should fully integrate into the solvent, resulting in a clear solution.
-
Sonication (Optional): If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes.
-
Sterilization: The stock solution is considered sterile if prepared from sterile components in an aseptic environment. Do not autoclave, as α-TA is heat-sensitive.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store at -20°C for long-term use. Stored this way, solutions are stable for several months.[4][5]
-
Preparation of Working Solution:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to mix immediately and vigorously (by pipetting or gentle vortexing) to prevent precipitation.
-
Important: The final concentration of the organic solvent (e.g., ethanol) in the culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of ethanol) should always be included in experiments.
-
Protocol 2: Preparation of a Solution for Analytical Standards (e.g., HPLC)
This protocol is suitable for preparing α-TA solutions for analytical purposes like creating a standard curve for HPLC.
Materials:
-
This compound (α-TA)
-
Methanol (HPLC grade)
-
Volumetric flask (e.g., 50 mL)
-
Analytical balance
-
Sonicator
Procedure:
-
Weighing: Accurately weigh approximately 50 mg of α-TA.
-
Transfer: Carefully transfer the weighed α-TA into a 50 mL volumetric flask.
-
Dissolving: Add a portion of the HPLC-grade methanol (e.g., 30-40 mL) to the flask.
-
Sonication: Place the flask in a sonicator bath and sonicate until the α-TA is completely dissolved.[8]
-
Dilution to Volume: Once dissolved and cooled to room temperature, add methanol to bring the final volume to the 50 mL mark.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Clarification: If any particulates are visible, centrifuge a portion of the solution to obtain a clear supernatant for injection.[8]
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action for this compound.
References
- 1. This compound | C31H52O3 | CID 86472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Permeation study of five formulations of this compound through human cadaver skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method of Analysis for Vitamin E or Tocopheryl Acetate | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for alpha-Tocopherol Acetate as an Antioxidant Supplement in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-tocopherol (B171835), the most biologically active form of Vitamin E, is a crucial lipid-soluble antioxidant that protects cell membranes from oxidative damage.[1] Its synthetic and stable form, alpha-tocopherol acetate (B1210297), is widely used as a dietary supplement in animal studies to investigate its effects on health, disease, and productivity.[2] These application notes provide a comprehensive overview of the use of alpha-tocopherol acetate as an antioxidant supplement in various animal models, complete with summarized data, detailed experimental protocols, and visualizations of experimental workflows and antioxidant mechanisms.
The primary role of alpha-tocopherol is to scavenge free radicals, thereby preventing the chain reaction of lipid peroxidation and protecting the integrity of cell membranes.[1][2][3] This antioxidant function is fundamental to various physiological processes, including immune response, anti-inflammatory processes, and gene expression regulation.[1] Animal studies have consistently demonstrated that supplementation with this compound can enhance antioxidant status, mitigate oxidative stress, and improve various health outcomes.[4][5][6]
Data Presentation
The following tables summarize the quantitative effects of this compound supplementation from various animal studies.
Table 1: Effects of this compound on Oxidative Stress Markers
| Animal Model | Dosage | Duration | Tissue/Sample | Oxidative Stress Marker | Result | Reference |
| Broiler Chickens | 20 IU/kg diet | 42 days | Breast Muscle | Malondialdehyde (MDA) | Decreased (p<0.05) | [3] |
| Fragile X Knockout Mice | Chronic Treatment | - | Brain | Free Radical Production | Reversed Overproduction | [5] |
| Rats with Induced Oxidative Stress | 50 mg/kg daily | 3 weeks | Plasma | Malondialdehyde (MDA) | Reduced to control levels | [7] |
| Transgenic Tau Mice | Supplemented Diet | - | Central Nervous System | Tau Pathology | Suppressed/Delayed | [8] |
| Rats under Acoustic Stress | 1 mg/kg | - | Red Blood Cell Membranes | Lipid Peroxidation | Activation Inhibited | [9] |
Table 2: Effects of this compound on Antioxidant Enzyme Activity and Levels
| Animal Model | Dosage | Duration | Tissue/Sample | Antioxidant Marker | Result | Reference |
| Broiler Chickens | 20 mg/kg diet | 42 days | Breast Meat | Antioxidant Enzyme Activity | Higher than control | [10] |
| Broiler Chickens | 20 mg/kg diet | 42 days | Liver Mitochondria | Glutathione (B108866) Peroxidase (GSH-Px) | Higher in microencapsulated form | [10] |
| Rats with Alzheimer's-like Disease | Pre- and Post-treatment | - | Hippocampus | Superoxide Dismutase (SOD) & Glutathione (GSH) | Significantly enhanced | [6] |
| Transgenic AD Mice | Dietary Supplementation | 4 months | Cerebral Cortex & Hippocampus | Glutathione (GSH) | Mitigated reduction | [4] |
Table 3: Effects of this compound on Tissue Vitamin E Concentration
| Animal Model | Dosage | Duration | Tissue/Sample | α-Tocopherol Concentration | Result | Reference |
| Broiler Chickens | 20 IU/kg diet | 42 days | Breast & Thigh Muscle | α-Tocopherol | Increased (p<0.05) | [3] |
| Racing Greyhounds | 680 units (0.5 g) daily | 7 days | Serum | α-Tocopherol | Significantly higher overall | [11] |
| Mice | 5, 10, 20 g/kg diet | 4 weeks | Plasma, Liver, Brain | α-Tocopherol | Increased 6-fold in plasma, 4.9-fold in liver, 1.6-fold in brain | [12] |
| Rats | 100 mg/kg daily (intraperitoneal) | 9 days | Plasma, Liver, Lung, Kidney, Adrenal | α-Tocopherol | Increased (p <0.0001) | [13] |
| Rats | 5 and 15 g/kg diet | 4 days | Liver and Plasma | α-Tocopherol | Dose-dependently regulated | [14] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Meat Quality and Antioxidant Status in Broiler Chickens
-
Objective: To determine the effect of dietary this compound supplementation on growth performance, meat quality, and antioxidant capacity in broiler chickens.[10]
-
Animal Model: Day-old broiler chicks (e.g., Arbor Acres).[10]
-
Experimental Design:
-
Procure 360 day-old broiler chicks and randomly allocate them into three groups with 6 replicates of 20 chickens each.[10]
-
Control Group (CON): Feed a basal diet.[10]
-
VE Group: Feed the basal diet supplemented with 20 mg/kg of this compound.[10]
-
MVE Group: Feed the basal diet supplemented with 20 mg/kg of microencapsulated this compound.[10]
-
The feeding trial lasts for 42 days.[10]
-
-
Sample Collection and Analysis:
-
At the end of the trial, collect breast meat samples.
-
Meat Quality: Measure pH.[10]
-
Antioxidant Enzyme Activity: Analyze the activity of antioxidant enzymes in the breast meat.[10]
-
Hepatic Antioxidant Capacity: Measure total antioxidant capacity and glutathione peroxidase (GSH-Px) enzyme activity in liver mitochondria. Also, assess the 2,2-diphenyl-ʟ-picrylhydrazyl (DPPH) scavenging activity in the liver.[10]
-
Protocol 2: Assessment of this compound in a Mouse Model of Neurodegenerative Disease
-
Objective: To investigate the neuroprotective effects of alpha-tocopherol in a transgenic mouse model of tauopathy.[8]
-
Animal Model: Transgenic mice overexpressing human tau protein.[8]
-
Experimental Design:
-
Divide the transgenic mice into a control group receiving a standard diet and a treatment group receiving a diet supplemented with alpha-tocopherol.
-
Maintain the diets for a specified period, monitoring the health and motor function of the mice.[8]
-
-
Sample Collection and Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Perform immunohistochemical analysis on brain sections to detect tau pathology, including insoluble, hyperphosphorylated tau and neurofibrillary tangles.[8]
-
Biochemical Analysis: Use Western blotting to quantify the levels of soluble and insoluble tau protein.[8]
-
Behavioral Tests: Conduct motor function tests to assess any improvements in motor weakness.[8]
-
Protocol 3: Investigating the Impact of this compound on Oxidative Stress in Rats
-
Objective: To evaluate the effect of this compound on systemic oxidative stress.[7]
-
Animal Model: Wistar male rats.[15]
-
Experimental Design:
-
Induce oxidative stress in the experimental groups. One method is through physical exercise, such as running on a treadmill.[15]
-
Control Group: Healthy, non-treated animals.
-
Positive Control Group: Treat with a known antioxidant, such as 50 mg/kg this compound daily.[7]
-
Test Group(s): Administer the test compound (in this case, different doses of this compound) orally for a specified period (e.g., 3 weeks).[7]
-
-
Sample Collection and Analysis:
-
Collect blood samples to obtain plasma.
-
Lipid Peroxidation Assay: Measure the level of malondialdehyde (MDA) in the plasma as a marker of lipid peroxidation. This can be done using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Fat-Soluble Antioxidant Analysis: Evaluate the plasma concentration of fat-soluble antioxidants such as co-enzyme Q9, and alpha- and gamma-tocopherol.[7]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Antioxidant mechanism of alpha-tocopherol.
Caption: General experimental workflow for animal studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Alpha-tocopherol protects against oxidative stress in the fragile X knockout mouse: an experimental therapeutic approach for the Fmr1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pre- and post-treatment of α-Tocopherol on cognitive, synaptic plasticity, and mitochondrial disorders of the hippocampus in icv-streptozotocin-induced sporadic Alzheimer’s-like disease in male Wistar rat [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of alpha-tocopherol on an animal model of tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effect of alpha-tocopheryl acetate on blood biochemical parameters in albino rats as affected by acoustic stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of alpha-tocopheryl acetate supplementation on vitamin E concentrations in Greyhounds before and after a race - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma and Tissue Concentrations of α-Tocopherol and δ-Tocopherol Following High Dose Dietary Supplementation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Tocopherol injections in rats up-regulates hepatic ABC-transporters, but not cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound supplementation enhances rat hepatic cytochrome PROD activity in the presence of phenobarbital induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Application Note: Quantification of Alpha-Tocopherol Acetate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of alpha-tocopherol (B171835) acetate (B1210297). Alpha-tocopherol acetate, a stable form of Vitamin E, is a common ingredient in pharmaceutical formulations, dietary supplements, and cosmetic products. Accurate quantification is crucial for quality control, stability testing, and formulation development. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. This document provides comprehensive experimental protocols, instrument parameters, and method validation data to facilitate the implementation of this method in a laboratory setting.
Introduction
Alpha-tocopherol is the most biologically active form of Vitamin E, a fat-soluble antioxidant that plays a vital role in protecting cell membranes from oxidative damage.[1] Due to its instability, the more stable ester form, this compound, is widely used in commercial preparations.[1] High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the determination of tocopherols (B72186) and their derivatives due to its high resolution, sensitivity, and specificity.[2] This application note presents a detailed HPLC-UV method for the reliable quantification of this compound in various sample matrices.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions can be adapted from several published methods, with representative parameters summarized below.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1200 or equivalent[3] | Shimadzu LC-6A or equivalent[4] | Thermoquest Spectra Series P100 or equivalent[5] |
| Column | C18, 150 mm x 4.6 mm, 3 µm[3] | LiChroCART™ 250-4, Superspher™ 100 RP-18, 4 µm[4] | Supelcosil C18, 25 cm x 4.6 mm, 5 µm[5] |
| Mobile Phase | 100% Methanol (B129727) (Isocratic)[3][5] | 100% Methanol (Isocratic)[4] | Methanol/Acetonitrile (1:1 v/v) (Isocratic)[6] |
| Flow Rate | 2.0 mL/min[3] | 1.0 mL/min[4] | 0.8 mL/min[6] |
| Injection Volume | 10 µL[3] | 20 µL[4] | Not Specified |
| Column Temperature | 25 °C[3] | Ambient | 40 °C[6] |
| Detection | UV at 285 nm[3] | UV at 290 nm[4] | UV at 294 nm[5] |
| Run Time | ~ 5 minutes (retention time)[3] | ~ 13.4 minutes (retention time)[4] | ~ 9 minutes[5] |
Standards and Reagents
-
This compound Reference Standard (Sigma-Aldrich or equivalent)
-
Methanol (HPLC Grade)
-
n-Hexane (HPLC Grade)
-
Ethanol (Analytical Grade)
-
Isopropyl Alcohol (Analytical Grade)
-
Deionized Water
Standard Solution Preparation
A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in methanol to achieve a concentration of 1 mg/mL.[6] Working standard solutions are then prepared by serial dilution of the stock solution with methanol to create a calibration curve covering the expected concentration range of the samples.[3][6]
Sample Preparation Protocols
The choice of sample preparation method depends on the sample matrix. Below are protocols for different types of samples.
Protocol 1: Soft Gelatin Capsules[3]
-
Accurately weigh the contents of a representative number of soft gelatin capsules.
-
Transfer the contents to a volumetric flask.
-
Dissolve the contents in methanol.
-
Sonicate for 30 minutes to ensure complete dissolution.
-
Dilute to the final volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Feed Premixes[4]
-
Weigh 1 g of the feed premix sample into an extraction vial.
-
Add 4.1 mL of a 30:70 (v/v) mixture of acetone (B3395972) and chloroform.
-
Shake the mixture vigorously for 1 minute.
-
Allow the mixture to stand for 5 minutes, then shake again for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant to a new vial.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of n-butanol.
-
Vortex for 10 seconds before injecting into the HPLC system.
Protocol 3: E-Liquids[6]
-
Weigh approximately 500 mg of the e-liquid sample.
-
Extract with 5 mL of isopropyl alcohol by vortexing.
-
Add 5 mL of methanol and vortex again.
-
Dilute 500 µL of this mixture with 500 µL of methanol.
-
Filter the final solution through a 0.2 µm PTFE filter into an HPLC vial.
Method Validation
The analytical method was validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999[3] |
| Concentration Range | 0.5 - 8 µg/mL[3] |
| Accuracy (Recovery) | > 95%[3] |
| Precision (Intra-day RSD%) | < 2%[3] |
| Limit of Detection (LOD) | 0.260 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.787 µg/mL[3] |
Results and Discussion
The described HPLC method provides a reliable and efficient means for the quantification of this compound. The use of a C18 column with a methanol-based mobile phase results in a well-resolved peak for this compound with a reasonable retention time. The method demonstrates excellent performance characteristics, making it suitable for routine quality control and research applications.
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method detailed in this application note is a reliable, accurate, and precise tool for the quantification of this compound in various matrices. The provided protocols and validation data support its implementation in quality control and research laboratories for routine analysis. The straightforward nature of the method makes it an efficient solution for ensuring the quality and consistency of products containing Vitamin E acetate.
References
- 1. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]
- 2. aocs.org [aocs.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. jafs.com.pl [jafs.com.pl]
- 5. tandfonline.com [tandfonline.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
Application Notes and Protocols for α-Tocopherol Acetate Sample Preparation for Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-tocopherol acetate (B1210297), a stable form of Vitamin E, is a widely used ingredient in pharmaceuticals, fortified foods, and cosmetic products due to its antioxidant properties. Accurate quantification of α-tocopherol acetate is crucial for quality control, stability testing, and formulation development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the methods of choice for its analysis. However, the complexity of sample matrices often necessitates a robust sample preparation protocol to ensure accurate and reproducible results.
This document provides detailed application notes and protocols for the sample preparation of α-tocopherol acetate from various matrices for chromatographic analysis. The methods described include direct dissolution, liquid-liquid extraction, solid-phase extraction, and saponification.
Experimental Protocols
Protocol 1: Direct Dissolution/Extraction
This method is suitable for simple matrices like pharmaceutical capsules, oils, and some dietary supplements where α-tocopherol acetate is present in high concentrations and the matrix has minimal interference.
Objective: To directly dissolve or extract α-tocopherol acetate into a solvent compatible with the chromatographic system.
Materials:
-
Methanol (B129727) (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Procedure:
-
Sample Weighing: Accurately weigh a representative amount of the homogenized sample containing α-tocopherol acetate.
-
Solvent Addition: Add a known volume of an appropriate solvent. For oily samples, a mixture of methanol and hexane (e.g., 7:3 v/v) can be effective.[1] For pharmaceutical preparations, methanol or ethanol is commonly used.[2][3][4]
-
Extraction:
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5-10 minutes to pellet any insoluble material.[7][8]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the chromatograph.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a common technique for extracting α-tocopherol acetate from aqueous samples or complex matrices like creams, lotions, and milk.
Objective: To partition α-tocopherol acetate from the sample matrix into an immiscible organic solvent.
Materials:
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ethanol (HPLC grade)
-
Saturated sodium chloride solution
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Homogenize the sample. For liquid samples, take a known volume. For semi-solid samples, accurately weigh a representative amount.
-
Protein Precipitation (if necessary): For samples like plasma or milk, add an equal volume of ethanol or methanol to precipitate proteins.[8] Vortex and centrifuge to separate the precipitate.
-
Extraction:
-
Transfer the sample (or the supernatant from the previous step) to a separatory funnel.
-
Add an appropriate extraction solvent. A mixture of hexane and ethyl acetate (e.g., 9:1 v/v or 4:1 v/v) is commonly used.[9][10]
-
Shake the funnel vigorously for 2-5 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
-
Washing: The organic layer can be washed with a saturated sodium chloride solution to remove water-soluble impurities.
-
Collection: Collect the organic layer containing the α-tocopherol acetate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase or a suitable solvent (e.g., methanol, hexane/isopropanol) for chromatographic analysis.[9]
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a more selective and efficient cleanup technique compared to LLE, often used for complex matrices like food, feed, and biological fluids.[11]
Objective: To isolate α-tocopherol acetate from interfering matrix components using a solid sorbent.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: The sample should be in a liquid form. This may involve an initial extraction with a solvent like ethanol, followed by centrifugation.[11]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., methanol/water mixture) to remove polar interferences.[12]
-
Elution: Elute the α-tocopherol acetate with a non-polar solvent like ethyl acetate or hexane.[11]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of the mobile phase for analysis.
Protocol 4: Saponification
Saponification is necessary for samples with high-fat content, such as oils, fatty tissues, and some food products, to hydrolyze the fat and release the α-tocopherol.[9] It is important to note that this process will convert α-tocopherol acetate to α-tocopherol.
Objective: To hydrolyze fats and esters in the sample matrix.
Materials:
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 60% w/v)
-
Ethanol
-
Pyrogallol (B1678534) or Ascorbic acid (antioxidant)
-
Hexane
-
Ethyl acetate
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh the sample into a screw-capped tube.
-
Saponification Reaction:
-
Cooling: Cool the sample to room temperature.
-
Extraction:
-
Add water or saline solution.
-
Extract the non-saponifiable fraction (containing α-tocopherol) with a non-polar solvent like hexane or a hexane/ethyl acetate mixture.[9]
-
Repeat the extraction process to ensure complete recovery.
-
-
Washing: Combine the organic extracts and wash with water to remove any remaining alkali.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue as described in the LLE and SPE protocols.
Data Presentation
| Parameter | Direct Dissolution/Extraction | Liquid-Liquid Extraction | Solid-Phase Extraction | Saponification |
| Recovery | >95% (in simple matrices) | 85-108%[12] | 73-110%[11] | 88-106%[14] |
| Limit of Detection (LOD) | Matrix dependent | 0.1 µg/mL (α-tocopherol)[11] | 0.1 µg/mL (α-tocopherol)[11] | 0.30-1.8 µg/kg[14] |
| Limit of Quantification (LOQ) | Matrix dependent | 0.4 µg/mL (α-tocopherol)[11] | 0.4 µg/mL (α-tocopherol)[11] | 1.0-6.1 µg/kg[14] |
| Relative Standard Deviation (RSD) | <5% | 1.6-4.5%[12] | 5-10%[11] | <12.8%[14] |
| Typical Matrices | Pharmaceuticals, Oils | Cosmetics, Milk, Plasma | Food, Feed, Biological Fluids | Fatty Foods, Tissues, Oils |
| Throughput | High | Medium | Medium-High | Low |
| Selectivity | Low | Medium | High | High (for fat removal) |
Mandatory Visualization
Caption: Workflow for α-Tocopherol Acetate Sample Preparation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CN107202849A - Pass through the method for impurity in HPLC method separation determination vitamin Es and its preparation - Google Patents [patents.google.com]
- 3. Method of Analysis for Vitamin E or Tocopheryl Acetate | Pharmaguideline [pharmaguideline.com]
- 4. CN107202849B - Method for separating and determining vitamin E and impurities in preparation of vitamin E by HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 5. A Fast HPLC Method for Determination of Vitamin E Acetate in Dietary Supplements Using Monolithic Column | Semantic Scholar [semanticscholar.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. jafs.com.pl [jafs.com.pl]
- 8. tandfonline.com [tandfonline.com]
- 9. Vitamin E analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. ars.usda.gov [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of fat-soluble vitamins and provitamins in dairy products by liquid chromatography with a narrow-bore column - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. aocs.org [aocs.org]
- 14. A convenient ultrasound-assisted saponification for the simultaneous determination of vitamin E isomers in vegetable oil by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
formulation of alpha-tocopherol acetate for oral gavage in mice
Topic: Formulation of Alpha-Tocopherol (B171835) Acetate (B1210297) for Oral Gavage in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-tocopherol acetate, a synthetic and more stable form of Vitamin E, is a highly lipophilic compound frequently used in preclinical research to study its antioxidant and other biological effects.[1] Due to its insolubility in water, developing a suitable formulation for oral administration in animal models like mice is critical for ensuring accurate dosing and bioavailability.[1][2] This document provides a detailed protocol for the preparation of an oil-based formulation of this compound for oral gavage in mice, along with essential data and procedural guidelines. Oral gavage is a standard method for precise oral dosing in rodent studies, allowing for accurate delivery of compounds.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for successful formulation. This compound is a viscous, pale yellow liquid at room temperature.[1][2]
| Property | Value | References |
| Chemical Formula | C₃₁H₅₂O₃ | [1][2] |
| Molar Mass | 472.74 g/mol | [1][2] |
| Appearance | Pale yellow, viscous liquid | [1][2] |
| Melting Point | 27.5 °C | [1] |
| Boiling Point | >200 °C (degrades at 240 °C) | [1][2] |
| Density | ~0.96 g/mL | [2] |
| Water Solubility | Insoluble | [1][2][5] |
| Solubility | Miscible with vegetable oils, acetone, chloroform, ether. Poorly soluble in ethanol. | [1][2] |
Vehicle Selection for Oral Gavage
The choice of vehicle is critical for administering lipophilic compounds like this compound. The vehicle must be non-toxic, effectively solubilize or suspend the compound, and be suitable for the study's objectives.
| Vehicle | Suitability for this compound | Advantages | Considerations |
| Vegetable Oils (e.g., Corn, Sesame, Olive Oil) | Excellent. this compound is miscible with vegetable oils.[2] | Simple to prepare; promotes absorption of fat-soluble compounds; generally well-tolerated. | The vehicle itself can have biological effects (e.g., caloric content, fatty acid profile) that must be controlled for in the study design.[6] |
| Aqueous Suspensions (e.g., with 0.5% Methyl Cellulose) | Possible, but not ideal. Requires a suspension, as it is insoluble in water. | Useful for comparing with water-soluble drugs; low caloric content. | May not provide uniform dosing if suspension is not stable; requires vigorous mixing before each administration. |
Recommendation: For this compound, an oil-based vehicle such as corn oil is highly recommended for creating a stable and homogenous solution.
Experimental Protocols
Protocol 1: Preparation of this compound in Corn Oil
This protocol describes the preparation of a 10 mg/mL solution, which can be adjusted as needed based on the desired dosage.
Materials and Equipment:
-
This compound (viscous liquid)
-
Corn oil (or other suitable vegetable oil)
-
Glass beaker or vial
-
Pipettes or syringe for accurate volume measurement
-
Analytical balance
-
Magnetic stir plate and stir bar (or vortex mixer)
-
Storage vials (amber glass recommended to protect from light)[2]
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed and the desired final concentration.
-
Example: To prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound and a final volume of 10 mL of corn oil.
-
-
Weigh this compound: Since it is a viscous liquid, it is most accurately dispensed by weight. Place a beaker or vial on the analytical balance and tare it. Carefully add the calculated weight of this compound.
-
Note: 100 mg of this compound is approximately 104 µL (using a density of 0.96 g/mL).
-
-
Add Vehicle: Add a portion of the corn oil (e.g., ~8 mL for a 10 mL final volume) to the beaker containing the this compound.
-
Dissolve the Compound: Place the beaker on a magnetic stir plate with a stir bar and mix at room temperature. Alternatively, cap the vial and vortex thoroughly. Gentle warming in a water bath (37°C) can facilitate mixing but is often not necessary as it is miscible with oil.[2]
-
Adjust to Final Volume: Once the solution is completely homogenous, transfer it to a graduated cylinder and add corn oil to reach the final desired volume (e.g., 10 mL). Mix thoroughly again.
-
Storage: Transfer the final formulation to a clearly labeled amber glass vial to protect it from light. Store at 2-8°C.[2] Solutions are generally stable for several months under these conditions.[2]
Protocol 2: Administration by Oral Gavage in Mice
This protocol provides a standard procedure for oral gavage. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials and Equipment:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
Gavage needle (feeding needle): For most adult mice, a 20-22 gauge, 1.5-inch curved needle with a rounded ball tip is appropriate.[3][4][7]
-
Animal scale
Procedure:
-
Calculate Dosing Volume: Weigh the mouse immediately before dosing. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[4][7]
-
Example: For a 25 g mouse and a dosage of 100 mg/kg:
-
Dose = 0.025 kg * 100 mg/kg = 2.5 mg
-
Volume to administer (using 10 mg/mL solution) = 2.5 mg / 10 mg/mL = 0.25 mL
-
-
-
Prepare the Syringe: Ensure the formulation is at room temperature and well-mixed. Draw the calculated volume into the syringe. Remove any air bubbles and wipe the outside of the gavage needle to remove excess formulation.[7]
-
Restrain the Mouse: Gently but firmly restrain the mouse by scruffing the skin over the neck and back to immobilize the head. The body should be supported, and the head and neck held in a straight line.
-
Insert the Gavage Needle: Insert the needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus.[7] The needle should pass smoothly without resistance. If there is resistance, withdraw and reposition.
-
Administer the Formulation: Once the needle is correctly placed in the esophagus (a pre-measured length from the mouth to the last rib can be marked on the needle), slowly depress the syringe plunger over 2-3 seconds.[7] For oily substances, a slower injection over 5-10 seconds is recommended.[7]
-
Remove the Needle: After administration, slowly withdraw the needle in a smooth motion.
-
Monitor the Animal: Return the mouse to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[7][8]
Workflow and Logic Diagrams
The following diagram illustrates the complete workflow from formulation preparation to administration.
Caption: Workflow for preparing and administering this compound.
References
- 1. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. This compound | C31H52O3 | CID 86472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: α-Tocopherol Acetate as a Positive Control for Oxidative Stress Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a wide range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] Antioxidants are molecules that can safely interact with free radicals to terminate the chain reaction before vital molecules are damaged.[2][3] In vitro antioxidant capacity assays are essential tools for screening novel therapeutic agents and understanding the mechanisms of oxidative damage.
The use of a reliable positive control is critical for validating assay performance and ensuring the accuracy and reproducibility of results. α-Tocopherol, the most biologically active form of Vitamin E, is a potent, lipid-soluble antioxidant widely used for this purpose.[4][5] Its acetate (B1210297) ester, α-tocopherol acetate, is a more stable form commonly used in dietary supplements and fortified foods.[2][6] While α-tocopherol acetate itself is not an effective antioxidant in vitro due to the esterified hydroxyl group, it is converted to the active α-tocopherol form within biological systems.[1][3][6] Therefore, for direct chemical assays like DPPH and ABTS, α-tocopherol is the appropriate positive control, whereas α-tocopherol acetate can be relevant for studies in cellular or in vivo models where enzymatic hydrolysis occurs. This note provides detailed protocols for using α-tocopherol as a positive control in common oxidative stress assays.
Mechanism of Action: α-Tocopherol as a Radical Scavenger
The primary antioxidant function of α-tocopherol is to protect cell membranes from lipid peroxidation.[3][6] It acts as a radical scavenger, donating a hydrogen atom from the phenolic hydroxyl group on its chromanol ring to lipid peroxyl radicals.[3][6] This process neutralizes the free radical, terminating the destructive chain reaction of lipid peroxidation.[6] The resulting tocopheryl radical is relatively stable and does not propagate the oxidative chain.[6] It can be regenerated back to its active tocopherol form by other antioxidants, such as vitamin C.[3]
Caption: α-Tocopherol's mechanism in halting lipid peroxidation.
Experimental Workflow
The general workflow for assessing antioxidant activity using a positive control involves preparing reagents, creating a dilution series for the test compound and the positive control (α-tocopherol), initiating the reaction with a radical source, and measuring the change in absorbance. This allows for the calculation of radical scavenging activity and the determination of IC50 values.
Caption: General workflow for in vitro antioxidant assays.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[7] This reduces the violet-colored DPPH to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm, which is proportional to the antioxidant activity.[8]
Reagents and Materials:
-
α-Tocopherol (positive control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds
-
96-well microplate
-
Microplate reader or spectrophotometer
-
Pipettes
Protocol:
-
Prepare DPPH Stock Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to get a 60 µM solution. Adjust the concentration to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[9] Store in the dark.
-
Prepare α-Tocopherol Stock Solution: Prepare a 1 mg/mL stock solution of α-tocopherol in methanol.
-
Prepare Serial Dilutions:
-
α-Tocopherol: Create a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Test Compounds: Prepare a similar dilution series for your test compounds.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of each sample or standard dilution to the wells.
-
Add 180-200 µL of the DPPH working solution to each well.
-
Negative Control: 20 µL of methanol + 180 µL of DPPH solution.
-
Blank: 20 µL of methanol + 180 µL of methanol.
-
-
Incubation: Shake the plate gently and incubate for 30 minutes in the dark at room temperature.[8][10]
-
Measurement: Read the absorbance at 517 nm.[9]
Calculation: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100
Where:
-
Acontrol = Absorbance of the negative control
-
Asample = Absorbance of the test compound or α-tocopherol
The IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants added to the pre-formed radical cation reduce it back to the colorless ABTS form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[11]
Reagents and Materials:
-
α-Tocopherol (positive control)
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or appropriate buffer (e.g., phosphate (B84403) buffer)
-
Test compounds
-
96-well microplate
-
Microplate reader or spectrophotometer
Protocol:
-
Prepare ABTS•+ Stock Solution:
-
Prepare ABTS•+ Working Solution: Dilute the stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Prepare α-Tocopherol Stock Solution: Prepare a 1 mg/mL stock solution of α-tocopherol in ethanol.
-
Prepare Serial Dilutions: Create a dilution series for α-tocopherol and test compounds as described in the DPPH protocol.
-
Assay Procedure (96-well plate):
-
Incubation: Shake the plate and incubate for 5-7 minutes at room temperature.[11]
-
Measurement: Read the absorbance at 734 nm.[13]
Calculation: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100
The IC50 value is determined by plotting the percentage inhibition against the concentration.
Lipid Peroxidation Assay (TBARS Method)
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[14] MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm. α-Tocopherol's ability to inhibit lipid peroxidation leads to a reduction in MDA formation.[5][15]
Reagents and Materials:
-
α-Tocopherol acetate (can be used here as it will be hydrolyzed to the active form in biological samples) or α-tocopherol.
-
Tissue homogenate (e.g., from rat liver) or lipid source (e.g., linoleic acid emulsion)
-
Pro-oxidant to induce peroxidation (e.g., FeSO₄)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Test compounds
-
Water bath, centrifuge, spectrophotometer
Protocol:
-
Prepare Tissue Homogenate: Homogenize tissue (e.g., liver) in a cold buffer (e.g., KCl) to prepare a 10% (w/v) homogenate. Centrifuge to obtain the supernatant.
-
Prepare α-Tocopherol/Test Compound Solutions: Prepare various concentrations of α-tocopherol and your test compounds.
-
Induce Peroxidation:
-
In a test tube, mix the tissue homogenate supernatant, buffer, and the test compound/α-tocopherol.
-
Induce lipid peroxidation by adding a pro-oxidant like FeSO₄.
-
Control group: Contains homogenate and pro-oxidant but no antioxidant.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Stop Reaction & Precipitate Protein: Add TCA solution to stop the reaction and precipitate proteins. Centrifuge to collect the supernatant.
-
Color Development:
-
Take the supernatant and add TBA solution.
-
Heat the mixture in a boiling water bath for 15-30 minutes to develop the pink color.
-
Cool the tubes rapidly.
-
-
Measurement: Read the absorbance of the supernatant at 532 nm.
Calculation: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100
Where:
-
Acontrol = Absorbance of the control group (with induced peroxidation, no antioxidant)
-
Asample = Absorbance of the group treated with the test compound or α-tocopherol
Data Presentation: Expected Values for α-Tocopherol
The antioxidant capacity of α-tocopherol can vary depending on the specific assay conditions, solvent, and reaction kinetics. The following table summarizes typical quantitative data found in the literature to provide a reference range for researchers.
| Assay | Matrix/Solvent | Positive Control | Reported Value (IC50 or Activity) | Reference |
| DPPH Assay | Methanol/Ethanol | α-Tocopherol | IC50: ~12-25 µM | [16][17] |
| ABTS Assay | Ethanol/Buffer | α-Tocopherol | IC50: ~10-23 µM | [16] |
| Lipid Peroxidation | Rat brain homogenates | α-Tocopherol | More potent than BHT/Trolox | [17] |
| Lipid Peroxidation (TBARS) | Cooked Pork | α-Tocopheryl acetate (dietary) | Significantly decreased TBARS values | [14] |
| Lipid Peroxidation (TBARS) | Rabbit Hamburgers | α-Tocopheryl acetate (dietary) | Significantly reduced TBARS values (p < 0.001) | [5] |
Note: IC50 values are highly dependent on experimental conditions and should be determined concurrently with test samples for accurate comparison.
References
- 1. What is Tocopherol Acetate used for? [synapse.patsnap.com]
- 2. Alpha-Tocopherol Acetate | C31H52O3 | CID 86472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tocopherol - Wikipedia [en.wikipedia.org]
- 4. alpha Tocopherol Acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.com [iomcworld.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. researchgate.net [researchgate.net]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. Effect of dietary oils and alpha-tocopheryl acetate supplementation on lipid (TBARS) and cholesterol oxidation in cooked pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Alpha-Tocopherol Acetate in Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Alpha-tocopherol (B171835) acetate (B1210297), a synthetic and more stable form of Vitamin E, is a widely investigated compound in dermatological research due to its potent antioxidant and anti-inflammatory properties. As a pro-drug, it is readily absorbed by the skin and subsequently hydrolyzed by epidermal esterases to its biologically active form, alpha-tocopherol. This conversion is crucial for its efficacy in protecting the skin from environmental aggressors, mitigating the signs of aging, and aiding in various skin pathologies. Clinical practice has indicated its benefits in conditions such as xerosis, hyperkeratosis, atopic dermatitis, and superficial burns.
These application notes provide an overview of the key dermatological applications of alpha-tocopherol acetate, supported by detailed experimental protocols and quantitative data for researchers in the field.
I. Application Note: Antioxidant and Photoprotective Effects
Alpha-tocopherol is a lipophilic antioxidant that protects cell membranes from the damaging effects of reactive oxygen species (ROS) generated by exposure to ultraviolet (UV) radiation and other environmental pollutants. By donating a hydrogen atom, it neutralizes free radicals, thereby preventing lipid peroxidation and subsequent cellular damage. Topical application of this compound has been shown to reduce UVB-induced skin damage, including erythema (sunburn), edema, and the formation of sunburn cells.
Key Mechanisms of Action:
-
Free Radical Scavenging: Alpha-tocopherol directly scavenges peroxyl radicals, breaking the chain reaction of lipid peroxidation in cellular membranes.
-
Modulation of Antioxidant Network: Topical application can enhance the levels of other endogenous antioxidants, such as superoxide (B77818) dismutase and glutathione.
-
Reduction of DNA Damage: It can help prevent the formation of UV-induced cyclobutane (B1203170) pyrimidine (B1678525) dimers, a form of DNA damage implicated in skin carcinogenesis.
Experimental Protocol: In Vitro Assessment of Antioxidant Activity in Keratinocytes
This protocol describes a method to evaluate the protective effect of alpha-tocopherol against UVA-induced oxidative stress in human keratinocytes (HaCaT cells) by measuring intracellular ROS levels.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Alpha-tocopherol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
UVA irradiation source
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells into 96-well black, clear-bottom plates at a density that allows them to reach 80-90% confluency within 24 hours.
-
Pre-treatment: Prepare stock solutions of alpha-tocopherol in DMSO. Dilute the stock solution in a serum-free medium to achieve final concentrations ranging from 2.9 to 14.7 IU/ml. The final concentration of DMSO in the medium should be kept below 1% (v/v).
-
Replace the culture medium with the alpha-tocopherol-containing medium and incubate for 24 hours. Include a vehicle control (medium with DMSO) and a non-treated control.
-
UVA Irradiation: Wash the cells with PBS and cover them with a thin layer of PBS.
-
Expose the cells to UVA radiation at a dose of 8 J/cm². Non-irradiated control wells should be handled similarly but kept shielded from the UVA source.
-
ROS Measurement: After irradiation, remove the PBS and add 100 µL of 20 µM DCFH-DA in serum-free medium to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express the results as a percentage of the ROS levels in the UVA-irradiated control group (without alpha-tocopherol pre-treatment).
Quantitative Data: Photoprotective Effects of this compound
| Parameter Measured | Experimental Model | Treatment | Result | Reference |
| Erythema Index | skh-1 hairless mice | Topical d-alpha-tocopherol acetate (pure) immediately after UVB exposure (0.115-0.23 J/cm²) | 40-55% reduction in the increase of erythema index. | |
| Skin Thickness (Edema) | skh-1 hairless mice | Topical d-alpha-tocopherol acetate (pure) immediately after UVB exposure (0.115 J/cm²) | 29-54% reduction in UVB-induced skin thickness increase at 24h; 26-61% reduction at 48h. | |
| Cell Viability | Human keratinocytes (in vitro) | Pre-treatment with alpha-tocopherol (2.9-14.7 IU/ml) before UVA irradiation (8 J/cm²) | Cell survival fraction increased from 43.6% (UVA alone) to 60.2-96.2% with increasing alpha-tocopherol concentrations. | |
| Lipid Peroxidation (MDA levels) | Human keratinocytes (in vitro) | Pre-treatment with alpha-tocopherol (2.9-14.7 IU/ml) before UVA irradiation (8 J/cm²) | MDA levels decreased from 20.401 µmol/g protein (UVA alone) to 11.685-2.164 µmol/g protein with increasing alpha-tocopherol concentrations. | |
| Intracellular ROS | Human keratinocytes (in vitro) | Pre-treatment with alpha-tocopherol (2.9-14.7 IU/ml) before UVA irradiation (8 J/cm²) | ROS levels decreased from 3,952.17 1/mg protein (UVA alone) to 742.48-199.82 1/mg protein with increasing alpha-tocopherol concentrations. |
II. Application Note: Anti-Inflammatory Properties
Alpha-tocopherol exhibits significant anti-inflammatory effects in the skin. It can modulate the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. This makes this compound a valuable ingredient in formulations aimed at soothing irritated skin and managing chronic inflammatory skin conditions.
Key Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: Alpha-tocopherol has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell proliferation and inflammatory responses.
-
Downregulation of Inflammatory Mediators: It can suppress the UV-induced expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of prostaglandins (B1171923) and nitric oxide, respectively.
Experimental Protocol: Assessment of Anti-Inflammatory Effects in Keratinocytes
This protocol outlines a method to determine the effect of this compound on the production of the pro-inflammatory prostaglandin (B15479496) E2 (PGE2) in UVB-irradiated keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture reagents (as previously listed)
-
This compound
-
UVB irradiation source
-
PGE2 ELISA kit
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Seeding: Culture and seed keratinocytes in 24-well plates until they reach 80-90% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (dissolved in an appropriate vehicle) for 24 hours.
-
UVB Irradiation: Wash the cells with PBS and expose them to a sub-erythemal dose of UVB radiation.
-
Incubation: After irradiation, add fresh culture medium (containing the respective concentrations of this compound) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.
-
Data Normalization: Normalize the PGE2 concentrations to the total protein content in each well.
Quantitative Data: Anti-inflammatory Effects of Alpha-Tocopherol
| Parameter Measured | Experimental Model | Treatment | Result | Reference |
| Protein Kinase C (PKC) Activity | Human skin fibroblasts | Alpha-tocopherol | Inhibits PKC activity. | |
| Collagenase (MMP-1) Gene Transcription | Human skin fibroblasts | Alpha-tocopherol | Diminishes collagenase gene transcription. |
III. Application Note: Wound Healing and Skin Regeneration
Alpha-tocopherol plays a role in the complex process of wound healing. Its antioxidant properties help to protect the wound bed from oxidative damage, while its anti-inflammatory effects can modulate the initial inflammatory phase of healing. Furthermore, it has been observed to stimulate the formation of granulation tissue and improve epithelialization.
Key Mechanisms of Action:
-
Stimulation of Cell Proliferation and Migration: Alpha-tocopherol can promote the metabolic activity and migration of keratinocytes and fibroblasts, key cells in the wound healing process.
-
Modulation of Extracellular Matrix (ECM) Components: It can influence the synthesis of ECM proteins like collagen and fibronectin, which are essential for tissue repair.
-
Antimicrobial Effects: The conversion of this compound to alpha-tocopherol and acetic acid can lower the pH of the wound environment, creating conditions less favorable for bacterial growth.
Experimental Protocol: In Vitro Wound Healing (Scratch) Assay
This protocol details a method to assess the effect of this compound on the migration of human dermal fibroblasts, a critical step in wound closure.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HDFs in 6-well plates and grow them to full confluency.
-
Serum Starvation (Optional): To minimize cell proliferation, incubate the confluent monolayer in a serum-free or low-serum medium for 24 hours prior to the assay.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing different concentrations of this compound to the respective wells. Include a vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points along the wound (time 0). Mark the locations for consistent imaging over time.
-
Incubation and Monitoring: Incubate the plates and capture images of the same marked locations at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Quantitative Data: Effects of Alpha-Tocopherol on Wound Healing Parameters
| Parameter Measured | Experimental Model | Treatment | Result | Reference |
| Collagen Synthesis | Rabbit corneal keratocytes (in vitro, serum-free) | DL-alpha-tocopherol acetate | Inhibited collagen synthesis to 87-91% of controls. | |
| Fibronectin Synthesis | Rabbit corneal keratocytes (in vitro, serum-free) | DL-alpha-tocopherol and DL-alpha-tocopherol acetate | Increased fibronectin synthesis to 143% and 138% of controls, respectively. | |
| Fibroblast Proliferation | Conjunctival fibroblasts (in vitro) | Alpha-tocopherol succinate (B1194679) (25 µM and 50 µM) | Inhibited fibroblast proliferation at 48 hours. |
IV. Application Note: Formulation and Delivery
The efficacy of topically applied this compound is highly dependent on its formulation, which influences its penetration through the stratum corneum and subsequent hydrolysis to the active alpha-tocopherol. Various delivery systems, including emulsions, microemulsions, and gels, have been investigated to optimize its bioavailability in the skin.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a method to evaluate the permeation of this compound from different topical formulations through human cadaver skin.
Materials:
-
Franz diffusion cells
-
Human cadaver skin
-
Topical formulations containing 5% (w/w) this compound (e.g., in ethanol, isopropyl myristate, mineral oil, or gel bases)
-
Receiver solution (e.g., phosphate-buffered saline with a solubilizing agent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Skin Preparation: Thaw frozen human cadaver skin and cut it into sections to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin sections between the donor and receiver compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Receiver Compartment: Fill the receiver compartment with the receiver solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 37°C.
-
Formulation Application: Apply a finite dose of the test formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 2, 4, 6, 8, 12, 24, 30, 36, and 48 hours), withdraw samples from the receiver compartment and replace the volume with fresh receiver solution.
-
Sample Analysis: Analyze the concentration of this compound and alpha-tocopherol in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of the drug permeated per unit area over time and determine the permeability coefficient.
Quantitative Data: Permeability of this compound from Different Formulations
| Formulation (5% w/w ATA) | Permeability Coefficient (cm/h) through Human Cadaver Skin | Reference |
| Ethanol solution | 1.0 x 10⁻⁴ | |
| Isopropyl myristate solution | 1.1 x 10⁻² | |
| Light mineral oil solution | 1.4 x 10⁻⁴ | |
| 1% Klucel gel in ethanol | 2.1 x 10⁻⁴ | |
| 3% Klucel gel in ethanol | 4.7 x 10⁻⁴ |
V. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Conversion and antioxidant mechanism of topical this compound in the skin.
Caption: Experimental workflow for the in vitro wound healing (scratch) assay.
Caption: Workflow for HPLC analysis of this compound from skin samples.
Application Notes and Protocols: α-Tocopherol Acetate for in vitro Protection of Cells from UV Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet (UV) radiation is a significant environmental factor that induces cellular damage, primarily through the generation of reactive oxygen species (ROS). This oxidative stress can lead to lipid peroxidation, DNA damage, and ultimately, cell death, contributing to skin photoaging and carcinogenesis. α-Tocopherol, the most biologically active form of Vitamin E, is a potent lipophilic antioxidant that can mitigate these detrimental effects. However, its instability in formulations presents a challenge. α-Tocopherol acetate (B1210297), a more stable ester form, is widely used in skincare and is considered a prodrug that is hydrolyzed to its active α-tocopherol form within the skin.[1][2] This document provides detailed application notes and protocols for utilizing α-tocopherol acetate to protect cells from UV-induced damage in an in vitro setting, with a focus on human keratinocyte cell lines like HaCaT.
Mechanism of Action
UV radiation triggers a cascade of events starting with the generation of ROS within cells. These highly reactive molecules attack cellular components, including lipids in the cell membrane, leading to a chain reaction of lipid peroxidation. This compromises membrane integrity and function. α-Tocopherol acts as a chain-breaking antioxidant, donating a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and terminating the peroxidation cascade.[3]
α-Tocopherol acetate, being an ester, is not biologically active itself.[1][2] It requires enzymatic hydrolysis to release the active α-tocopherol. This conversion has been demonstrated to occur in skin cells, and evidence suggests that UVB irradiation may even enhance this process.[4] Once converted, α-tocopherol integrates into cellular membranes, providing on-site protection against oxidative damage.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the protective effects of α-tocopherol against UVA-induced damage in HaCaT keratinocytes. While direct quantitative data for α-tocopherol acetate across all these parameters is not as extensively detailed in the literature, the available evidence strongly suggests a comparable protective effect following its conversion to α-tocopherol. One study demonstrated that post-treatment with α-tocopherol acetate restored the viability of UVB-irradiated keratinocytes to control levels.
Table 1: Effect of α-Tocopherol on Cell Viability of UVA-Irradiated HaCaT Cells [3]
| α-Tocopherol Concentration (IU/ml) | Cell Survival Fraction (%) after 8 J/cm² UVA Irradiation |
| 0 (UVA only) | 43.6 |
| 2.9 | 60.2 |
| 5.9 | 77.1 |
| 8.8 | 89.0 |
| 11.8 | 92.9 |
| 14.7 | 96.2 |
Table 2: Effect of α-Tocopherol on Reactive Oxygen Species (ROS) Generation in UVA-Irradiated HaCaT Cells [3][5]
| α-Tocopherol Concentration (IU/ml) | ROS Levels (1/mg protein) after 8 J/cm² UVA Irradiation |
| 0 (Non-irradiated control) | 111.87 |
| 0 (UVA only) | 3952.17 |
| 2.9 | 742.48 |
| 5.9 | 579.36 |
| 8.8 | 358.16 |
| 11.8 | 285.63 |
| 14.7 | 199.82 |
Table 3: Effect of α-Tocopherol on Lipid Peroxidation in UVA-Irradiated HaCaT Cells [3][5]
| α-Tocopherol Concentration (IU/ml) | Lipid Peroxidation (μmol MDA/g protein) after 8 J/cm² UVA Irradiation |
| 0 (Non-irradiated control) | 5.328 |
| 0 (UVA only) | 20.401 |
| 2.9 | 11.685 |
| 5.9 | 6.544 |
| 8.8 | 5.847 |
| 11.8 | 4.390 |
| 14.7 | 2.164 |
Table 4: Effect of α-Tocopherol on Glutathione (B108866) (GSH) Levels in UVA-Irradiated HaCaT Cells [3][5]
| α-Tocopherol Concentration (IU/ml) | GSH Levels (mmol/g protein) after 8 J/cm² UVA Irradiation |
| 0 (Non-irradiated control) | 0.600 |
| 0 (UVA only) | 0.354 |
| 2.9 | 0.364 |
| 5.9 | 0.420 |
| 8.8 | 0.525 |
| 11.8 | 0.540 |
| 14.7 | 0.545 |
Experimental Protocols
Cell Culture and α-Tocopherol Acetate Treatment
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
α-Tocopherol acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for other assays) and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of α-tocopherol acetate in DMSO. Due to its poor water solubility, DMSO is a commonly used solvent. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Dilute the α-tocopherol acetate stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., corresponding to the IU/ml values for α-tocopherol, noting that the molar conversion will be different).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing α-tocopherol acetate to the cells.
-
Incubate the cells for a predetermined period (e.g., 24 hours) to allow for cellular uptake and potential hydrolysis to α-tocopherol.
UV Irradiation
Materials:
-
UV lamp (UVA or UVB source)
-
UV radiometer
Protocol:
-
After the pre-incubation period with α-tocopherol acetate, remove the treatment medium.
-
Wash the cells twice with sterile PBS.
-
Add a thin layer of PBS to the cells to prevent dehydration during irradiation.
-
Place the culture plates under the UV lamp. Ensure the lamp has been warmed up and calibrated using a UV radiometer to deliver the desired dose (e.g., 8 J/cm² for UVA).
-
After irradiation, remove the PBS and add fresh, serum-free or low-serum medium.
-
Incubate the cells for the desired post-irradiation period (e.g., 24 hours) before performing subsequent assays.
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO or solubilization buffer
Protocol:
-
After the post-irradiation incubation, add MTT solution to each well (10% of the medium volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the non-irradiated control.
Reactive Oxygen Species (ROS) Assay (H₂DCFDA Assay)
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)
Protocol:
-
After the desired post-irradiation time, wash the cells with PBS.
-
Load the cells with H₂DCFDA solution (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~535 nm.
Lipid Peroxidation Assay (TBA Assay for Malondialdehyde - MDA)
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
MDA standard
Protocol:
-
After post-irradiation incubation, lyse the cells and collect the cell lysate.
-
Add TCA to the lysate to precipitate proteins, and centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.
-
Quantify the MDA concentration using a standard curve.
Glutathione (GSH) Assay
Materials:
-
GSH assay kit (commercially available kits are recommended for ease of use and reliability)
Protocol:
-
Follow the manufacturer's instructions for the chosen GSH assay kit.
-
Typically, this involves cell lysis, deproteinization, and reaction with a chromogenic or fluorogenic reagent that specifically reacts with GSH.
-
Measure the absorbance or fluorescence and calculate the GSH concentration relative to the total protein content.
Mandatory Visualizations
Caption: Protective mechanism of α-tocopherol acetate against UV-induced cell damage.
References
- 1. What is the mechanism of Tocopherol Acetate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. α-Tocopherol protects keratinocytes against ultraviolet A irradiation by suppressing glutathione depletion, lipid peroxidation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake and bioconversion of alpha-tocopheryl acetate to alpha-tocopherol in skin of hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Tocopherol protects keratinocytes against ultraviolet A irradiation by suppressing glutathione depletion, lipid peroxidation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Alpha-Tocopherol Acetate in Insect Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alpha-tocopherol (B171835) acetate (B1210297), a stable form of Vitamin E, as a media supplement in insect cell culture, particularly for applications involving the Baculovirus Expression Vector System (BEVS). The protocols outlined below offer guidance on preparing and applying this supplement to potentially enhance cell viability and mitigate oxidative stress.
Introduction
Insect cell lines, such as Spodoptera frugiperda (Sf9) and Trichoplusia ni (Hi-5), are workhorses for the production of recombinant proteins and viral vectors. However, high-density cultures and baculovirus infection can induce significant oxidative stress, leading to lipid peroxidation and reduced cell viability, which in turn can negatively impact protein yield and quality. Alpha-tocopherol, a potent lipid-soluble antioxidant, can protect cell membranes from oxidative damage.[1] Its acetylated form, alpha-tocopherol acetate, offers enhanced stability, making it a suitable supplement for cell culture applications.[1] Supplementing insect cell culture media with this compound aims to neutralize harmful free radicals, thereby potentially improving cell health and the overall productivity of the expression system.
Mechanism of Action
This compound itself is not an active antioxidant; it is hydrolyzed by cellular esterases to release the active alpha-tocopherol.[2] Alpha-tocopherol integrates into cellular membranes and protects them from lipid peroxidation by donating a hydrogen atom from its hydroxyl group to lipid peroxyl radicals, thus terminating the chain reaction of lipid degradation.[1] This protective mechanism can be particularly beneficial during the high metabolic activity and viral replication phases in insect cell culture.
Signaling Pathway: Antioxidant Action of Alpha-Tocopherol
Caption: Antioxidant action of alpha-tocopherol in the cell membrane.
Data Presentation
Currently, there is a notable lack of specific quantitative data in peer-reviewed literature on the dose-dependent effects of this compound on insect cell growth, viability, and recombinant protein yield. The following tables are presented as templates for researchers to populate with their own experimental data when evaluating the effects of this supplement.
Table 1: Effect of this compound on Sf9 Cell Growth and Viability
| Concentration (µM) | Maximum Cell Density (cells/mL) | Viability at 72h (%) | Viability at 96h (%) |
| 0 (Control) | e.g., 5.0 x 10⁶ | e.g., 95% | e.g., 85% |
| 10 | Experimental Data | Experimental Data | Experimental Data |
| 25 | Experimental Data | Experimental Data | Experimental Data |
| 50 | Experimental Data | Experimental Data | Experimental Data |
| 100 | Experimental Data | Experimental Data | Experimental Data |
Table 2: Effect of this compound on Recombinant Protein Yield in Sf9 Cells
| Concentration (µM) | Total Protein Yield (mg/L) | Specific Protein Yield (pg/cell) |
| 0 (Control) | e.g., 50 | e.g., 10 |
| 10 | Experimental Data | Experimental Data |
| 25 | Experimental Data | Experimental Data |
| 50 | Experimental Data | Experimental Data |
| 100 | Experimental Data | Experimental Data |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is practically insoluble in water, necessitating the use of an organic solvent for the preparation of a stock solution. Ethanol (B145695) is a commonly used solvent.
Materials:
-
This compound (liquid or semi-solid)
-
100% Ethanol (cell culture grade)
-
Sterile, light-protected microcentrifuge tubes or vials
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound.
-
Add the required volume of 100% ethanol to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Protect from light to prevent degradation.
Supplementation of Insect Cell Culture Medium
Protocol:
-
Warm the insect cell culture medium (e.g., Sf-900™ III SFM or Grace's Insect Medium) to the optimal growth temperature (typically 27°C).
-
Calculate the volume of the this compound stock solution required to achieve the desired final concentration in the culture medium.
-
Crucially, ensure that the final concentration of the ethanol solvent in the culture medium remains below 0.5% (v/v) to avoid solvent toxicity to the cells.
-
Slowly add the calculated volume of the stock solution to the pre-warmed medium while gently swirling to ensure even distribution.
-
Use the supplemented medium immediately for cell culture.
Experimental Workflow for Evaluating the Effects of this compound
The following workflow outlines a general procedure to assess the impact of this compound on insect cell culture performance.
References
- 1. Transcriptomic analysis of Spodoptera frugiperda Sf9 cells resistant to Bacillus thuringiensis Cry1Ca toxin reveals that extracellular Ca2+, Mg2+ and production of cAMP are involved in toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro comparison between α-tocopheryl acetate and α-tocopheryl phosphate against bacteria responsible of prosthetic and joint infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Tocopherol Acetate Delivery to Cultured Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Vitamin E, a critical lipid-soluble antioxidant, exists in eight isoforms, with alpha-tocopherol (B171835) (α-T) being the most biologically active form in humans.[1][2] In neurobiological research, α-T is extensively studied for its potent neuroprotective properties against oxidative stress, a key factor in neuronal death and the pathology of various neurodegenerative diseases.[3][4][5] However, the direct application of α-T in aqueous cell culture media is challenging due to its high lipophilicity and poor water solubility.[6][7]
To overcome this, α-tocopherol acetate (B1210297) (α-TAc), the acetate ester of α-T, is frequently used as a more stable precursor.[7][8] While α-TAc itself is not biologically active, it is readily taken up by cultured cells and is hydrolyzed by intracellular esterases to release the active α-tocopherol.[8][9] This allows for a more stable and reproducible delivery of the active compound to neurons in vitro.
These notes provide detailed protocols for the solubilization and delivery of α-tocopherol acetate to cultured neurons, summarize key quantitative data from published studies, and illustrate the relevant biological pathways and experimental workflows.
Data Presentation: Efficacy of α-Tocopherol in Neuronal Cultures
The following table summarizes quantitative data on the neuroprotective effects of α-tocopherol in various cultured neuron models.
| Compound | Concentration | Cell Type | Treatment / Challenge | Observed Effect | Citation(s) |
| α-Tocopherol | 1-10 µM | Rat Striatal Neurons | Paraquat (superoxide donor) | Significantly prevented cytotoxicity. | [4] |
| α-Tocopherol | 1-10 µM | Rat Striatal Neurons | S-nitrosocysteine, SIN-1 (NO donors) | Significantly inhibited cytotoxicity. | [4] |
| α-Tocopherol | 10 nM - 100 nM | Rat Brain Cortical Neurons | 0.2 mM H₂O₂ (after 18h preincubation) | Pronounced increase in neuron viability. | [10] |
| α-Tocopherol | 100 nM & 100 µM | Rat Brain Cortical Neurons | Basal condition (18h incubation) | Significantly decreased the basal Bax/Bcl-2 ratio. | [10] |
| α-Tocopherol | ≤ 10 µM | Cerebellar Granule Neurons | H₂O₂ | Increased cell viability and decreased apoptosis. | [11] |
| α-Tocopherol | up to 750 µM | Cerebellar Granule Neurons | 24h incubation | No significant cytotoxicity observed. | [11] |
Experimental Protocols
Protocol 1: Preparation of α-Tocopherol Acetate Stock Solution
Due to its poor aqueous solubility, α-tocopherol acetate must first be dissolved in a water-miscible organic solvent.[1][6] Ethanol (B145695) is a common and effective choice that exhibits low toxicity to neuronal cultures when kept at a minimal final concentration.[12]
Materials:
-
DL-alpha-Tocopherol acetate (e.g., Sigma-Aldrich T3376)
-
100% Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh the desired amount of α-tocopherol acetate in a sterile container.
-
Add 100% ethanol to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the α-tocopherol acetate is completely dissolved. The resulting solution should be clear.[6]
-
Store the stock solution protected from light at 2–8 °C. Solutions can remain active for several months under these conditions.[1]
Protocol 2: Treatment of Cultured Neurons
This protocol describes the dilution of the stock solution into the cell culture medium for treating neurons. A critical step is to ensure the final solvent concentration is non-toxic.
Materials:
-
Prepared α-tocopherol acetate stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete neuronal cell culture medium
-
Cultured primary neurons or neuronal cell lines
Procedure:
-
Determine the final concentration of α-tocopherol acetate required for your experiment based on literature values (see Data Table).
-
Calculate the volume of the stock solution needed. Crucially, ensure the final concentration of ethanol in the cell culture medium remains below 1% (v/v), and ideally below 0.1%, to avoid solvent toxicity. [12]
-
Gently swirl the pre-warmed culture medium while slowly adding the calculated volume of the stock solution dropwise. This helps prevent precipitation.[6]
-
Immediately replace the existing medium in the neuronal cultures with the freshly prepared treatment medium.
-
Vehicle Control: Prepare a control medium containing the same final concentration of ethanol as the treatment group to account for any effects of the solvent.
-
Incubate the cells for the desired duration (e.g., 18-24 hours for pre-treatment before an oxidative challenge).[10]
Protocol 3: Assessment of Neuroprotection via LDH Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis, making it a common marker for cytotoxicity. This protocol provides a general workflow for assessing cell death.
Materials:
-
Treated and control neuronal cultures in a multi-well plate
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
After the experimental treatment period, carefully collect a sample of the culture medium from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected medium to a reaction mixture in a new plate.
-
Incubate the reaction mixture for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity based on the kit's instructions, typically by comparing the LDH release in treated wells to positive (total lysis) and negative (vehicle) controls.
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for α-tocopherol acetate (α-TAc) delivery and analysis.
Caption: Cellular uptake and activation of α-tocopherol acetate (α-TAc) in neurons.
Caption: Neuroprotective signaling pathways modulated by α-tocopherol in neurons.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Alpha-Tocopherol Reduces Brain Edema and Protects Blood-Brain Barrier Integrity following Focal Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of alpha-tocopherol on oxidative stress in rat striatal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Vitamin E, Tocopherol, in Cell Culture [sigmaaldrich.com]
- 8. Tocopherol - Wikipedia [en.wikipedia.org]
- 9. Effect of formulation on the delivery and metabolism of alpha-tocopheryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Is Vitamin E Toxic to Neuron Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Alpha-Tocopherol Acetate Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the aqueous solubility of alpha-tocopherol (B171835) acetate (B1210297). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for various solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: Why is alpha-tocopherol acetate so difficult to dissolve in water?
A1: this compound is a highly lipophilic (fat-soluble) molecule.[1] Its chemical structure includes a long hydrocarbon tail (phytyl tail) which is hydrophobic, meaning it repels water.[1] This makes it practically insoluble in aqueous solutions like cell culture media or buffer systems.[2][3]
Q2: What are the primary strategies for increasing the aqueous solubility of this compound?
A2: Several advanced formulation strategies can be employed to overcome the poor water solubility of this compound. The most common and effective methods include:
-
Nanoemulsions: Stable dispersions of oil droplets containing this compound in an aqueous phase.[1][4]
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate lipophilic compounds like this compound.[1][5][6]
-
Cyclodextrin (B1172386) Complexes: Encapsulating the molecule within cyclodextrin, a cyclic oligosaccharide, to form a water-soluble inclusion complex.[1][7][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[9][10][11]
-
Micellar Solubilization: Using surfactants to form micelles that enclose the hydrophobic drug in their core.[12][13]
-
Solid Dispersions: Dispersing the compound in a solid hydrophilic polymer matrix.[14][15]
-
Co-solvents: Dissolving this compound in a small amount of a water-miscible organic solvent like ethanol (B145695) or DMSO before adding it to the aqueous medium.[1][16]
Q3: Are there any derivatives of alpha-tocopherol that are more water-soluble?
A3: Yes, D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) is a water-soluble derivative of vitamin E.[1] It is often used as a solubilizer and absorption enhancer in drug delivery systems and can be a valuable alternative when formulating aqueous solutions.[1][9]
Q4: What is the difference between a solubilizer and a dispersant?
A4: A solubilizer forms a completely transparent solution by incorporating the oil-soluble substance into structures like micelles. A dispersant, however, creates a stable distribution of small particles in water, which often results in a translucent or milky appearance rather than a clear solution.[16]
Troubleshooting Common Experimental Issues
Problem 1: My this compound precipitates when I add the stock solution (dissolved in an organic solvent) to my aqueous medium.
-
Potential Cause: This common issue, known as "crashing out," occurs when the final concentration of the organic solvent is too low to keep the lipophilic compound dissolved in the larger volume of aqueous medium.[1] Adding the stock solution too quickly can also cause localized supersaturation and precipitation.[1]
-
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is kept as low as possible to avoid cytotoxicity (typically below 1%, ideally below 0.5%), while still being sufficient to maintain solubility.[1] You may need to run a dose-response curve for your specific cell line to determine the toxicity threshold of the solvent.[1]
-
Use Slow, Dropwise Addition: Add the stock solution to your pre-warmed (37°C) aqueous medium very slowly, drop-by-drop, while gently swirling or vortexing.[1] This gradual dilution helps prevent immediate precipitation.[1]
-
Consider Alternative Methods: If precipitation persists at your required concentration, using an organic solvent alone may not be suitable.[1] Switching to a delivery system like liposomes, nanoemulsions, or cyclodextrin complexes is highly recommended.[1]
-
Problem 2: I am observing cytotoxicity in my cell cultures after treatment with my this compound solution.
-
Potential Cause: The cytotoxicity may not be from the this compound itself, but from the vehicle used to dissolve it, particularly organic solvents like DMSO or ethanol, which can be toxic to cells at higher concentrations.[1]
-
Solution:
-
Run a Vehicle Control: Always include a control group that is treated with the same final concentration of the vehicle (e.g., 0.5% ethanol) without the active compound. This will help you differentiate between the toxicity of the vehicle and the compound.
-
Minimize Final Solvent Concentration: As mentioned above, keep the final solvent concentration in your culture medium below the cytotoxic threshold for your specific cell line.[1]
-
Switch to a Solvent-Free Delivery System: Formulations like liposomes, niosomes, or nanoemulsions can deliver this compound to cells without the need for potentially toxic organic solvents.[1][17]
-
Problem 3: My nano-formulation is unstable, showing particle size increase or drug leakage over time.
-
Potential Cause: Formulation instability can be due to several factors, including a non-optimal ratio of oil, surfactant, and co-surfactant, leading to phenomena like Ostwald ripening.[18] Insufficient surface charge (zeta potential) can also lead to particle aggregation.
-
Solution:
-
Optimize Formulation Components: Systematically vary the concentrations of the carrier oil, surfactant(s), and co-surfactant(s) to find the most stable formulation. The use of co-emulsifiers can sometimes improve stability.[18]
-
Characterize Zeta Potential: Measure the zeta potential of your nanoparticles. A value greater than |30| mV generally indicates good electrostatic stability.
-
Proper Storage: Store the formulation at the recommended temperature. For example, some micellar systems show good stability when stored at 4°C.[13]
-
Quantitative Data on Solubilization Methods
The following tables summarize key quantitative parameters for different this compound delivery systems.
Table 1: Comparison of Nanoparticle-Based Delivery Systems
| Delivery System | Typical Particle Size (nm) | Encapsulation Efficiency (%) | Key Advantages | Citations |
| Nanoemulsions | 45 - 171 | ~99% | High loading capacity, ease of preparation, improved bioavailability. | [18][19][20] |
| Liposomes | ~100 | 78 - >90% | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, protects drug from degradation. | [21][22][23] |
| Niosomes | 100 - 120 | >90% | Low toxicity, high stability, protects drug from UV degradation. | [17] |
| Nanofibers | (Fiber Diameter) | - | Fast-dissolving for oral delivery, improved thermal stability. | [24] |
Table 2: Performance of Cyclodextrin Inclusion Complexes
| Cyclodextrin Type | Method | Molar Ratio (Guest:CD) | Key Finding | Citations |
| β-Cyclodextrin (β-CD) | Co-precipitation | 1.7:1 | Forms a stable solid-state complex, enhancing physical stability. | [25] |
| 2-HP-β-CD | Lyophilization/Kneading | - | Protects α-tocopherol against thermal decomposition. | [7] |
| Large-Ring CD (CD26) | Computational/Phase Solubility | 1:2 | A 1:2 ratio is proposed as the most suitable stoichiometry for improving solubility. | [26] |
Visual Guides and Workflows
Caption: A decision tree to guide the selection of an appropriate solubilization method.
Caption: A workflow for preparing α-tocopherol acetate nanoemulsions.
Caption: Encapsulation of hydrophobic α-tocopherol acetate within a cyclodextrin molecule.
Detailed Experimental Protocols
Protocol 1: Preparation of α-Tocopherol Acetate Nanoemulsion via High-Pressure Homogenization
This protocol is based on methodologies for creating oil-in-water nanoemulsions to enhance the solubility of lipophilic compounds.[1][4]
-
Materials:
-
This compound
-
Carrier oil (e.g., medium-chain triglycerides, sunflower oil)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (optional, e.g., Transcutol P)
-
Deionized water
-
High-pressure homogenizer
-
-
Methodology:
-
Preparation of the Oil Phase: Dissolve a specific amount of this compound in the carrier oil. Gently heat (e.g., to 40°C) and stir until a clear, homogenous solution is formed.[4]
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water.
-
Formation of Coarse Emulsion: While continuously stirring the aqueous phase at high speed (e.g., with a magnetic stirrer or high-shear mixer), slowly add the oil phase.[4] Continue mixing for 10-15 minutes to form a coarse pre-emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.[1] The number of passes and the operating pressure will determine the final droplet size and must be optimized (e.g., 3-5 passes at 15,000 psi).
-
Characterization: The resulting nanoemulsion should be a stable, translucent liquid. Analyze the final product for mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[4]
-
Protocol 2: Preparation of α-Tocopherol Acetate Loaded Liposomes via Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be processed into smaller unilamellar vesicles (SUVs).[1]
-
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, DMPC)
-
Cholesterol (for membrane stability)
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Rotary evaporator
-
Sonicator or extruder (optional, for size reduction)
-
-
Methodology:
-
Lipid Dissolution: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. Molar ratios should be optimized; a starting point could be a 1:20 molar ratio of α-tocopherol to phospholipid.[22]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator.[1] This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (pre-warmed to a temperature above the lipid transition temperature) and gently rotating the flask.[1] This allows the lipid film to peel off and self-assemble into multilamellar vesicles (MLVs), resulting in a milky suspension.
-
Size Reduction (Optional): To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[1]
-
Purification: Remove any non-encapsulated this compound by centrifugation or dialysis.
-
Protocol 3: Preparation of α-Tocopherol-Cyclodextrin Inclusion Complex via Freeze-Drying
This protocol is adapted from methods used to form solid inclusion complexes that can be easily reconstituted in water.[8]
-
Materials:
-
Alpha-tocopherol
-
Cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
-
-
Methodology:
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin in deionized water.
-
Complexation: Add alpha-tocopherol to the cyclodextrin solution. The molar ratio needs to be optimized; an 8:1 ratio of CD to antioxidant has been used to improve yield.[25]
-
Stirring: Vigorously stir the opalescent mixture at room temperature for an extended period (e.g., 24 hours), shielded from light, to facilitate the inclusion of the guest molecule into the cyclodextrin cavity.[8]
-
Freeze-Drying (Lyophilization): Freeze the aqueous mixture and then remove the water by sublimation under vacuum using a freeze-dryer.[8]
-
Final Product: The result is a dry, solid powder of the inclusion complex, which should readily dissolve in aqueous media. The content of alpha-tocopherol in the final complex can be determined by HPLC.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C31H52O3 | CID 86472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic Uses of Antioxidant Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid state characterization of α-tocopherol in inclusion complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. mdpi.com [mdpi.com]
- 10. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the in vivo absorption of micellar solutions of tocopherol and tocopheryl acetate in the rat: demonstration and partial characterization of a mucosal esterase localized to the endoplasmic reticulum of the enterocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Poloxamine micellar solubilization of α-tocopherol for topical ocular treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Investigation of New Water-Soluble Forms of α-Tocopherol with Antioxidant and Antiglycation Activity Using Amphiphilic Copolymers of N-Vinylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Improving the Stability, Water Solubility, and Antioxidant Activity of α-Tocopherol by Encapsulating It into Niosomes Modified with Cationic Carbamate-Containing Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A potential tocopherol acetate loaded palm oil esters-in-water nanoemulsions for nanocosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and characterization of α-tocopherol nanocapsules based on gum Arabic-stabilized nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alpha Tocopherol Loaded in Liposome: Preparation, Optimization, Characterization and Sperm Motility Protection | Bentham Science [benthamscience.com]
- 22. An Investigation into Some Effective Factors on Encapsulation Efficiency of Alpha-Tocopherol in MLVs and the Release Profile from the Corresponding Liposomal Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enhancing the aqueous solubility of α-tocopherol acetate using sodium caseinate electrospun nanofibers in a fast-dissolving oral film delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cyclodextrin inclusion complex formation and solid-state characterization of the natural antioxidants alpha-tocopherol and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Preventing Alpha-Tocopherol Acetate Precipitation in Media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of alpha-tocopherol (B171835) acetate (B1210297) precipitation in aqueous-based media during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my alpha-tocopherol acetate precipitate when I add it to my cell culture medium?
A1: This is a common issue due to the fundamental physicochemical properties of this compound. It is a highly lipophilic (fat-soluble) molecule and is practically insoluble in water and aqueous solutions like cell culture media.[1][2][3] When a concentrated stock solution, typically made in an organic solvent like ethanol (B145695) or DMSO, is diluted directly into the medium, the solvent concentration drops sharply. This "solvent-shifting" effect dramatically reduces the solubility of the compound, causing it to precipitate out of the solution.[4]
Q2: What is the best solvent to use for a stock solution?
A2: The most common and effective solvents for creating a high-concentration stock solution of this compound are 100% ethanol and dimethyl sulfoxide (B87167) (DMSO).[2][5][6][7] Ethanol is often preferred as it can be less cytotoxic.[8] It is critical to ensure the final concentration of the organic solvent in your cell culture medium is low (typically well below 1%) to avoid adverse effects on your cells.[8] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Q3: How can I improve the stability of this compound in my final working solution?
A3: To prevent precipitation and improve stability in the final aqueous medium, several strategies can be employed:
-
Use of Co-solvents: A two-step dilution process, where the stock is first diluted in a small volume of media before being added to the final volume, can help.
-
Employ Surfactants/Emulsifiers: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used to create a stable microemulsion or dispersion of the compound in the media.[9][10]
-
Complexing Agents: For cell culture applications, complexing the this compound with a carrier molecule like bovine serum albumin (BSA) can enhance its solubility and facilitate its uptake by cells.[1][11]
Q4: What are the recommended storage conditions for my stock solution?
A4: Stock solutions of this compound dissolved in an organic solvent should be stored protected from light at 2–8 °C, where they can remain active for several months.[2] For longer-term storage, aliquoting the stock solution and storing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[4] Always ensure containers are tightly sealed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding stock solution to media. | Solvent-Shifting: The concentration of the organic solvent dropped too quickly upon dilution. | 1. Prepare a fresh stock solution in 100% ethanol. 2. Warm the cell culture media to 37°C. 3. Add the stock solution drop-wise to the media while vortexing or stirring vigorously to ensure rapid dispersal. |
| The final solution appears cloudy or opalescent. | Formation of a Dispersion: The compound is not fully dissolved but is present as very small, suspended droplets (an emulsion or colloid). | 1. This may be acceptable for some applications. Check for precipitation over your experimental time course. 2. To achieve a clearer solution, consider using a surfactant like Tween® 80 (see Protocol 3). 3. Alternatively, complexing with BSA can improve solubility. |
| Precipitation occurs over several hours in the incubator. | Thermodynamic Instability: The prepared dispersion is not stable over time at 37°C. | 1. Prepare the working solution immediately before use. Do not store diluted aqueous solutions.[12] 2. Increase the stability of the formulation by adding a surfactant or complexing agent (see Protocol 3). 3. Ensure the final concentration of this compound does not exceed its solubility limit in the specific formulation. |
| Inconsistent experimental results or signs of cytotoxicity. | Solvent Toxicity: The final concentration of the organic solvent (ethanol or DMSO) in the media is too high. | 1. Calculate the final solvent concentration and ensure it is below the cytotoxic threshold for your cell line (typically <0.5% for DMSO, <1% for ethanol). 2. Always run a vehicle control (media + solvent) to confirm the solvent itself is not causing the observed effects. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Practically Insoluble | [2][3][13] |
| Ethanol (100%) | Miscible, up to 100 mg/mL | [2][6] |
| DMSO | Soluble, up to 100 mg/mL | [5][7] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [5][12] |
| Acetone, Chloroform, Vegetable Oils | Miscible | [2][3] |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation using Ethanol
This protocol outlines the preparation of a 100 mM stock solution of this compound (Molar Mass: ~472.74 g/mol ).
-
Weigh Compound: Accurately weigh approximately 47.3 mg of this compound.
-
Add Solvent: Transfer the compound to a sterile microcentrifuge tube. Add 1 mL of 100% ethanol.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the oil is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can assist dissolution.
-
Storage: Store the stock solution in tightly sealed aliquots, protected from light, at -20°C.
Protocol 2: Preparation of Working Solution in Media (Co-solvent Method)
This protocol describes the dilution of the 100 mM stock to a final concentration of 100 µM in 10 mL of cell culture medium.
-
Pre-warm Media: Warm 10 mL of your desired cell culture medium to 37°C.
-
Prepare for Dilution: Place the 10 mL of media on a vortex mixer set to a medium speed or use a magnetic stirrer.
-
Dilute Stock: Take 10 µL of the 100 mM stock solution from Protocol 1.
-
Slow Addition: Slowly and drop-wise, add the 10 µL of stock solution directly into the vortexing/stirring media. Ensure the pipette tip is submerged to aid rapid dispersal.
-
Final Mix: Continue to vortex or stir for an additional 30-60 seconds after adding the stock.
-
Use Immediately: Use the final working solution immediately for your experiment. Do not store.
Protocol 3: Enhanced Solubility using a Surfactant (Tween® 80)
This protocol is for applications where the co-solvent method is insufficient to prevent precipitation.
-
Prepare Surfactant Stock: Prepare a sterile 10% (w/v) stock solution of Tween® 80 in water or PBS.
-
Prepare Compound-Surfactant Mix: In a sterile microcentrifuge tube, mix your required volume of this compound stock (e.g., 10 µL of 100 mM stock) with an equal volume of the 10% Tween® 80 stock (e.g., 10 µL). Vortex thoroughly.
-
Dilute in Media: Pre-warm 10 mL of your cell culture medium to 37°C. While vortexing, slowly add the 20 µL compound-surfactant mixture to the media.
-
Final Mix and Use: Vortex for another 30-60 seconds. The resulting solution should be a stable microemulsion. Use immediately. Note: Remember to include a vehicle control containing the same final concentration of ethanol and Tween® 80.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified pathway of alpha-tocopherol's antioxidant action.
References
- 1. Vitamin E, Tocopherol, in Cell Culture [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of formulation on the delivery and metabolism of alpha-tocopheryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing α-Tocopherol Acetate Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing alpha-tocopherol (B171835) acetate (B1210297) concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for α-tocopherol acetate in cell culture?
The optimal concentration of α-tocopherol acetate is highly dependent on the cell type, experimental goals (e.g., antioxidant protection vs. cytotoxicity), and incubation time. A general starting point is the nanomolar (nM) to low micromolar (µM) range. It is crucial to perform a dose-response analysis for your specific cell model to determine the optimal concentration.[1]
Q2: How should I dissolve α-tocopherol acetate for cell culture experiments?
Alpha-tocopherol acetate is practically insoluble in water and requires an organic solvent for solubilization.[2][3] The most common solvents are ethanol (B145695) (EtOH) and dimethyl sulfoxide (B87167) (DMSO).[1][4] Prepare a high-concentration stock solution (e.g., 100 mM) in the chosen solvent. It is critical to keep the final solvent concentration in the cell culture medium at a non-toxic level, typically below 1% and ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[1][5] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[1]
Q3: I am observing precipitation of α-tocopherol acetate in my culture medium. What can I do?
Precipitation can occur if the stock solution is added too quickly to the aqueous medium or if the final concentration exceeds its solubility limit. To avoid this, warm your cell culture medium to 37°C and add the stock solution dropwise while gently swirling.[5] Using a carrier protein like bovine serum albumin (BSA) can also help maintain solubility.[5]
Q4: I am not observing any protective effect of α-tocopherol acetate against oxidative stress. What are the possible reasons?
Several factors could be at play:
-
Concentration: The concentration may be too low. A dose-response experiment is recommended.
-
Pre-incubation Time: A sufficient pre-incubation period (e.g., 18-24 hours) is often necessary to allow for cellular uptake and incorporation into membranes.[1] Shorter incubation times may not be sufficient to observe a protective effect.[1]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[1]
-
Solvent Toxicity: The solvent concentration might be too high, masking any protective effect. Ensure your vehicle control shows no significant cytotoxicity.[1]
Q5: Can α-tocopherol acetate be toxic to cells?
Yes, at higher concentrations, α-tocopherol acetate can exhibit cytotoxic effects.[1][6] For example, in some cancer cell lines, concentrations in the high micromolar to millimolar range can inhibit proliferation and induce apoptosis.[6][7][8] The cytotoxic threshold varies significantly between cell types.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Cell Viability in All Groups (Including Control) | Solvent toxicity | Reduce the final concentration of the solvent (e.g., ethanol, DMSO) in the culture medium to ≤ 0.1% (v/v). Consider switching to a different biocompatible solvent.[1] |
| Poor cell health | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| No Effect of α-Tocopherol Acetate | Sub-optimal concentration | Perform a dose-response curve to determine the effective concentration for your cell line and experimental conditions.[1] |
| Insufficient pre-incubation time | Increase the pre-incubation time with α-tocopherol acetate to 18-24 hours to allow for cellular uptake.[1] | |
| Precipitate Formation in Culture Medium | Poor solubility | Prepare the working solution by adding the stock solution dropwise to pre-warmed (37°C) medium while gently mixing.[5] Consider using a carrier protein like BSA.[5] |
| Inconsistent Results Between Experiments | Variability in stock solution | Prepare fresh stock solutions regularly and store them protected from light at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8] |
| Inconsistent cell passage number or density | Use cells within a consistent range of passage numbers and ensure consistent seeding density for all experiments. |
Data Presentation: Concentration Effects of α-Tocopherol Acetate on Cell Viability
The following tables summarize the observed effects of α-tocopherol acetate on various cell lines at different concentrations. This data should serve as a starting point for experimental design.
Table 1: Protective and Proliferative Effects
| Cell Line | Concentration | Incubation Time | Observed Effects |
| Human Dermal Fibroblasts (HDFs) | 50 µM | 48 hours | Highest cell viability (107%) observed.[9] |
| Primary Porcine Fibroblasts | 1 nM | 3 hours (pre-incubation) | Significantly reduced cytotoxicity induced by ochratoxin A.[10] |
| Cortical neurons, HT4 neural cells | Nanomolar (nM) range | Not specified | Protection against oxidative stress-induced cell death.[1] |
| SH-SY5Y neuroblastoma cells, Striatal neurons | Low Micromolar (µM) range | Not specified | Inhibition of lipid peroxidation and reduction of apoptosis.[1] |
Table 2: Anti-proliferative and Cytotoxic Effects
| Cell Line | Concentration | Incubation Time | Observed Effects |
| MDA-MB-435 (Human Breast Cancer) | 15 µg/ml | 24 hours | 71% inhibition of proliferation; reduced viability (81% vs. 96% for control).[6] |
| MCF-7 (Breast Cancer) | 0.1 mM - 1 mM | Up to 12 days | Dose-dependent inhibition of cell growth and induction of apoptosis.[8] |
| CRL-1740 (Prostate Cancer) | 0.1 mM | Not specified | Potent suppression of growth.[8] |
| Human Retina Pigment Epithelium (RPE) cells | 100 µM | Not specified | Maximal inhibition of proliferation without exerting cytotoxic effects.[11] |
Experimental Protocols
Protocol 1: Preparation of α-Tocopherol Acetate Stock Solution
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of α-tocopherol acetate.
-
Dissolve the α-tocopherol acetate in sterile, anhydrous ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the solution is clear and homogenous.
-
Store the stock solution in small, single-use aliquots in light-protected tubes at -20°C. Solutions are stable for several months when protected from light.[3]
Protocol 2: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the α-tocopherol acetate stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of α-tocopherol acetate or the vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).
-
Mandatory Visualization
Caption: Workflow for assessing cell viability with α-tocopherol acetate using an MTT assay.
Caption: Key signaling pathways modulated by α-tocopherol affecting cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamin E, Tocopherol, in Cell Culture [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The selective cytotoxic effect of carotenoids and alpha-tocopherol on human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-Tocopherol Counteracts the Cytotoxicity Induced by Ochratoxin A in Primary Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-tocopherol: looking beyond an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alpha-Tocopherol Acetate Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the bioavailability of alpha-tocopherol (B171835) acetate (B1210297) in animal models.
Frequently Asked Questions (FAQs)
???+ question "Q1: Why is the bioavailability of alpha-tocopherol acetate a concern in animal models?"
???+ question "Q2: What is the key difference in absorption between alpha-tocopherol and this compound?"
???+ question "Q3: How does dietary fat content impact the absorption of this compound?"
???+ question "Q4: What is the role of the alpha-Tocopherol Transfer Protein (α-TTP) in vitamin E bioavailability?"
???+ question "Q5: Does the stereochemistry of this compound (natural RRR- vs. synthetic all-rac-) affect bioavailability?"
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable plasma/tissue α-tocopherol levels | Inefficient Hydrolysis: The conversion of α-tocopherol acetate to free α-tocopherol is incomplete.[1] | 1. Switch Forms: If experimentally feasible, use unesterified RRR-alpha-tocopherol to bypass the hydrolysis step.[2] 2. Optimize Vehicle: Ensure the formulation promotes efficient hydrolysis and micellar incorporation. |
| Inadequate Dietary Fat: The diet lacks sufficient fat to stimulate bile secretion and micelle formation.[3][4] | 1. Ensure Adequate Fat: Co-administer the α-tocopherol acetate with a lipid-containing vehicle (e.g., corn oil, sunflower oil).[5][6] 2. Standardize Diet: Use a diet with a known and sufficient fat content (at least 5% fat is common in rodent studies). | |
| Poor Formulation/Solubility: The compound is not properly dissolved or dispersed in the delivery vehicle, leading to poor availability for absorption. | 1. Improve Formulation: Consider using nanoemulsions, liposomes, or solid lipid nanoparticles to improve solubility and absorption.[5] 2. Use Water-Dispersible Forms: For some applications, water-dispersible forms like TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) or nanodispersed products may enhance bioavailability, especially in models with compromised lipid absorption.[2][7] | |
| High variability in α-tocopherol levels between animals | Inconsistent Dosing: Variation in oral gavage technique or voluntary feed intake. | 1. Refine Technique: Ensure all personnel are proficient in oral gavage to deliver the full, consistent dose.[5] 2. Monitor Feed Intake: If administering via diet, monitor individual animal feed consumption to ensure consistent dosing. |
| Physiological Differences: Natural variations in individual animals' lipid metabolism, esterase activity, and expression of transport proteins like α-TTP.[5] | 1. Increase Sample Size: Use a larger number of animals per group to improve statistical power and account for individual variability.[5] 2. Acclimatize Animals: Ensure a proper acclimatization period to reduce stress, which can affect gastrointestinal function.[5] | |
| Discrepancy between expected and observed results | Stereoisomer Form: Using a synthetic (all-rac) form and expecting the bioavailability of the natural (RRR) form. | 1. Verify the Form: Confirm the exact stereoisomer composition of the supplement being used. 2. Adjust Expectations: Account for the lower biopotency of the all-rac form (approximately 50% that of the RRR form).[8] |
| Analytical Method Issues: Inefficient extraction from plasma or tissue, or lack of sensitivity in the detection method. | 1. Validate Extraction: Use a validated extraction method. Acetone or hexane-based extractions are common.[9][10][11] 2. Use Sensitive Detection: Employ HPLC with fluorescence or electrochemical detection for high sensitivity and accuracy.[9][12][13] |
Quantitative Data Summary
Table 1: Comparative Bioavailability of Different Vitamin E Forms
| Comparison | Animal Model/System | Key Finding | Relative Bioavailability | Reference |
| α-Tocopherol vs. α-Tocopheryl Acetate (TAC) | Caco-2 TC7 Cells | Secretion of tocopherol at the basolateral pole was significantly higher when provided in its free form compared to the acetate form. | α-Tocopherol > α-Tocopheryl Acetate | [14][2] |
| Natural (RRR) vs. Synthetic (all-rac) | Broiler Chickens | The efficiency of α-tocopheryl acetate to raise tissue levels was only 24-37% that of free α-tocopherol. | α-Tocopherol >> α-Tocopheryl Acetate | [1] |
| Natural (d-α-tocopheryl acetate) vs. Synthetic (dl-α-tocopheryl acetate) | Thoroughbred Horses | Natural-source acetate (ACT) and alcohol (ALC) forms had significantly greater bioavailability than the synthetic acetate form (SYN). | ACT: 197% of SYN ALC: 252% of SYN | [7] |
| Natural (RRR) vs. Synthetic (all-rac) | Rats & Humans | Plasma and tissues accumulate about twice as much RRR α-tocopherol as all-rac α-tocopherol after simultaneous consumption. | RRR ≈ 2x all-rac | [8] |
Table 2: Effect of Dietary Fat on α-Tocopheryl Acetate Absorption
| Study Population | Meal Composition | Key Finding | Reference |
| Healthy Humans | 150 mg ²H-labeled RRR-α-tocopheryl acetate with meals of varying fat content. | Absorption was significantly greater with higher-fat meals (17.5 g) compared to low-fat (2.7 g) or no-fat meals. | [3][4] |
| Healthy Humans | Deuterium-labeled RRR-α-tocopheryl acetate with breakfasts containing 0%, 6%, or 21% kcal from fat. | Vitamin E absorption increased from 10% (0% fat) to 33% (21% fat). | [15] |
| Human Subjects | Vitamin E supplement taken with either 3 g or 36 g of fat. | No significant difference in plasma vitamin E was found in one study, suggesting the relationship can be complex. | [15] |
Experimental Protocols
Protocol: In Vivo Bioavailability Study of α-Tocopherol Acetate in a Rodent Model
This protocol outlines a general procedure for assessing the plasma pharmacokinetics of alpha-tocopherol following oral administration of this compound in rats.
1. Animal Preparation and Acclimatization:
-
Animals: Use male Wistar or Sprague-Dawley rats (6-8 weeks old).
-
Housing: House animals individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Diet: For at least one week prior to the study, provide a standard chow diet with a known, fixed fat and vitamin E content. For some studies, a vitamin E-deficient diet may be used to lower baseline levels, though this requires careful ethical consideration and longer timelines.[16]
-
Acclimatization: Allow animals to acclimatize for at least 7 days before the experiment begins.
2. Formulation and Dosing:
-
Formulation: Dissolve the this compound in a suitable lipid vehicle (e.g., tocopherol-stripped corn oil) to create a homogenous solution or suspension.[6]
-
Dose: A typical dose might range from 40-50 mg/kg body weight.[6][16] The exact dose should be determined based on study objectives.
-
Administration: Administer the formulation via oral gavage to ensure accurate dosing. Administer a vehicle-only formulation to a control group.
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein at predetermined time points. A typical schedule would be: 0 (pre-dose), 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[6]
-
Anticoagulant: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis to prevent degradation.
4. Sample Analysis (HPLC):
-
Principle: Quantify alpha-tocopherol concentrations in plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection for high sensitivity.[9][12][13]
-
Extraction:
-
To a 100 µL plasma sample, add an internal standard (e.g., tocol).
-
Precipitate proteins by adding 200 µL of ethanol (B145695) or acetone. Vortex thoroughly.[9][10]
-
Extract the lipids by adding 500 µL of hexane (B92381). Vortex vigorously for 2 minutes.[11]
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL of methanol).[9]
-
-
Chromatography:
-
Mobile Phase: An isocratic mobile phase, such as methanol (B129727) with a small percentage of water (e.g., 98:2 v/v), is often effective.[9][10]
-
Detection: Use a fluorescence detector (Excitation: ~295 nm, Emission: ~330 nm) or an electrochemical detector for quantification.[9][12]
-
Quantification: Create a standard curve using known concentrations of alpha-tocopherol. Calculate the concentration in samples by comparing the peak area ratio of alpha-tocopherol to the internal standard against the standard curve.
5. Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software.
-
Compare the parameters between different formulations or dose groups to determine relative bioavailability.
Visualizations
Diagrams of Key Processes
Caption: Pathway from ingestion of α-tocopherol acetate to tissue delivery.
Caption: Key steps in a typical rodent bioavailability experiment.
Caption: A logical flowchart for diagnosing experimental issues.
References
- 1. Tocopherol more bioavailable than tocopheryl-acetate as a source of vitamin E for broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. The absorption of vitamin E is influenced by the amount of fat in a meal and the food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tocopherols and Tocotrienols Are Bioavailable in Rats and Primarily Excreted in Feces as the Intact Forms and 13′-Carboxychromanol Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ker.com [ker.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of alpha-tocopherol in tissues and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of alpha-tocopherol and alpha-tocopherylquinone in rat tissues and plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of alpha-tocopherol in plasma/serum using LC-FLD â Vitas Analytical Services [vitas.no]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
alpha-Tocopherol acetate stability in long-term storage solutions.
This guide provides technical support for researchers, scientists, and drug development professionals working with α-tocopherol acetate (B1210297). It covers stability in long-term storage, troubleshooting common issues, and standard experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is α-tocopherol acetate and why is it used instead of α-tocopherol?
A1: α-Tocopherol acetate (vitamin E acetate) is the ester of α-tocopherol and acetic acid. It is frequently used in pharmaceutical and cosmetic formulations as an alternative to α-tocopherol because its phenolic hydroxyl group is blocked.[1][2] This esterification makes it less acidic and significantly more stable, protecting it from oxidation and extending its shelf life.[1][3] The acetate form is considered a prodrug, as it is converted to the biologically active α-tocopherol within the body or skin.[4][5]
Q2: What are the primary factors that affect the stability of α-tocopherol acetate in storage solutions?
A2: The main factors influencing its stability are:
-
pH: α-Tocopherol acetate is unstable in alkaline conditions, which can promote hydrolysis.[6]
-
Temperature: Higher temperatures accelerate degradation. Stability progressively decreases as temperature rises.[7]
-
Light: Although more resistant than α-tocopherol, prolonged exposure to light, especially UV radiation, can contribute to degradation. Solutions should be protected from light.[1][6]
-
Presence of Water: As the primary degradation pathway is hydrolysis, the presence of water in a formulation can lead to the conversion of the acetate to free tocopherol.
-
Enzymes: In biological systems or contaminated solutions, enzymes like esterases can catalyze the hydrolysis of the acetate ester.[4]
Q3: What are the recommended storage conditions for long-term stability?
A3: For optimal long-term stability, solutions of α-tocopherol acetate should be stored at refrigerated temperatures (2–8°C) and protected from light.[6] For sensitive applications or very long-term storage of biological samples containing α-tocopherol, freezing at -80°C is recommended over -20°C to minimize degradation.[8] Always store in tightly sealed containers to prevent exposure to air and moisture.
Q4: In which solvents is α-tocopherol acetate soluble and stable?
A4: α-Tocopherol acetate is a fat-soluble liquid, practically insoluble in water.[1][6] It is soluble and miscible with various organic solvents and oils, including:
-
Ethanol
-
Acetone
-
Chloroform
-
Diethyl ether
-
Vegetable oils[6]
Solutions in these common solvents are generally stable for several months when stored correctly at 2–8°C.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: I've observed a yellowing of my α-tocopherol acetate solution over time.
-
Possible Cause 1: Oxidation. Although α-tocopherol acetate is resistant to oxidation, its degradation product, α-tocopherol, is not. If hydrolysis has occurred, the resulting free tocopherol can oxidize, leading to colored byproducts like α-tocopherylquinone.
-
Troubleshooting Steps:
-
Verify the pH of your solution. An alkaline pH can accelerate hydrolysis.
-
Review your storage conditions. Ensure the solution is protected from light and stored at the recommended temperature (2–8°C).
-
Analyze a sample using HPLC or a similar method to quantify the amount of free α-tocopherol and other degradation products.
-
Issue 2: My formulation has lost potency or shows reduced biological activity.
-
Possible Cause 1: Hydrolysis. The primary cause of potency loss is the hydrolysis of α-tocopherol acetate back to α-tocopherol and acetic acid.[1] This reduces the concentration of the active ester.
-
Possible Cause 2: Incorrect Quantification. The initial concentration may have been incorrectly determined, or the analytical method may not be stable.
-
Troubleshooting Steps:
-
Use the workflow diagram below to investigate the source of degradation systematically.
-
Re-assay the concentration of α-tocopherol acetate in your stock solution and final formulation using a validated analytical method, such as the HPLC protocol provided in this guide.
-
Check for the presence of free α-tocopherol, which would confirm hydrolysis.
-
Data Presentation: Stability Under Various Conditions
The following tables summarize quantitative data on the stability of tocopherols (B72186) and their acetates.
Table 1: Effect of Storage Temperature on Stability in Cosmetic Creams
| Compound | Storage Time | % Remaining at 2-8°C | % Remaining at 25°C | % Remaining at 37°C |
| α-Tocopherol (T) | 20 Weeks | ~90% | ~60% | ~20% |
| α-Tocopherol Acetate (TA) | 20 Weeks | >98% | ~95% | ~90% |
| α-Tocopherol Acetate (TA) | 7 Months | ~95-98% | ~92-95% | 76-92% |
Data adapted from stability studies on experimental and commercial cosmetic creams.[7]
Table 2: Degradation Kinetics of Non-Encapsulated α-Tocopherol
| Storage Temperature | Degradation Rate Constant (k) | Half-life (t½) |
| 28°C (Room Temp) | 2.8 x 10⁻² day⁻¹ | 25 days |
| 50°C | 3.0 x 10⁻² day⁻¹ | 23 days |
Data from a study on non-encapsulated palm mixed Vitamin E, showing the instability of the free form.[9] α-Tocopherol acetate is significantly more stable.
Experimental Protocols
Protocol: Stability Testing of α-Tocopherol Acetate by HPLC
This protocol outlines a standard method for quantifying α-tocopherol acetate to assess its stability in a solution.
-
Objective: To determine the concentration of α-tocopherol acetate in a sample solution over time under specific storage conditions.
-
Materials:
-
α-Tocopherol acetate reference standard
-
HPLC-grade solvents (e.g., methanol (B129727), n-hexane, chloroform)[10]
-
Sample solution for testing
-
Class A volumetric flasks and pipettes
-
HPLC system with a C18 column and a UV or fluorescence detector[6][11]
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of α-tocopherol acetate reference standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation:
-
At time zero (T=0), take an aliquot of your test solution.
-
Perform a liquid-liquid extraction if the matrix is complex (e.g., cream, feed). A common method is extraction with n-hexane or an acetone:chloroform mixture.[10][11]
-
Evaporate the solvent and redissolve the residue in the mobile phase or a compatible solvent.[10]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Storage: Store the bulk of the test solution under the desired long-term storage conditions (e.g., 4°C, 25°C, 40°C, protected from light).
-
Time-Point Analysis: Repeat the sample preparation and analysis at predetermined time points (e.g., 1, 3, 6, and 12 months).
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic methanol or methanol:water (99:1, v/v).[6][10]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detector at 290-292 nm or a fluorescence detector (Excitation: 290 nm, Emission: 330 nm for higher sensitivity).[6][8][11]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve from the standard solutions (Peak Area vs. Concentration).
-
Calculate the concentration of α-tocopherol acetate in the test samples at each time point using the regression equation from the calibration curve.
-
Plot the concentration or percentage remaining against time to determine the stability profile.
-
-
Key Degradation Pathway
The most common chemical degradation pathway for α-tocopherol acetate in experimental and pharmaceutical solutions is hydrolysis.
References
- 1. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]
- 2. Tocopherol - Wikipedia [en.wikipedia.org]
- 3. extension.okstate.edu [extension.okstate.edu]
- 4. Hydrolysis of stereoisomeric alpha-tocopheryl acetates catalyzed by bovine cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. i.agelyss.com [i.agelyss.com]
- 8. [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends - MedCrave online [medcraveonline.com]
- 10. Determination of alpha-tocopherol and alpha-tocopherol acetate in diets of experimental animals. Study of stability in the diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jafs.com.pl [jafs.com.pl]
troubleshooting inconsistent results with alpha-tocopherol acetate
Welcome to the technical support center for α-tocopherol acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer practical advice for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between α-tocopherol and α-tocopherol acetate?
A1: α-Tocopherol is the biologically active form of Vitamin E, possessing a free hydroxyl group on the chromanol ring, which is responsible for its antioxidant activity. α-Tocopherol acetate is an esterified form where the hydroxyl group is replaced with an acetate group. This modification makes it more stable to oxidation and light, but it must be hydrolyzed back to α-tocopherol in vivo or in vitro to exert its biological effects.[1][2][3]
Q2: Why is α-tocopherol acetate often used in supplements and cell culture instead of α-tocopherol?
A2: The acetate ester form is more stable during storage and handling compared to the free tocopherol form, which is susceptible to degradation by light and oxidation.[1][2] This increased stability ensures a longer shelf life and more consistent potency in formulations.
Q3: Is α-tocopherol acetate soluble in water?
A3: No, α-tocopherol acetate is poorly soluble in water.[1] This is a critical consideration for its use in aqueous experimental systems, such as cell culture media.
Q4: How should I store α-tocopherol acetate?
A4: It should be stored in a cool, dry, and well-ventilated area, protected from light and heat.[4][5] It is incompatible with strong acids, bases, and oxidizing agents.[5][6] For long-term storage of biological samples containing α-tocopherol, temperatures of -80°C are recommended to minimize degradation.[7]
Q5: Does α-tocopherol acetate have antioxidant properties itself?
A5: No, the esterified form is not an effective antioxidant because the hydroxyl group responsible for radical scavenging is blocked.[2] It must be converted to free α-tocopherol to exhibit antioxidant activity.[2]
Troubleshooting Guide
Inconsistent Results in Cell Culture Experiments
Problem: High variability or lack of expected biological effect in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | α-Tocopherol acetate is poorly water-soluble and needs to be delivered to cells effectively. Consider using a carrier solvent like ethanol (B145695) or DMSO, but be mindful of solvent toxicity. Alternatively, complex it with lipoproteins or use a specialized delivery system.[1] |
| Insufficient Hydrolysis | Cells need to hydrolyze the acetate ester to the active α-tocopherol form. The rate of hydrolysis can vary between cell types and experimental conditions. Confirm hydrolysis by lysing the cells and analyzing for the presence of free α-tocopherol using HPLC.[8][9] |
| Degradation of Stock Solution | Improperly stored stock solutions can degrade. Prepare fresh stock solutions and store them protected from light at an appropriate temperature (e.g., -20°C for short-term). |
| Oxidative Stress in Media | Although more stable, α-tocopherol acetate can still be susceptible to degradation in complex cell culture media, especially in the presence of metal ions that can catalyze oxidation. |
Analytical Inconsistencies (HPLC/LC-MS)
Problem: Inaccurate quantification, multiple peaks, or poor reproducibility in chromatographic analysis.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | α-Tocopherol can degrade during sample preparation, especially if exposed to light or heat.[3] Keep samples on ice and protected from light as much as possible. Consider adding an antioxidant like BHT during extraction. |
| Incomplete Extraction | Due to its lipophilic nature, extraction from complex matrices can be challenging. Optimize your extraction protocol to ensure complete recovery.[10] |
| Improper Internal Standard | For LC-MS/MS, a deuterated internal standard of α-tocopherol acetate is recommended for the most accurate quantification.[11] |
| Hydrolysis During Storage/Analysis | If analyzing for the acetate form, ensure that your sample handling and analytical conditions do not cause unintended hydrolysis to the free tocopherol. |
Experimental Protocols
Protocol 1: Preparation of α-Tocopherol Acetate Stock Solution for Cell Culture
-
Materials:
-
α-Tocopherol acetate
-
Anhydrous ethanol or DMSO
-
Sterile, light-blocking microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of α-tocopherol acetate in a sterile tube.
-
Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the α-tocopherol acetate is completely dissolved.
-
Store the stock solution in light-blocking tubes at -20°C.
-
When preparing working solutions, dilute the stock solution in cell culture media. Be aware that high concentrations may lead to precipitation due to the low aqueous solubility.
-
Protocol 2: Quantification of α-Tocopherol Acetate by HPLC
-
Instrumentation and Columns:
-
HPLC system with a UV detector (292 nm) or a fluorescence detector.
-
C18 reverse-phase column.
-
-
Mobile Phase:
-
Isocratic mobile phase of 100% methanol (B129727) is often effective.[12]
-
-
Sample Preparation (from cell lysate):
-
Wash cells with PBS and lyse using a suitable method.
-
Add a known amount of an internal standard (e.g., α-tocopheryl acetate-d6).
-
Extract lipids with a solvent like hexane (B92381) or a mixture of hexane and ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
-
Quantification:
-
Create a standard curve using known concentrations of α-tocopherol acetate.
-
Determine the concentration in the samples by comparing the peak area to the standard curve, normalized to the internal standard.
-
Visualizations
References
- 1. Vitamin E, Tocopherol, in Cell Culture [sigmaaldrich.com]
- 2. Tocopherol - Wikipedia [en.wikipedia.org]
- 3. Thermal stability of Tocopherol - Swettis Beauty Blog [skinchakra.eu]
- 4. sdfine.com [sdfine.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. redox.com [redox.com]
- 7. [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tocopherol more bioavailable than tocopheryl-acetate as a source of vitamin E for broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.ceu.es [dspace.ceu.es]
- 11. Alpha-Tocopherol-d6 Acetate as an Internal Standard in Vitamin E Metabolism Studies – Ligand-Gated Ion Channel Database [lenoverelab.org]
- 12. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Solvent Selection for Alpha-Tocopherol Acetate in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of solvents for alpha-tocopherol (B171835) acetate (B1210297) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving alpha-tocopherol acetate for cell culture experiments?
A1: this compound is a lipophilic compound and requires an organic solvent for initial dissolution before being introduced into aqueous cell culture media. The most commonly used and recommended solvents are high-purity, sterile ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) .[1][2][3] The choice between these two often depends on the specific cell line's tolerance and the experimental design.
Q2: What is the maximum recommended final concentration of these solvents in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible. For most cell lines, the final concentration of both ethanol and DMSO should ideally be at or below 0.1% (v/v) .[4][5] Many robust cell lines can tolerate concentrations up to 0.5% without significant cytotoxic effects.[6] However, it is crucial to perform a dose-response experiment to determine the optimal and non-toxic concentration for your specific cell line and assay duration.[7][8]
Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?
A3: Precipitation is a common issue when diluting a lipophilic compound from an organic stock solution into an aqueous medium. Here are some troubleshooting steps:
-
Slow, Dropwise Addition: Add the this compound stock solution to your pre-warmed cell culture medium very slowly, drop-by-drop, while gently vortexing or swirling the medium. This gradual dilution can help prevent immediate precipitation.
-
Increase Final Solvent Concentration: While keeping cytotoxicity in mind, a slightly higher final solvent concentration (e.g., increasing from 0.1% to 0.25% or 0.5%, if tolerated by your cells) might be necessary to maintain solubility.
-
Use a Carrier Protein: Consider pre-complexing the this compound with a carrier protein like bovine serum albumin (BSA) in your medium. The hydrophobic pockets of BSA can help sequester the compound and keep it in solution.
Q4: Can the solvent itself affect my experimental results?
A4: Yes, organic solvents like DMSO and ethanol can have direct effects on cell physiology, including altering gene expression and modulating signaling pathways.[9] Therefore, it is imperative to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of the solvent as your experimental samples, but without the this compound. This allows you to distinguish the effects of the compound from the effects of the solvent.
Troubleshooting Guides
Problem 1: High background cytotoxicity in vehicle control wells.
-
Possible Cause: The final solvent concentration is too high for the cell line being used.
-
Solution:
-
Perform a Solvent Dose-Response Curve: Before your main experiment, test a range of final solvent concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1%) on your cells.
-
Assess Cell Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue) to determine the highest solvent concentration that does not significantly impact cell viability compared to an untreated control.
-
Select the Optimal Concentration: Choose a final solvent concentration for your experiments that is well below the cytotoxic threshold.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent preparation of the this compound stock solution.
-
Solution: Always prepare a fresh stock solution of this compound for each experiment, or if using a frozen stock, ensure it is thoroughly mixed after thawing. Protect the stock solution from light.
-
Possible Cause 2: Evaporation of the solvent from the stock solution, leading to a change in concentration.
-
Solution: Store stock solutions in small, tightly sealed aliquots to minimize exposure to air and prevent evaporation.
-
Possible Cause 3: Incomplete dissolution of this compound in the stock solution.
-
Solution: Ensure the this compound is completely dissolved in the organic solvent by vortexing thoroughly. The solution should be clear.
Data Presentation
Table 1: General Guidelines for Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Final Concentration (v/v) | Generally Tolerated Upper Limit (v/v) | Notes |
| Ethanol | ≤ 0.1%[5] | ≤ 0.5%[8] | Cell line dependent; always perform a dose-response curve. |
| DMSO | ≤ 0.1%[4][7] | ≤ 0.5%[6] | Can affect cell differentiation and signaling pathways at higher concentrations.[9] |
Table 2: Reported Cytotoxic Effects of Common Solvents on Various Cell Lines
| Solvent | Cell Line(s) | Concentration (v/v) | Observed Effect | Citation |
| Ethanol | Fibroblast cells | 0.005% - 1% | Increased cellular activity (MTT assay) without increased proliferation. | [10] |
| CHO-S cells | > 1% | Generally not recommended for exposures of 24 hours or more. | [8] | |
| F9 carcinoma cells, Hepatocytes | 10% | Nearly total cell death after 1 hour of exposure. | [11] | |
| DMSO | MCF-7, RAW-264.7, HUVEC | 0.1% - 0.5% | Little to no toxicity observed. | [12][13][14] |
| Various cancer cell lines | < 0.1% | Generally considered safe. | [4] | |
| Various cell lines | 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation observed. | [9] | |
| Various cell lines | > 1.0% | Significant cytotoxicity and apoptosis are common. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Anhydrous ethanol or DMSO (cell culture grade)
-
Sterile, light-protected microcentrifuge tubes or vials
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound.
-
Add the appropriate volume of sterile ethanol or DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Store the stock solution in small, single-use aliquots in light-protected tubes at -20°C. Solutions are generally stable for several months when protected from light.[2]
Protocol 2: Treatment of Cells with this compound
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution
-
Vehicle control (the same solvent used for the stock solution)
Procedure:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture wells. Ensure the final solvent concentration remains at a non-toxic level (e.g., ≤ 0.1%).
-
For the experimental group: Slowly add the calculated volume of the this compound stock solution dropwise to the pre-warmed complete cell culture medium for each well while gently swirling.
-
For the vehicle control group: Add an equivalent volume of the pure solvent (ethanol or DMSO) to the pre-warmed complete cell culture medium for each well while gently swirling.
-
Remove the existing medium from your cells and replace it with the prepared treatment or vehicle control medium.
-
Incubate the cells for the desired experimental duration.
Mandatory Visualization
This compound is hydrolyzed within the cell to its active form, alpha-tocopherol. Alpha-tocopherol has been shown to exert its effects through various signaling pathways, primarily by inhibiting Protein Kinase C (PKC) and the Nuclear Factor-kappa B (NF-κB) pathway, which are involved in cellular proliferation and inflammation.
Caption: Workflow for cell treatment with this compound.
Caption: Key signaling pathways inhibited by alpha-tocopherol.
References
- 1. Comparative effects of tocotrienol-rich fraction, α-tocopherol and α-tocopheryl acetate on inflammatory mediators and nuclear factor kappa B expression in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-tocopherol inhibits aggregation of human platelets by a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Tocopherol attenuates NF-κB activation and pro-inflammatory cytokine IL-6 secretion in cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of NF-kappa B activation by vitamin E derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tocopherol Acetate? [synapse.patsnap.com]
- 8. Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Alpha-tocopherol attenuates NFkappaB activation and pro-inflammatory cytokine production in brain and improves recovery from lipopolysaccharide-induced sickness behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of cell signalling by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tocopherol - Wikipedia [en.wikipedia.org]
- 13. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Absorption of Alpha-Tocopherol Acetate in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor absorption of alpha-tocopherol (B171835) acetate (B1210297) in rat models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of alpha-tocopherol acetate inherently low in rats?
A1: The poor oral bioavailability of this compound, a highly lipophilic compound, is primarily due to its low aqueous solubility and limited permeability in the gastrointestinal tract.[1] Its absorption is a multi-step process that is critically dependent on several physiological factors. Initially, the acetate ester must be hydrolyzed to free alpha-tocopherol. Subsequently, it requires adequate dietary fats, bile salts, and pancreatic enzymes for emulsification and the formation of mixed micelles. These micelles are essential for solubilizing the vitamin and transporting it across the unstirred water layer to the intestinal epithelium for absorption.[1][2]
Q2: What is the primary mechanism of alpha-tocopherol absorption in the rat small intestine?
A2: Alpha-tocopherol absorption in the rat small bowel is considered to be a passive diffusion process.[3][4] However, recent studies have revealed a more complex mechanism involving membrane transporter proteins. Key transporters that have been identified to play a role in the intestinal uptake of alpha-tocopherol include Scavenger Receptor Class B Type I (SR-BI), Niemann-Pick C1-Like 1 (NPC1L1), and CD36.[5] While passive diffusion is a factor, these transporters are crucial for efficient uptake into the enterocytes.[5] The absorption rate is highest in the medial portion of the small intestine.[3]
Q3: How does the stereochemistry of alpha-tocopherol affect its bioavailability in rats?
A3: Alpha-tocopherol exists in eight stereoisomeric forms. The natural form, RRR-α-tocopherol, exhibits the highest biological activity.[1] Synthetic all-racemic-α-tocopheryl acetate is a mixture of all eight stereoisomers. Studies in rats have demonstrated that the body preferentially absorbs and retains the RRR form.[1][6][7] While the intestine does not seem to significantly discriminate between stereoisomers during initial uptake, subsequent processes involving the alpha-tocopherol transfer protein (α-TTP) in the liver favor the RRR form for incorporation into very-low-density lipoproteins (VLDL) and secretion into the bloodstream.
Q4: What are the most effective strategies to enhance the bioavailability of this compound in rat studies?
A4: Advanced drug delivery systems are the most promising strategies for improving the solubility and absorption of this compound. These include:
-
Nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs): These formulations encapsulate alpha-tocopherol, protecting it from degradation and facilitating its transport and uptake.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[8][9][10] This increases the surface area for absorption and can significantly enhance bioavailability.[8][11] Solid SEDDS (s-SEDDS) offer the additional advantages of improved stability and ease of handling.[8]
Q5: Can co-administration with other substances improve this compound absorption?
A5: Yes, co-administration with lipids is crucial. Long-chain triglycerides (LCTs) are more effective than medium-chain triglycerides (MCTs) at enhancing the formation of mixed micelles, which are essential for solubilizing and absorbing alpha-tocopherol.[1][12][13][14] A minimal amount of dietary fat is required for optimal absorption.[1][5][14] Additionally, certain excipients like Vitamin E TPGS (D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) can act as absorption enhancers by forming micelles even in the absence of bile salts.[1][2][15]
Troubleshooting Guides
Problem: Low and variable plasma concentrations of alpha-tocopherol after oral administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Formulation | Develop an advanced drug delivery system such as a nanoemulsion, liposome, SLN, or SEDDS.[1] | These systems improve the solubility and dissolution of the lipophilic compound in the aqueous environment of the gut. |
| Inadequate Dietary Fat | Ensure the rat's diet contains a sufficient amount of fat, particularly long-chain triglycerides.[1][5][14] Co-administer the alpha-tocopherol formulation with a small amount of oil.[1] | Dietary fat is essential for stimulating the release of bile salts and pancreatic lipase, which are necessary for micelle formation and subsequent absorption.[1] |
| Insufficient Hydrolysis of Acetate Ester | While enterocyte esterases are generally efficient[5], ensure the formulation does not inhibit their activity. Consider using the free tocopherol form for direct comparison. | The acetate ester must be cleaved for the active alpha-tocopherol to be absorbed. |
| Animal Stress | Ensure proper animal handling and allow for an adequate acclimatization period before the experiment. | Stress can alter gastrointestinal motility and secretion, thereby affecting absorption.[1] |
Problem: High variability in tissue distribution of alpha-tocopherol.
| Potential Cause | Troubleshooting Step | Rationale |
| Differences in Animal Physiology | Increase the number of animals per group to improve statistical power. Ensure the use of a homogenous group of rats (e.g., same age, sex, and strain). | Individual variations in lipid metabolism and the expression of transport proteins can lead to variability in absorption and distribution.[1] |
| Inconsistent Dosing | Ensure an accurate and consistent oral gavage technique to deliver the full dose to each animal. | Variability in the administered dose will directly translate to variability in plasma and tissue concentrations. |
| Stereoisomer Mixture | Use a formulation with a defined stereoisomer composition, preferably RRR-α-tocopheryl acetate, for the highest bioavailability.[1][6][7] | Different stereoisomers have different biological activities and are handled differently by the body, which can contribute to variability. |
Data Presentation
Table 1: Absorption Rates of Alpha-Tocopherol in Different Segments of the Rat Small Intestine
| Intestinal Segment | Absorption Rate (nmoles/min/100 mg tissue) |
| Proximal | 2.2 ± 0.17 |
| Medial | 3.4 ± 0.21 |
| Distal | 2.0 ± 0.04 |
| Data from in vitro studies using everted rat small bowel sacs with a 300 µM incubation solution concentration.[3] |
Table 2: Effect of Lipid Carrier on this compound Bioavailability (In Vitro Model)
| Lipid Carrier | Bioaccessibility (%) | Cellular Absorption (%) | Transformation to α-tocopherol (%) |
| Long-Chain Triglycerides (LCT) | 46 | 28 | 90 |
| Medium-Chain Triglycerides (MCT) | 19 | 30 | 75 |
| Data from a simulated gastrointestinal tract/Caco-2 cell culture model.[13] |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in a Rat Model
-
Animals: Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250g).
-
Acclimatization: Acclimatize rats for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water. This is to ensure an empty stomach for consistent absorption.
-
Dosing: Administer the this compound formulation (e.g., nanoemulsion, SEDDS, or control suspension in oil) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract alpha-tocopherol from the plasma using a solvent extraction method (e.g., with hexane) and quantify using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[1]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to determine the bioavailability of the different formulations.
Protocol 2: HPLC Analysis of Alpha-Tocopherol in Rat Plasma
-
Sample Preparation:
-
To a 200 µL plasma sample, add an internal standard (e.g., γ-tocopherol).
-
Add ethanol (B145695) to precipitate proteins.
-
Extract the alpha-tocopherol by adding hexane (B92381) and vortexing vigorously.
-
Centrifuge to separate the layers.
-
-
Extraction:
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane under a gentle stream of nitrogen gas.
-
Reconstitute the residue in the mobile phase (e.g., methanol/acetonitrile mixture).
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Use a C18 reverse-phase column.
-
Set the fluorescence detector with an excitation wavelength of approximately 295 nm and an emission wavelength of approximately 330 nm for high sensitivity and specificity.[1]
-
-
Quantification:
-
Generate a standard curve using known concentrations of alpha-tocopherol.
-
Calculate the concentration of alpha-tocopherol in the plasma samples based on the peak area relative to the internal standard.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and site of small intestinal absorption of alpha-tocopherol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal absorption of alpha-tocopherol in the unanesthetized rat. The influence of luminal constituents on the absorptive process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioavailability of α-tocopherol stereoisomers in rats depends on dietary doses of all-rac- or RRR-α-tocopheryl acetate | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Bioavailability of alpha-tocopherol stereoisomers in rats depends on dietary doses of all-rac- or RRR-alpha-tocopheryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Nonlinear absorption kinetics of self-emulsifying drug delivery systems (SEDDS) containing tocotrienols as lipophilic molecules: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing vitamin E bioaccessibility: factors impacting solubilization and hydrolysis of α-tocopherol acetate encapsulated in emulsion-based delivery systems - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. Impact of Lipid Phase on the Bioavailability of Vitamin E in Emulsion-Based Delivery Systems: Relative Importance of Bioaccessibility, Absorption, and Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamin E Bioavailability: Mechanisms of Intestinal Absorption in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Absorption of water-miscible forms of vitamin E in a patient with cholestasis and in thoracic duct-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Cellular Uptake of Alpha-Tocopherol Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments measuring the cellular uptake of alpha-tocopherol (B171835) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is alpha-tocopherol acetate and why is its cellular uptake studied?
A1: this compound is a stable, esterified form of alpha-tocopherol (Vitamin E).[1] It is commonly used in dietary supplements and skincare products due to its longer shelf life and enhanced stability.[1] Studying its cellular uptake is crucial to understand how it is absorbed by cells and converted into the biologically active alpha-tocopherol, which is a potent antioxidant that protects cell membranes from oxidative damage.[1][2]
Q2: What are the primary methods for measuring the cellular uptake of this compound?
A2: The most common and reliable method for quantifying this compound and its conversion product, alpha-tocopherol, within cells is High-Performance Liquid Chromatography (HPLC).[1][2][3][4] HPLC allows for the separation and precise measurement of both compounds.[2][5] Spectrofluorometric methods can also be used and are often faster and more economical, though HPLC offers better separation from interfering substances.[5]
Q3: Does this compound need to be converted to alpha-tocopherol to be active?
A3: Yes, this compound must be hydrolyzed to the free alpha-tocopherol form to exert its antioxidant effects.[6] This conversion typically occurs within the gut or the skin after topical application.[6][7] When studying cellular uptake, it is important to measure both the acetate form and the free form to understand the extent of this bioconversion.[7]
Q4: What are the key factors that can influence the cellular uptake of this compound?
A4: Several factors can affect uptake, including the formulation (e.g., nanoemulsions, liposomes), the presence of dietary fats for emulsification, and the cell type being studied.[8] For instance, the Caco-2 TC7 intestinal cell line is a common model for studying intestinal absorption.[4] The presence of other lipid-soluble vitamins and compounds can also competitively inhibit uptake.[9]
Q5: How can I prepare this compound for cell culture experiments, given its poor water solubility?
A5: this compound is practically insoluble in water.[10] For cell culture experiments, it is typically dissolved in an organic solvent like ethanol (B145695) or chloroform (B151607) and then incorporated into a delivery vehicle such as mixed micelles, nanoemulsions, or complexed with a carrier protein like bovine serum albumin (BSA).[10][11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable uptake of this compound | 1. Poor solubility/delivery to cells. 2. Inadequate incubation time. 3. Insufficient concentration of the compound. 4. Cell monolayer is not confluent or healthy. | 1. Ensure proper formulation in a suitable vehicle (e.g., micelles, nanoemulsion). Co-administration with lipids can enhance absorption.[8] 2. Optimize incubation time; perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours).[4][13] 3. Increase the concentration of this compound in the medium, but be mindful of potential cytotoxicity. 4. Check cell health and confluence using microscopy before starting the experiment. |
| High variability between replicate samples | 1. Inconsistent cell seeding density. 2. Incomplete washing of cells, leaving extracellular compound. 3. Pipetting errors during sample preparation or extraction. 4. Animal stress (for in vivo studies).[8] | 1. Ensure a uniform number of cells are seeded in each well. 2. Wash cell monolayers thoroughly with cold PBS to remove any non-internalized compound.[14] 3. Use calibrated pipettes and be consistent with all liquid handling steps. 4. For animal studies, ensure proper handling and acclimatization to minimize stress.[8] |
| Cannot detect free alpha-tocopherol in cell lysates | 1. Insufficient bioconversion of the acetate form. 2. Degradation of free alpha-tocopherol during sample processing. 3. The analytical method is not sensitive enough. | 1. Increase incubation time to allow for more significant enzymatic conversion. 2. Add an antioxidant like BHT during sample extraction to prevent oxidation.[15] Work quickly and on ice. 3. Use a more sensitive detector for your HPLC, such as a fluorescence detector.[8][10] |
| Poor peak shape or resolution in HPLC analysis | 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Sample is not fully dissolved or contains particulates. | 1. Optimize the mobile phase. A common mobile phase is methanol (B129727) and water.[2][10] 2. Flush the column or replace it if necessary. Use a guard column to protect the analytical column. 3. Filter all samples through a 0.45 µm filter before injecting them into the HPLC system.[2] |
Experimental Protocols
Protocol 1: Cellular Uptake of this compound in Adherent Cells (e.g., Caco-2)
This protocol is adapted for an in vitro cell culture model.
Materials:
-
Adherent cells (e.g., Caco-2)
-
Cell culture medium
-
This compound
-
Ethanol (for stock solution)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., 1% Triton X-100 in HEPES buffer)[12]
-
Nitrogen gas supply
-
HPLC system with UV or fluorescence detector
Procedure:
-
Cell Seeding: Seed cells in 24-well or 96-well plates and grow until they reach 70-95% confluence.[14]
-
Preparation of Dosing Solution:
-
Prepare a concentrated stock solution of this compound in ethanol.
-
For the working solution, dilute the stock in a culture medium containing a carrier like BSA to enhance solubility.
-
-
Incubation:
-
Cell Lysis and Extraction:
-
Stop the incubation by aspirating the dosing medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular compound.[14]
-
Add lysis buffer to each well and scrape the cells.[12]
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add an equal volume of hexane to the lysate, vortex vigorously for 1 minute, and centrifuge to separate the phases.[4]
-
Carefully transfer the upper hexane layer to a new tube.[8]
-
-
Sample Preparation for HPLC:
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Use a C18 column for separation.[2]
-
Set the detector wavelength to approximately 285-292 nm for UV detection or use an excitation of ~295 nm and emission of ~330 nm for fluorescence detection.[2][8]
-
Quantify the amounts of this compound and alpha-tocopherol by comparing peak areas to a standard curve.[8]
-
Data Presentation
Summarize your quantitative results in a table for clear comparison.
| Treatment Group | Incubation Time (hours) | Intracellular this compound (µg/mg protein) | Intracellular Alpha-Tocopherol (µg/mg protein) | Total Uptake (µg/mg protein) |
| Control (Vehicle) | 24 | 0 | 0 | 0 |
| 50 µM this compound | 2 | [Value] | [Value] | [Value] |
| 50 µM this compound | 4 | [Value] | [Value] | [Value] |
| 50 µM this compound | 8 | [Value] | [Value] | [Value] |
| 50 µM this compound | 24 | [Value] | [Value] | [Value] |
Visualizations
Caption: Experimental workflow for measuring cellular uptake.
Caption: Cellular uptake and bioconversion pathway.
References
- 1. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Vitamin E: A Review of Its Application and Methods of Detection When Combined with Implant Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Tocopherol - Wikipedia [en.wikipedia.org]
- 7. Uptake and bioconversion of alpha-tocopheryl acetate to alpha-tocopherol in skin of hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Vitamin E Bioavailability: Mechanisms of Intestinal Absorption in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. The uptake of tocopherols by RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
minimizing oxidation of alpha-tocopherol acetate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of alpha-tocopherol (B171835) acetate (B1210297) during experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of alpha-tocopherol acetate in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. Can I still use it?
A1: A yellow or brown discoloration is a visual indicator of oxidation. While this compound is more stable than alpha-tocopherol, it can still degrade under certain conditions. For experiments where precise concentration and purity are critical, it is strongly recommended to discard the discolored solution and prepare a fresh one. The color change suggests the formation of degradation products, which could interfere with your experimental results.
Q2: I'm observing precipitation when I add my this compound stock solution (in an organic solvent) to an aqueous buffer. How can I resolve this?
A2: this compound is a lipophilic molecule with very low solubility in aqueous solutions. To prevent precipitation, you can:
-
Use a co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol (B145695) or isopropanol (B130326) before adding it to the aqueous buffer.
-
Employ emulsifiers or surfactants: Creating an emulsion can help to disperse the this compound in the aqueous medium.
-
Consider encapsulation: For more complex applications, techniques like liposomal encapsulation can improve solubility and stability in aqueous environments.
Q3: My experimental results are inconsistent when using this compound. What could be the cause?
A3: Inconsistent results can often be traced back to the degradation of your this compound stock solution. To ensure consistency:
-
Prepare fresh solutions: Ideally, prepare stock solutions fresh for each experiment or on a regular, frequent schedule.
-
Proper storage: Store stock solutions in small, single-use aliquots in amber vials to protect from light.[1] The headspace should be flushed with an inert gas like nitrogen or argon before sealing. For long-term storage, temperatures of 2-8°C are recommended.[1]
-
Monitor concentration: Periodically check the concentration of your stock solution using a validated analytical method like HPLC.
Q4: What are the optimal storage conditions for pure this compound and its solutions?
A4: For maximum stability:
-
Pure substance: Store in a tightly sealed, light-proof container under an inert atmosphere (nitrogen or argon) at temperatures not exceeding 30°C in a dry place.[2]
-
Solutions: Solutions should be stored at 2-8°C for several months.[1] They must be protected from light.[1]
Data Presentation: Stability of Tocopherols
The following table summarizes the stability of alpha-tocopherol under various conditions. It is important to note that this compound is significantly more stable than alpha-tocopherol due to the protection of the hydroxyl group by the acetate ester.[2] However, the data for alpha-tocopherol provides a conservative estimate of the factors that can also affect the acetate form, albeit to a lesser extent.
| Condition | Compound Form | Temperature | Duration | Percent Degradation/Loss | Reference |
| Heat | Alpha-tocopherol in chemically refined oil | 100°C | 432 hours | 28.65% | |
| Alpha-tocopherol in chemically refined oil | 100°C | 1368 hours | 100% | ||
| Alpha-tocopherol in physically refined oil | 100°C | 432 hours | 8.53% | ||
| Alpha-tocopherol in physically refined oil | 100°C | 1368 hours | 63.69% | ||
| Alpha-tocopherol in chemically refined oil | 140°C | 432 hours | 32.19% | ||
| Alpha-tocopherol in chemically refined oil | 140°C | 1008 hours | 100% | ||
| Free alpha-tocopherol | 180°C | 2 hours | ~50% | [3] | |
| Free alpha-tocopherol | 180°C | 6 hours | ~80% | [3] | |
| Storage | Alpha-tocopherol in palm oil extract | Room Temperature (28-32°C) | 3 months | >40% | |
| Alpha-tocopherol in palm oil extract | Freezer Temperature (-18 to -14°C) | 3 months | <30% | ||
| Light | This compound in solution | UV irradiation | Not specified | 10.9% | [4][5] |
| Alpha-tocopherol in solution | UV irradiation | Not specified | 38.8% | [4][5] | |
| This compound as oil | UV irradiation | Not specified | 15% | [4][5] | |
| Alpha-tocopherol as oil | UV irradiation | Not specified | 60.8% | [4][5] | |
| Alpha-tocopherol in hexane | UV light | 6 hours | 20% | [3][6] | |
| Alpha-tocopherol in methanol | UV light | 6 hours | 70% | [3][6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a method to determine the stability of this compound and to separate it from its potential degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of isopropyl alcohol, acetonitrile, and 0.1M orthophosphoric acid (e.g., 270:730:5 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 284 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution: Prepare your experimental sample containing this compound in a suitable solvent (e.g., methanol) to a similar concentration as the standard solution.
3. Forced Degradation Studies:
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours or heat at 60°C for a shorter duration if no degradation is observed. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the sample solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to direct sunlight or a UV lamp for 24-48 hours.
4. Analysis:
-
Inject the standard solution, the untreated sample solution (time zero), and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Key environmental factors that can induce the oxidation of this compound.
Caption: A generalized workflow for conducting a stability study of this compound.
Caption: A decision tree to troubleshoot potential degradation of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. download.basf.com [download.basf.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.lsu.edu [repository.lsu.edu]
Technical Support Center: Vehicle Control for Alpha-Tocopherol Acetate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-tocopherol (B171835) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the best vehicle control for in vitro experiments with alpha-tocopherol acetate?
A1: this compound is lipophilic and practically insoluble in water.[1][2] The most common vehicle is a minimal amount of a water-miscible organic solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution. This stock is then diluted into the cell culture medium to the final desired concentration. It is crucial to keep the final solvent concentration in the medium low, typically below 1% and ideally below 0.5%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control group in your experimental design, which consists of cells treated with the same final concentration of the solvent used to dissolve the this compound.
Q2: My this compound is precipitating in the cell culture medium. What can I do?
A2: Precipitation is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:
-
Slow, Dropwise Addition: Add the stock solution to your pre-warmed cell culture medium very slowly, drop-by-drop, while gently swirling.
-
Use of a Carrier Protein: Consider pre-complexing the this compound with a carrier protein like bovine serum albumin (BSA) in your medium.
-
Alternative Delivery Systems: If precipitation persists, consider using cyclodextrins, liposomes, or nanoemulsions to enhance solubility.[3][4]
Q3: What is a suitable vehicle for in vivo studies with this compound?
A3: For in vivo administration, this compound is typically formulated in a lipid-based vehicle to improve absorption. Common vehicles include:
-
Vegetable Oils: Corn oil or other refined vegetable oils are frequently used for oral gavage or subcutaneous injections.
-
Nanoemulsions: Formulating this compound into a nanoemulsion can improve its bioavailability.
-
Isopropyl Myristate: This is another vehicle that has been used in formulations for topical or transdermal delivery studies.[4][5] The vehicle control group should receive the same formulation without the this compound.
Q4: How should I store my this compound stock solution?
A4: this compound is more stable to light and oxidation than its unesterified form.[6] Stock solutions, typically prepared in ethanol or DMSO, are stable for several months when stored at 4°C and protected from light.[1]
Troubleshooting Guides
Issue 1: High background or inconsistent results in an antioxidant capacity assay (e.g., DPPH).
-
Potential Cause: The lipophilic nature of this compound can lead to poor miscibility with the aqueous-methanolic or ethanolic solutions typically used in these assays, resulting in inaccurate readings.
-
Troubleshooting Steps:
-
Solvent Compatibility: Ensure that the solvent used to dissolve the this compound is compatible with the assay system. Methanol (B129727) or ethanol are common choices.[7][8]
-
Appropriate Blank: Use the solvent in which the this compound is dissolved as the blank to zero the spectrophotometer.[7]
-
Incubation Time: Ensure a sufficient incubation time in the dark to allow the reaction to go to completion. A typical incubation time for the DPPH assay is 30 minutes.[7][8]
-
Fresh Reagents: Prepare the DPPH working solution fresh daily and protect it from light to prevent degradation.[7][9]
-
Issue 2: Unexpected cytotoxicity observed in cell culture experiments.
-
Potential Cause: The observed cytotoxicity may be due to the vehicle (e.g., ethanol or DMSO) rather than the this compound itself, especially at higher concentrations.
-
Troubleshooting Steps:
-
Vehicle Toxicity Control: Always include a vehicle control group to assess the effect of the solvent on cell viability.
-
Dose-Response Curve for Vehicle: If you suspect vehicle toxicity, perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line.
-
Minimize Final Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your cell culture medium, ideally below 0.5%.[1]
-
Data Presentation
Table 1: In Vitro Effects of this compound on Cell Viability
| Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Human Dermal Fibroblasts (HDFs) | 50 µM | 48 hours | 107% viability (highest observed) | [10] |
| Oral Squamous Carcinoma (ORL-48) | 2.5 ± 0.42 µg/mL (IC50) | 72 hours | 50% inhibition of proliferation | [11] |
| Human Breast Adenocarcinoma (MDA-MB-435) | 15 µg/mL | 24 hours | 71% inhibition of proliferation, 81% viability | [1] |
| Human Chronic Lymphoblastic Leukemia (CEM) | IC50 values varied for derivatives | 72 hours | Moderate cytotoxicity | [12] |
| Human Breast Adenocarcinoma (MCF7) | IC50 values varied for derivatives | 72 hours | Moderate cytotoxicity | [12] |
| Human Cervical Adenocarcinoma (HeLa) | IC50 values varied for derivatives | 72 hours | Moderate cytotoxicity | [12] |
| Normal Human Fibroblasts (BJ) | Not specified | 72 hours | Weak cytotoxicity | [12] |
Table 2: In Vivo Effects of Tocopherols on Tumor Growth
| Animal Model | Tocopherol Form | Dosage | Treatment Duration | Effect on Tumor Growth | Reference |
| Nude Mice (MDA-MB-231 xenograft) | all-rac-α-Tocopherol | Not specified | Not specified | Significant inhibition of tumor burden | [13] |
| Nude Mice (H1299 xenograft) | δ-Tocopherol | 0.17% and 0.3% in diet | Not specified | Dose-response inhibition | [14] |
| ACI Rats | γ-Tocotrienol | Not specified | Not specified | Inhibited mammary tumorigenesis | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in sterile ethanol)
-
Vehicle control (sterile ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Also prepare a vehicle control medium containing the same final concentration of ethanol as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with 100 µL of the treatment or vehicle control medium.
-
Include wells with untreated cells as a positive control for viability and wells with medium only as a blank.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use the absorbance of the blank wells to subtract the background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (set to 100% viability).
-
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Capacity
This protocol is adapted for measuring the antioxidant capacity of the lipophilic compound this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Working Solution:
-
Sample and Standard Preparation:
-
Dissolve this compound in methanol or ethanol to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a series of dilutions of the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well plate (or to each cuvette), add a specific volume of the sample or standard dilution (e.g., 20 µL).[15]
-
Add the solvent alone to a separate well to serve as a blank.
-
Add a larger volume of the DPPH working solution to each well (e.g., 200 µL) and mix well.[15]
-
Incubate the plate in the dark at room temperature for 30 minutes.[7][8]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of scavenging activity against the concentration of this compound and the positive control to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Mandatory Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. In vitro and in vivo permeation of vitamin E and vitamin E acetate from cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Permeation study of five formulations of this compound through human cadaver skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tocopherols in cancer: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer actions of natural and synthetic vitamin E forms: RRR-α-tocopherol blocks the anticancer actions of γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Does Vitamin E Prevent or Promote Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Alpha-Tocopherol Acetate Absorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of dietary fat on alpha-tocopherol (B171835) acetate (B1210297) absorption during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of dietary fat in the absorption of alpha-tocopherol acetate?
A1: Dietary fat is essential for the absorption of this compound, a fat-soluble vitamin E prodrug. The process involves several key steps. First, this compound must be hydrolyzed to its active form, alpha-tocopherol. This hydrolysis is primarily carried out by bile salt-dependent lipase (B570770) (cholesteryl ester hydrolase) in the intestine.[1] Dietary fats stimulate the secretion of bile salts and pancreatic enzymes, which are crucial for this conversion and for the emulsification of lipids.[2][3] The resulting alpha-tocopherol is then incorporated into mixed micelles, which are small aggregates of bile salts, fatty acids, and other lipids, that facilitate its transport across the intestinal wall.[1][4]
Q2: How does the amount of dietary fat impact the bioavailability of alpha-tocopherol?
A2: The amount of dietary fat significantly influences the absorption and bioavailability of alpha-tocopherol. Studies have shown that consuming this compound with a meal containing a higher fat content leads to greater absorption compared to a low-fat or fat-free meal.[2][5] For instance, a meal with 17.5g of fat resulted in significantly higher plasma and chylomicron concentrations of labeled alpha-tocopherol compared to a meal with 2.7g of fat or water alone.[2][5] There appears to be a dose-dependent relationship, where increasing dietary fat enhances the formation of mixed micelles necessary for absorption.[6] However, the optimal amount for maximal absorption in humans is still not definitively determined.[2]
Q3: Does the type of dietary fat (e.g., saturated vs. unsaturated) affect absorption?
A3: Yes, the composition of fatty acids in dietary fat can modulate alpha-tocopherol absorption. Research suggests that mono- and polyunsaturated fatty acids may promote vitamin E absorption more effectively than saturated fatty acids.[1][7] For example, a study in cockerels showed that a diet supplemented with linseed oil (rich in unsaturated fatty acids) resulted in a 44% greater plasma alpha-tocopherol response compared to a diet with hydrogenated coconut oil (rich in saturated fatty acids).[8] This is likely due to the greater solubilization capacity of mixed micelles formed from long-chain unsaturated fatty acids.[1]
Q4: Is this compound absorbed directly, or must it be hydrolyzed first?
A4: The prevailing understanding is that alpha-tocopheryl esters, like the acetate form, must be de-esterified (hydrolyzed) in the gut to free tocopherol before they can be absorbed by the enterocytes.[9][10] This hydrolysis is considered a potentially rate-limiting step for its bioavailability.[10] However, some studies using Caco-2 cells suggest that a portion of tocopheryl acetate might be absorbed in its intact form.[11] It's important to note that the free tocopherol form is sensitive to oxygen, and the ester form provides greater stability in supplements and fortified foods.[9]
Q5: What is the role of membrane transporters in alpha-tocopherol absorption?
A5: While previously thought to occur via passive diffusion, it is now understood that several membrane proteins are involved in the intestinal absorption of alpha-tocopherol.[7] Key transporters that have been identified include Scavenger Receptor Class B Type I (SR-BI), CD36, and Niemann-Pick C1-Like 1 (NPC1L1).[1][6][12] These transporters, which are also involved in cholesterol absorption, facilitate the uptake of tocopherol from mixed micelles into the enterocytes.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo and in vitro experiments studying this compound absorption.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or variable bioavailability of α-tocopherol in an animal model. | 1. Inadequate Dietary Fat: Insufficient fat in the diet or gavage vehicle to facilitate micelle formation.[13] 2. Incomplete Hydrolysis: The hydrolysis of tocopheryl acetate to free tocopherol may be inefficient.[10] 3. Animal Stress: Stress can alter gastrointestinal motility and absorption.[13] 4. Inconsistent Dosing: Inaccurate oral gavage technique.[13] | 1. Ensure the diet contains sufficient fat or co-administer the α-tocopherol acetate with a lipid vehicle (e.g., long-chain triglyceride oil).[13] 2. Consider using a pre-hydrolyzed α-tocopherol form as a positive control to assess the impact of the hydrolysis step. 3. Ensure proper animal handling and allow for an adequate acclimatization period before the experiment. 4. Standardize the dosing procedure and ensure all personnel are properly trained. |
| Poor uptake of α-tocopherol in Caco-2 cell experiments. | 1. Absence of Micelle Components: Lack of bile salts and fatty acids in the culture medium prevents the formation of mixed micelles required for transporter-mediated uptake.[1][11] 2. Cell Monolayer Integrity: Compromised integrity of the Caco-2 cell monolayer can lead to inconsistent results. 3. Competition: Presence of other fat-soluble micronutrients (e.g., other tocopherols, carotenoids) or polyphenols that compete for the same transporters.[1][6] | 1. Supplement the apical medium with bile salts (e.g., taurocholate) and fatty acids (e.g., oleic acid) to form mixed micelles that mimic physiological conditions.[1] 2. Regularly measure transepithelial electrical resistance (TEER) to confirm monolayer confluence and integrity before and during the experiment. 3. Be aware of potential competitive interactions if testing complex mixtures. Run single-compound controls for comparison. |
| Difficulty in quantifying α-tocopherol in plasma/tissue samples. | 1. Sample Degradation: α-tocopherol is susceptible to oxidation if not handled properly. 2. Inefficient Extraction: Poor recovery from the biological matrix due to an inappropriate extraction solvent or procedure.[14] 3. Co-elution Issues in HPLC: In reversed-phase HPLC, β- and γ-tocopherols may co-elute, complicating quantification if not using a normal-phase column.[14] | 1. Add an antioxidant like ascorbic acid or BHT during sample preparation.[15] Protect samples from light and heat, and process them promptly or store them at -80°C. 2. Optimize the extraction method. A common approach is protein precipitation with ethanol (B145695) followed by extraction with a nonpolar solvent like hexane (B92381).[15][16] 3. Use a normal-phase HPLC method for better separation of all tocopherol isoforms.[14] Alternatively, use a fluorescence detector for higher sensitivity and selectivity.[17] |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effect of dietary fat on alpha-tocopherol absorption.
Table 1: Impact of Fat Quantity on Labeled α-Tocopherol Absorption in Humans
| Test Meal | Fat Content (g) | Peak Chylomicron α-Tocopherol Concentration (µmol/L) (Mean ± SD) |
| Toast with Butter | 17.5 | ~6.5 ± 2.0 |
| Cereal with Full-Fat Milk | 17.5 | ~4.5 ± 1.5 |
| Cereal with Semi-Skimmed Milk | 2.7 | < 1.0 |
| Water | 0 | < 1.0 |
| Data adapted from a study by Jeanes et al. (2004), which administered 150 mg of deuterium-labeled RRR-α-tocopheryl acetate.[2][5] |
Table 2: Effect of Fat Type on α-Tocopherol Bioavailability in Cockerels
| Diet Group | Fat Type | % Fat Added | Relative Increase in Plasma α-Tocopherol Response (vs. Control) |
| Control | None | 0% | - |
| Coconut | Saturated (Hydrogenated Coconut Oil) | 3% | 75% |
| Linseed | Unsaturated (Linseed Oil) | 3% | 153% |
| Data derived from a study by Dieu et al. (2015).[8] |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in a Rat Model
-
Animal Acclimatization: Acclimatize male Wistar rats (8-10 weeks old) for at least one week, providing standard chow and water ad libitum.[13]
-
Fasting: Fast the animals overnight (12-18 hours) prior to dosing, with continued access to water.[13]
-
Dosing Groups: Prepare experimental groups:
-
Vehicle Control (e.g., corn oil).
-
Low-Fat Formulation: α-tocopheryl acetate in a low-fat vehicle.
-
High-Fat Formulation: α-tocopheryl acetate in a high-fat vehicle (e.g., long-chain triglyceride oil).
-
-
Administration: Administer the formulations orally via gavage at a standardized dose.[13]
-
Blood Sampling: Collect blood samples (e.g., from the tail vein) at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours) into EDTA-coated tubes.[18]
-
Plasma Separation: Centrifuge the blood samples to separate plasma. Add an antioxidant (e.g., ascorbic acid) and store at -80°C until analysis.[15]
-
Sample Analysis: Extract α-tocopherol from plasma using a solvent extraction method (e.g., ethanol/hexane).[15] Quantify the concentration using HPLC with fluorescence or UV detection.[17][18]
-
Pharmacokinetic Analysis: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to determine bioavailability.
Protocol 2: α-Tocopherol Analysis in Plasma by HPLC
-
Sample Preparation: To 100 µL of plasma, add 100 µL of ethanol containing an internal standard (e.g., tocol) to precipitate proteins. Vortex vigorously.
-
Solvent Extraction: Add 500 µL of n-hexane, vortex for 2 minutes, and then centrifuge at 3000 x g for 10 minutes to separate the layers.[15][16]
-
Collection: Carefully transfer the upper hexane layer to a clean tube.[13]
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen gas.[13]
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase (e.g., methanol (B129727) or hexane/isopropanol).[13]
-
HPLC Analysis:
-
System: HPLC with a normal-phase silica (B1680970) column for optimal isoform separation.[14]
-
Mobile Phase: An isocratic mixture of hexane and a polar modifier like isopropanol (B130326) or dioxane.
-
Detection: Fluorescence detector set to an excitation wavelength of ~295 nm and an emission wavelength of ~330 nm for high sensitivity.[13][17]
-
Quantification: Generate a standard curve using known concentrations of α-tocopherol. Calculate the concentration in samples based on the peak area relative to the internal standard.[13]
-
Visualizations
References
- 1. Vitamin E Bioavailability: Mechanisms of Intestinal Absorption in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin E: A Review of Its Application and Methods of Detection When Combined with Implant Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Dietary fat modulates dl-α-tocopheryl acetate (vitamin E) bioavailability in adult cockerels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tocopherol - Wikipedia [en.wikipedia.org]
- 10. Tocopherol more bioavailable than tocopheryl-acetate as a source of vitamin E for broilers | PLOS One [journals.plos.org]
- 11. Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ecommons.aku.edu [ecommons.aku.edu]
- 17. aocs.org [aocs.org]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Alpha-Tocopherol vs. Alpha-Tocopheryl Acetate: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of alpha-tocopherol (B171835) and its acetate (B1210297) ester, alpha-tocopheryl acetate. The information presented is supported by experimental data to aid in the selection of the appropriate compound for research and formulation development.
Executive Summary
Alpha-tocopherol, the most biologically active form of Vitamin E, is a potent, direct antioxidant due to the presence of a free hydroxyl group on its chromanol ring. This structural feature allows it to donate a hydrogen atom to neutralize free radicals. In contrast, alpha-tocopheryl acetate is an esterified form where the hydroxyl group is blocked by an acetate group. This modification renders it inactive as a direct antioxidant in in vitro chemical assays. However, alpha-tocopheryl acetate is more stable and can be hydrolyzed in vivo and in the skin by esterases to release the active alpha-tocopherol. The choice between these two forms, therefore, depends on the specific application: immediate antioxidant effect versus stability and pro-drug potential.
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes the comparative antioxidant activity of alpha-tocopherol and alpha-tocopheryl acetate in common in vitro assays.
| Antioxidant Assay | Alpha-Tocopherol | Alpha-Tocopheryl Acetate | Key Findings |
| DPPH Radical Scavenging Assay | Exhibits significant, concentration-dependent radical scavenging activity. | Shows no or negligible antioxidant activity.[1][2] | The free hydroxyl group in alpha-tocopherol is essential for donating a hydrogen atom to the DPPH radical, a mechanism blocked in the acetate form. |
| Chemiluminescence Assay | Markedly inhibits chemiluminescence in a concentration-dependent manner. | Does not show antioxidant activity in this assay.[1][2] | Similar to the DPPH assay, the direct radical scavenging ability of alpha-tocopherol quenches the chemiluminescent reaction, while the acetate form is inactive. |
| Lipid Peroxidation Inhibition | Effectively reduces lipid peroxidation. | Ineffective in reducing lipid peroxidation in in vitro models.[3] | Alpha-tocopherol can break the chain reaction of lipid peroxidation, a property not shared by its acetate ester. |
| Cellular Antioxidant Activity (CAA) | Demonstrates antioxidant activity by reducing intracellular ROS. | Activity is dependent on cellular esterase activity to be converted to alpha-tocopherol. | The effectiveness of alpha-tocopheryl acetate in a cellular context relies on its conversion to the active form. |
Note: Specific IC50 values for alpha-tocopherol can vary between studies depending on the exact experimental conditions. For alpha-tocopheryl acetate, IC50 values in direct antioxidant assays are generally not reported as it is considered inactive.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.
-
Prepare a series of concentrations of the test compounds (alpha-tocopherol and alpha-tocopheryl acetate) in the same solvent.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the test compound solution (e.g., 100 µL).
-
Add a specific volume of the DPPH working solution (e.g., 100 µL).
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control sample containing the solvent instead of the test compound is also measured.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Chemiluminescence Assay
Principle: This assay measures the light emission produced by a chemical reaction that generates an excited state intermediate. Antioxidants can quench this reaction by scavenging the free radicals involved, thus reducing the light emission.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a luminol (B1675438) stock solution (e.g., 1 mM in a suitable buffer).
-
Prepare a catalyst solution, which can be a transition metal ion solution (e.g., Co(II)/EDTA) or an enzyme solution (e.g., horseradish peroxidase).
-
Prepare a hydrogen peroxide (H₂O₂) solution (e.g., 10 mM).
-
Prepare a series of concentrations of the test compounds.
-
-
Assay Procedure:
-
In a luminometer tube or a white opaque microplate well, add the buffer, luminol solution, and the test compound.
-
Initiate the chemiluminescent reaction by adding the catalyst and then the H₂O₂ solution.
-
Immediately measure the light emission over a specific period using a luminometer.
-
-
Data Analysis:
-
The antioxidant activity is determined by the degree of inhibition of the chemiluminescence signal compared to a control without the antioxidant.
-
The results can be expressed as the percentage of inhibition or as an IC50 value.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of an antioxidant to inhibit the intracellular generation of reactive oxygen species (ROS) in cultured cells. A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is used to detect ROS.
Detailed Methodology:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2) in a 96-well black microplate and culture until confluent.
-
-
Probe Loading:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a solution of DCFH-DA (e.g., 25 µM) for a specific time (e.g., 1 hour) to allow the probe to be taken up by the cells and deacetylated to the non-fluorescent DCFH.
-
-
Antioxidant Treatment:
-
Remove the DCFH-DA solution and wash the cells.
-
Add the test compounds at various concentrations to the cells and incubate.
-
-
Induction of Oxidative Stress:
-
Add a ROS generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The antioxidant activity is calculated as the percentage of reduction in fluorescence in the presence of the test compound compared to the control.
-
The results can be expressed as CAA units or as IC50 values.
-
Mandatory Visualization
Caption: Conversion of inactive alpha-tocopheryl acetate to active alpha-tocopherol.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
The antioxidant activity of alpha-tocopherol and alpha-tocopheryl acetate are fundamentally different. Alpha-tocopherol is a direct and potent antioxidant, while its acetate form is a stable precursor that requires bioactivation. For applications requiring immediate radical scavenging, alpha-tocopherol is the superior choice. However, for formulations where stability is a primary concern and a sustained release of the active form is desired, alpha-tocopheryl acetate serves as an effective pro-drug. Understanding these differences is critical for the rational design of drug delivery systems and therapeutic strategies targeting oxidative stress.
References
Navigating Intestinal Health: A Comparative Guide to the Efficacy of Alpha-Tocopherol Acetate in Caco-2 Cells
For researchers, scientists, and drug development professionals, understanding the protective effects of various antioxidant compounds on intestinal epithelial cells is paramount. This guide provides a comprehensive comparison of alpha-tocopherol (B171835) acetate (B1210297) (ATA), a stable form of Vitamin E, with other notable antioxidants, focusing on their efficacy in the widely-used Caco-2 cell line model of the human intestinal barrier.
Alpha-tocopherol, the most biologically active form of Vitamin E, is a potent lipid-soluble antioxidant that protects cell membranes from oxidative damage.[1] However, its instability presents challenges for its use in various formulations. Alpha-tocopherol acetate (ATA), its esterified form, offers greater stability and is readily absorbed and hydrolyzed by Caco-2 cells to its active alpha-tocopherol form.[2][3] This guide delves into the experimental validation of ATA's efficacy concerning cell viability, intestinal barrier integrity, and its comparative standing against other antioxidants like quercetin (B1663063), ascorbic acid, and alpha-lipoic acid.
Comparative Efficacy Data
The following tables summarize key quantitative data from studies evaluating the effects of this compound and alternative antioxidants on Caco-2 cells.
Table 1: Absorption and Permeability of Vitamin E Forms in Caco-2 Cells
| Compound | Initial Apical Concentration | Basolateral Secretion (% of initial apical amount at 24h) | Reference |
| Alpha-Tocopherol | ~100 µM | 1.45% | [1] |
| This compound | ~100 µM | 0.99% | [1] |
| Alpha-Tocopheryl Polyethylene Glycol Succinate 1000 (TPGS) | ~100 µM | 0.15% | [1] |
Note: While alpha-tocopherol shows slightly higher basolateral secretion, this compound is effectively absorbed and hydrolyzed by Caco-2 cells, making it a viable and more stable precursor.[2][3]
Table 2: Effects of Antioxidants on Caco-2 Cell Viability and Oxidative Stress
| Compound | Concentration(s) | Effect on Cell Viability (MTT Assay) | Effect on Oxidative Stress (ROS Reduction) | Reference(s) | | :--- | :--- | :--- | :--- | | This compound | Not specified in direct oxidative stress studies | Hydrolyzed to alpha-tocopherol, which is known to protect against cell death. | No direct quantitative data available for ATA on ROS reduction in stressed Caco-2 cells. Alpha-tocopherol is a known potent antioxidant.[1] |[2][3] | | Quercetin | 10 µg/ml | Protective against indomethacin-induced damage. | Counteracted ROS production induced by various mitochondrial stressors. |[4][5] | | Ascorbic Acid | 12.5-200 mM | No cytotoxic effect; stimulated cell growth. | Can act as a pro-oxidant in the presence of high iron concentrations, increasing lipid peroxidation.[6] |[7] | | Alpha-Lipoic Acid | 250 µM | Significantly decreased metal-induced cell death. | Reduced cellular oxidative stress by enhancing antioxidant defense and glutathione (B108866) levels.[8] |[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Caco-2 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere and grow for 24-48 hours.[10][11]
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound) and/or an oxidative stressor (e.g., H₂O₂ or iron/ascorbate).[12][13] Control wells with untreated cells are also maintained.
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) are added to each well.[14] The plate is then incubated for 3-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The plate is shaken for 15 minutes on an orbital shaker to ensure complete dissolution.[14] The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Intestinal Barrier Integrity: Transepithelial Electrical Resistance (TEER) Measurement
TEER measurement is a non-invasive method to assess the integrity of the tight junctions in a confluent cell monolayer, such as a differentiated Caco-2 cell layer.
-
Cell Culture on Transwells: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[10]
-
Equilibration: Before measurement, the cell monolayers are equilibrated with pre-warmed buffer on both the apical and basolateral sides.
-
TEER Measurement: A "chopstick" voltmeter is used to measure the electrical resistance across the cell monolayer. The electrodes are placed in the apical and basolateral compartments of the Transwell insert.
-
Treatment and Monitoring: After an initial baseline reading, the cells can be treated with test compounds and/or stressors. TEER is then monitored at various time points to assess any changes in monolayer integrity. A decrease in TEER indicates a disruption of the barrier function.[10]
-
Data Normalization: The resistance of an empty insert (without cells) is subtracted from the measured resistance of the cell monolayer. This value is then multiplied by the surface area of the insert to give the TEER value in Ω·cm².
Antioxidant Efficacy: Intracellular Reactive Oxygen Species (ROS) Measurement
The Cellular Antioxidant Activity (CAA) assay using 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a common method to quantify the ability of a compound to reduce intracellular ROS.
-
Cell Seeding: Caco-2 cells are seeded in a 96-well black plate with a clear bottom at a density that allows for confluence within 48 hours.[15]
-
Cell Loading with DCFH-DA: The cells are washed with PBS and then incubated with a solution of DCFH-DA (typically 25 µM) for 1 hour in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Treatment with Antioxidants: The DCFH-DA solution is removed, and the cells are washed again with PBS. The cells are then treated with various concentrations of the antioxidant compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Induction of Oxidative Stress: An ROS inducer, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or H₂O₂, is added to the wells (except for the negative control).[15]
-
Fluorescence Measurement: The fluorescence intensity is measured immediately and at regular intervals using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: The antioxidant activity is calculated based on the reduction in fluorescence in the antioxidant-treated wells compared to the control wells (with ROS inducer but no antioxidant).
Visualizing the Science: Diagrams and Pathways
To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Alpha-tocopheryl acetate is absorbed and hydrolyzed by Caco-2 cells comparative studies with alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of gastrointestinal protection by quercetin against indomethacin-induced damage: role of NF-κB and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular quercetin accumulation and its impact on mitochondrial dysfunction in intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Amelioration of Metal-Induced Cellular Stress by α-Lipoic Acid and Dihydrolipoic Acid through Antioxidative Effects in PC12 Cells and Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-Lipoic Acid Promotes Intestinal Epithelial Injury Repair by Regulating MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose Uptake and Oxidative Stress in Caco-2 Cells: Health Benefits from Posidonia oceanica (L.) Delile | MDPI [mdpi.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Oxidative Stress and Mitochondrial Functions in the Intestinal Caco-2/15 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
Alpha-Tocopherol vs. Alpha-Tocopheryl Acetate: A Comparative Guide on Bioavailability
For researchers, scientists, and drug development professionals, understanding the bioavailability of active compounds is paramount. This guide provides an objective comparison of alpha-tocopherol (B171835) and its esterified form, alpha-tocopheryl acetate (B1210297), focusing on their relative bioavailability supported by experimental data.
Executive Summary
Alpha-tocopherol is the biologically active form of Vitamin E. Alpha-tocopheryl acetate is a more stable ester of alpha-tocopherol, commonly used in supplements and fortified foods.[1] For the body to utilize alpha-tocopheryl acetate, it must first be hydrolyzed to alpha-tocopherol.[2][3] This conversion process is a critical determinant of its bioavailability. Experimental evidence suggests that while both forms can be effectively absorbed, the free form, alpha-tocopherol, is more readily bioavailable.
Quantitative Data Comparison
The following tables summarize key quantitative data from various studies comparing the bioavailability of alpha-tocopherol and alpha-tocopheryl acetate.
Table 1: Relative Bioavailability of Vitamin E Forms
| Vitamin E Form | Relative Bioavailability (Compared to Synthetic α-Tocopheryl Acetate) | Species | Study Notes | Reference |
| d-α-Tocopheryl Acetate (Natural) | 197% | Horses | Single 5,000 IU oral dose. | [4] |
| d-α-Tocopherol (Natural) | 252% | Horses | Single 5,000 IU oral dose. | [4] |
| Micellized d-α-Tocopherol | 559% | Horses | Single 5,000 IU oral dose. | [4][5] |
| Nano-dispersed d-α-Tocopherol | 613% | Horses | Single 5,000 IU oral dose. | [4][5] |
| RRR-α-Tocopheryl Acetate (Natural) vs. all-rac-α-Tocopheryl Acetate (Synthetic) | ~1.36 : 1 | Humans | Accepted biopotency ratio. | [6][7] |
| α-Tocopherol vs. α-Tocopheryl Acetate | 2.7 - 4.2 times higher for α-Tocopherol | Broilers | Based on linear regression of tissue levels. | [3][8] |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | α-Tocopherol | α-Tocopheryl Acetate | Conditions | Reference |
| Absorption Efficiency | 10% - 79% (highly variable) | Similar to α-tocopherol after hydrolysis | Dependent on fat in the meal. | [9][10] |
| Time to Cmax (Tmax) | 9 ± 2 hours | Not directly measured, but dependent on hydrolysis rate. | With a meal containing 21% fat. | [11] |
| Elimination Half-life (t1/2) | 32 ± 4 hours | Not directly measured. | [11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting bioavailability data. Below are summaries of typical experimental protocols used in the cited studies.
In Vivo Bioavailability Study in Humans
A common method to assess the bioavailability of different forms of Vitamin E involves the use of deuterium-labeled isotopes.
Objective: To determine the relative bioavailability of RRR-α-tocopherol and all-rac-α-tocopheryl acetate.
Subjects: Healthy, non-smoking human volunteers.
Methodology:
-
Study Design: A randomized, crossover study with a washout period between treatments.
-
Test Articles: Deuterium-labeled RRR-α-tocopheryl acetate and all-rac-α-tocopheryl acetate.
-
Administration: Subjects are given a single oral dose of the test article with a standardized meal containing a specified amount of fat (e.g., 21% kcal from fat).[11]
-
Sample Collection: Blood samples are collected at baseline and at multiple time points post-dosing (e.g., 3, 6, 9, 12, 24, 36, and 48 hours).[4] Urine and fecal samples may also be collected over a longer period (e.g., 21 days) to assess excretion.[11]
-
Analytical Method: Plasma concentrations of the labeled and unlabeled forms of α-tocopherol are determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11]
-
Pharmacokinetic Analysis: Key parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated to compare the bioavailability of the different forms.
In Vitro Intestinal Absorption Study (Caco-2 Cell Model)
This model is used to study the absorption and transport of nutrients across the intestinal epithelium.
Objective: To compare the absorption of α-tocopherol and α-tocopheryl acetate by human intestinal cells.
Methodology:
-
Cell Culture: Caco-2 TC7 cells are cultured on permeable supports to form a confluent monolayer that differentiates into enterocyte-like cells.[12][13]
-
Micelle Preparation: The test compounds (α-tocopherol or α-tocopheryl acetate) are incorporated into mixed micelles to mimic their state in the small intestine during digestion.[12][13]
-
Incubation: The apical side of the Caco-2 cell monolayer is incubated with the micellar solutions for a specified period (e.g., up to 24 hours).[12][13]
-
Sample Analysis: The amounts of α-tocopherol and α-tocopheryl acetate are quantified in the apical medium, the cells, and the basolateral medium using High-Performance Liquid Chromatography (HPLC).[12][13]
-
Data Analysis: The percentage of each compound that is absorbed by the cells and transported to the basolateral side is calculated to determine the absorption efficiency.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Vitamin E
The following diagram illustrates the key steps in the absorption and metabolism of α-tocopherol and α-tocopheryl acetate.
Metabolic pathway of Vitamin E.
Experimental Workflow for a Bioavailability Study
The diagram below outlines the typical workflow for an in vivo bioavailability study.
Workflow for a Vitamin E bioavailability study.
References
- 1. Tocopherol - Wikipedia [en.wikipedia.org]
- 2. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]
- 3. Tocopherol more bioavailable than tocopheryl-acetate as a source of vitamin E for broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ker.com [ker.com]
- 5. ker.com [ker.com]
- 6. Relative bioavailabilities of natural and synthetic vitamin E formulations containing mixed tocopherols in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin E bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tocopherol more bioavailable than tocopheryl-acetate as a source of vitamin E for broilers | PLOS One [journals.plos.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative In Vivo Analysis: D-Alpha-Tocopheryl Acetate vs. DL-Alpha-Tocopheryl Acetate
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of d-alpha-tocopheryl acetate (B1210297) (natural vitamin E) and dl-alpha-tocopheryl acetate (synthetic vitamin E). It synthesizes experimental data on their bioavailability, biopotency, and metabolic pathways to inform research and development decisions.
Introduction: Stereochemistry and Biological Significance
Vitamin E is a lipid-soluble antioxidant essential for protecting cell membranes from oxidative damage. The term "vitamin E" encompasses a group of eight related compounds, with alpha-tocopherol (B171835) being the most biologically active form. In supplementation and fortification, the stable acetate ester form is commonly used.
-
D-alpha-tocopheryl acetate: Also known as RRR-α-tocopheryl acetate, this is the natural form of vitamin E, derived from sources like vegetable oils. It consists of a single stereoisomer.[1]
-
DL-alpha-tocopheryl acetate: Also known as all-rac-α-tocopheryl acetate, this is the synthetic form, produced from petrochemicals. It is an equimolar mixture of eight different stereoisomers, only one of which (approximately 12.5%) is identical to the natural d-alpha-tocopherol form.[1]
The structural differences between these two forms have profound implications for their absorption, utilization, and retention in the body.[1][2] The primary mechanism for this discrimination is the hepatic alpha-tocopherol transfer protein (α-TTP), which preferentially selects the natural d-alpha form for circulation in the body.[3][4]
Comparative Bioavailability and Biopotency
In vivo studies consistently demonstrate that d-alpha-tocopheryl acetate has superior bioavailability and biopotency compared to its synthetic counterpart.
Historically, the accepted biopotency ratio was established by the rat fetal resorption assay, which determined that natural vitamin E was 1.36 times more potent than the synthetic form.[4][5][6] However, more recent pharmacokinetic studies in humans and various animal species, often using advanced deuterium-labeling techniques, suggest this ratio significantly underestimates the difference.[4][7] A growing body of evidence now supports a bioavailability ratio of approximately 2:1 in favor of the natural form over the synthetic form.[4][5] This means that plasma and tissues accumulate about twice the amount of d-alpha-tocopherol compared to dl-alpha-tocopherol (B57034) after consumption of equivalent amounts.[4]
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data from in vivo comparative studies.
| Parameter | d-alpha-tocopheryl acetate (Natural) | dl-alpha-tocopheryl acetate (Synthetic) | Species/Model | Citation(s) |
| USP Biopotency Factor | 1.36 IU/mg | 1.00 IU/mg | Rat (Fetal Resorption Assay) | [5][6] |
| Relative Bioavailability Ratio | ~2.0 | 1.0 | Human | [4][7] |
| Biopotency Ratio (Blood Plasma) | ~2.0 | 1.0 | Sows | [5] |
| Biopotency Ratio (Tissue Content) | 1.74 | 1.0 | Finishing Pigs | [5] |
| Tissue Accumulation Ratio (RRR vs all-rac) | 4.0 - 6.0 (Red Blood Cells) | 1.0 | Rats | [8] |
| Tissue Accumulation Ratio (RRR vs all-rac) | 1.0 - 1.5 (Other Tissues) | 1.0 | Rats | [8] |
Mechanism of Differential Uptake and Metabolism
The disparity in bioavailability is not due to differences in initial intestinal absorption of the acetate esters but rather to a highly selective post-absorptive mechanism in the liver.
-
Hydrolysis and Absorption: Both d- and dl-alpha-tocopheryl acetate are hydrolyzed in the intestine to their free tocopherol forms and absorbed into enterocytes. They are then incorporated into chylomicrons and transported via the lymphatic system to the bloodstream.
-
Hepatic Uptake: Chylomicron remnants deliver all forms of vitamin E to the liver.
-
α-TTP Selection: Within hepatocytes, the alpha-tocopherol transfer protein (α-TTP) plays a critical role.[9] This protein has a strong stereospecific binding preference for the RRR-α-tocopherol (natural) form.[9][10] It also recognizes the other three 2R-stereoisomers present in the synthetic mixture, but with lower affinity.
-
Secretion and Degradation: α-TTP preferentially incorporates RRR-α-tocopherol into nascent very-low-density lipoproteins (VLDLs), which are then secreted into the plasma for delivery to peripheral tissues.[3] The 2S stereoisomers, which constitute 50% of the synthetic form, are poorly recognized by α-TTP and are preferentially metabolized and excreted from the liver.[3][4]
This selective process ensures that the natural d-alpha form is retained and circulated in the body, while a significant portion of the synthetic form is eliminated.
Experimental Protocols
Detailed methodologies are crucial for interpreting bioavailability data. The protocol outlined below is based on a human pharmacokinetic study that utilized deuterium-labeled vitamin E to precisely track the fate of each form.[7]
Objective: To determine the relative bioavailability of RRR- and all-rac-alpha-tocopheryl acetate in healthy adults.
Study Design:
-
Subjects: Healthy adult volunteers (e.g., n=6).[7]
-
Protocol: Daily oral administration of test articles for a fixed duration (e.g., 11 consecutive days).[7]
-
Washout Period: A sufficient washout period for any prior vitamin E supplementation is required before commencement.
Test Articles:
-
Deuterium-labeled RRR-α-tocopheryl acetate (e.g., d3-RRR-α-tocopheryl acetate).
-
Deuterium-labeled all-rac-α-tocopheryl acetate (e.g., d6-all-rac-α-tocopheryl acetate).
Dosage and Administration:
-
A single daily dose containing an equal amount of each labeled form (e.g., 150 mg of d3 and 150 mg of d6) is administered with a meal to enhance absorption.[7][11]
Sample Collection and Analysis:
-
Sampling: Blood samples are collected at baseline (Day -1, 0) and at frequent intervals during and after the dosing period (e.g., daily during administration, then tapering off up to >100 days post-administration).[7]
-
Processing: Plasma and red blood cells are separated for analysis.
-
Analytical Method: Plasma and erythrocyte tocopherol concentrations are measured using High-Performance Liquid Chromatography (HPLC) followed by Gas Chromatography/Mass Spectrometry (GC/MS).[7] This method allows for the distinct identification and quantification of the unlabeled (d0), d3, and d6 tocopherol isotopologues.
Pharmacokinetic Analysis:
-
Primary Endpoint: The primary outcome is the relative bioavailability, calculated as the ratio of the area under the plasma concentration-time curve (AUC) for the d3 form versus the d6 form (AUC d3/d6).[7]
-
Data Normalization: Plasma tocopherol levels are often normalized to plasma lipid concentrations (cholesterol and triglycerides) to account for variations in lipoprotein levels.
Conclusion and Implications
The in vivo evidence is conclusive: d-alpha-tocopheryl acetate is significantly more bioavailable and biopotent than dl-alpha-tocopheryl acetate. The widely cited 1.36 biopotency factor appears to be an underestimation for most species, including humans, with a ratio of 2:1 being more reflective of in vivo pharmacokinetic data.
For researchers, scientists, and drug development professionals, these findings have critical implications:
-
Dose Equivalency: Achieving equivalent plasma and tissue concentrations of alpha-tocopherol requires approximately twice the dose (by weight) of the synthetic form compared to the natural form.[2]
-
Clinical Trial Design: The choice of vitamin E form can profoundly impact study outcomes. Using dl-alpha-tocopheryl acetate may result in lower biological activity at a given dose, potentially confounding results.
-
Formulation Development: When alpha-tocopherol is included in formulations as an active ingredient or an excipient (e.g., antioxidant), using the d-alpha form ensures maximal biological activity and retention.
The preferential uptake and retention of d-alpha-tocopheryl acetate, governed by the stereospecificity of the hepatic alpha-tocopherol transfer protein, is the fundamental biological basis for its in vivo superiority.
References
- 1. NATURAL VS. SYNTHETIC VITAMIN E [chiro.org]
- 2. D-alpha vs. dl-alpha Tocopheryl Acetate differences - CONAT [conatbio.com]
- 3. RRR-α-Tocopherol Is the Predominant Stereoisomer of α-Tocopherol in Human Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. admanimalnutrition.com [admanimalnutrition.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Relative bioavailability of RRR- and all-rac-alpha-tocopheryl acetate in humans: studies using deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue discrimination between dietary RRR-alpha- and all-rac-alpha-tocopherols in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. So many options but one choice: the human body prefers α-tocopherol. A matter of stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular basis of vitamin E retention: structure of human alpha-tocopherol transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of vitamin E as function of food intake in healthy subjects: effects on plasma peroxide-scavenging activity and cholesterol-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
DPPH Assay for Antioxidant Capacity: A Comparative Guide to Tocopheryl Acetate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tocopheryl acetate's antioxidant capacity against other common antioxidants using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting and evaluating antioxidant compounds.
Executive Summary
Tocopheryl acetate (B1210297), a synthetic and more stable form of vitamin E, is widely used in cosmetic and pharmaceutical applications for its potential antioxidant benefits. However, in vitro antioxidant capacity assays, such as the DPPH assay, consistently demonstrate that tocopheryl acetate itself possesses negligible direct radical scavenging activity. This is attributed to the esterification of the phenolic hydroxyl group, which is crucial for donating a hydrogen atom to neutralize free radicals. In biological systems, it is believed that tocopheryl acetate is hydrolyzed to the active form, α-tocopherol, to exert its antioxidant effects.
This guide presents a comparative analysis of the DPPH radical scavenging activity of tocopheryl acetate against its active form, α-tocopherol, and other commonly used synthetic and natural antioxidants, namely Butylated Hydroxytoluene (BHT) and Ascorbyl Palmitate. The data clearly indicates that while α-tocopherol and other compared antioxidants are potent radical scavengers, tocopheryl acetate remains largely inactive in this assay.
Data Presentation: Comparative Antioxidant Activity (DPPH Assay)
The following table summarizes the 50% inhibitory concentration (IC50) values of tocopheryl acetate and its alternatives in the DPPH radical scavenging assay. A lower IC50 value indicates a higher antioxidant capacity.
| Compound | Chemical Structure | DPPH Radical Scavenging Activity (IC50) | Reference(s) |
| Tocopheryl Acetate | Ester of acetic acid and α-tocopherol | Inactive (> 50 µg/mL) | [1][2] |
| α-Tocopherol | Active form of Vitamin E | ~12.1 - 40 µg/mL | [3][4] |
| Butylated Hydroxytoluene (BHT) | Synthetic phenolic antioxidant | ~21.09 - 202.35 µg/mL | [5][6][7][8][9] |
| Ascorbyl Palmitate | Lipophilic ester of ascorbic acid | ~66.12 µg/mL (ascorbic acid equivalent) | [10] |
Note: IC50 values can vary between studies depending on the specific experimental conditions (e.g., solvent, reaction time, initial DPPH concentration). The values presented here are a representative range from the cited literature.
Experimental Protocols
A detailed methodology for performing the DPPH assay to evaluate the antioxidant capacity of lipophilic compounds is provided below.
DPPH Radical Scavenging Assay Protocol
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) radical
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Test compounds (Tocopheryl Acetate, α-Tocopherol, BHT, Ascorbyl Palmitate)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm
-
Vortex mixer
-
Micropipettes
2. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a final concentration of 0.1 mM. Store this solution in a dark, airtight container at 4°C. The absorbance of the working solution should be adjusted to approximately 1.0 ± 0.1 at 517 nm.
-
Test Compound Stock Solutions: Prepare stock solutions of each test compound (e.g., 1 mg/mL) in methanol or ethanol.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions of each test compound and the positive control to obtain a range of concentrations for IC50 determination.
3. Assay Procedure:
-
Add a fixed volume of the DPPH working solution (e.g., 180 µL for a 96-well plate) to each well.
-
Add a small volume of the various concentrations of the test compounds or positive control (e.g., 20 µL) to the wells containing the DPPH solution.
-
For the blank control, add the solvent used for the test compounds (e.g., 20 µL of methanol/ethanol) to a well containing the DPPH solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time should be optimized based on the kinetics of the reaction for the compounds being tested.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the blank control (DPPH solution without the test compound).
-
Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, from the graph by non-linear regression analysis.[11]
Mandatory Visualizations
DPPH Assay Experimental Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Antioxidant Mechanism of α-Tocopherol
Caption: α-Tocopherol donates a hydrogen atom to neutralize the DPPH radical.
References
- 1. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. echemi.com [echemi.com]
Tocopherols in the Trenches: A Comparative Analysis of Their Efficacy in Combating Lipid Peroxidation
For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant activity is paramount. This guide provides a comprehensive comparison of tocopherol isoforms in their capacity to reduce lipid peroxidation, supported by experimental data and detailed methodologies.
Vitamin E, a critical fat-soluble antioxidant, exists in various forms known as tocopherols (B72186), with alpha (α), beta (β), gamma (γ), and delta (δ) being the most common. These vitamers play a crucial role in protecting cell membranes from the damaging effects of lipid peroxidation, a chain reaction of oxidative degradation of lipids. While all tocopherols exhibit antioxidant properties, their efficacy is not uniform. This guide delves into a comparative analysis of their performance, offering insights into their mechanisms of action and experimental validation.
The Chain-Breaking Power of Tocopherols
Tocopherols exert their antioxidant effect by acting as "chain-breaking" antioxidants.[1] They donate a hydrogen atom from the hydroxyl group on their chromanol ring to lipid peroxyl radicals, effectively neutralizing them and terminating the cascade of lipid peroxidation.[2][3] The resulting tocopheryl radical is relatively stable and does not propagate the chain reaction.[2]
Comparative Efficacy: A Tale of Four Isoforms
The antioxidant potency of tocopherol isoforms has been a subject of extensive research, with varying results depending on the experimental model. While some studies in homogeneous solutions and liposomes report a hierarchy of α-tocopherol > β-tocopherol > γ-tocopherol > δ-tocopherol in radical scavenging activity, others highlight the superior benefits of γ-tocopherol and mixed tocopherol formulations in more complex biological systems.[4][5]
A significant body of evidence suggests that mixtures of tocopherols, as they naturally occur in food, are more potent inhibitors of lipid peroxidation than α-tocopherol alone.[6][7] This enhanced effect is often attributed to the greater uptake of γ- and δ-tocopherols by cells and potential synergistic interactions between the isoforms.[6][8] Furthermore, γ-tocopherol has demonstrated a unique and superior ability to neutralize reactive nitrogen species (RNS), which also contribute to cellular damage.[9][10]
Quantitative Comparison of Tocopherol Activity
To provide a clear overview of the comparative performance, the following table summarizes key quantitative data from various studies. The data highlights the varying efficacy of different tocopherols in inhibiting lipid peroxidation under different experimental conditions.
| Tocopherol Isoform(s) | Experimental System | Induction Method | Measured Parameter | Key Finding | Reference(s) |
| α-, β-, γ-, δ-Tocopherol | Lecithin (B1663433) Liposomes | Fe2+-Ascorbate | Polyunsaturated Fatty Acid Protection | Antioxidant activity decreased in the order: α > β > γ > δ. One molecule of α-tocopherol protected 220 molecules of PUFA. | [5] |
| α-Tocopherol vs. Mixed Tocopherols (γ, δ, α) | Human Erythrocytes | Hydrogen Peroxide | Malondialdehyde (MDA) Levels | The mixed tocopherol preparation was significantly more potent in protecting cells from lipid peroxidation than α-tocopherol alone. | [6][7] |
| α-, γ-, δ-Tocopherol | Human Platelets | ADP | Malondialdehyde (MDA) Levels & Nitric Oxide (NO) Release | All three isoforms decreased MDA levels and increased NO release. A combination of the three was more potent than any single isoform. | [8] |
| dl-α-, d-α-, γ-Tocopherol | Rat Liver Microsomes | NADPH | Thiobarbituric Acid Reactive Substances (TBARS) | Based on TBARS inhibition per tocopherol content, the effectiveness was γ > d-α > dl-α. | [11][12] |
| α- and δ-Tocopherol Mixtures | Sunflower and Olive Pomace Oil | Accelerated Oxidation (Rancimat) | Peroxide Value, TBARS, p-Anisidine Value | A synergistic effect was observed, with a 7:1 ratio of α- to δ-tocopherol showing significant reduction in oxidation markers. | [13] |
Visualizing the Battle Against Lipid Peroxidation
To better illustrate the processes involved, the following diagrams visualize the mechanism of lipid peroxidation and a typical experimental workflow for evaluating tocopherol efficacy.
Caption: Mechanism of lipid peroxidation and its inhibition by tocopherols.
Caption: Experimental workflow for comparing tocopherol antioxidant activity.
Experimental Protocols
For reproducible and verifiable results, detailed experimental protocols are essential. Below are generalized methodologies based on commonly cited experiments for assessing the inhibition of lipid peroxidation by tocopherols.
Preparation of Lecithin Liposomes and Induction of Peroxidation
-
Liposome (B1194612) Preparation:
-
Egg lecithin is dissolved in chloroform (B151607) in a round-bottom flask.
-
The solvent is removed under a stream of nitrogen gas to form a thin lipid film on the flask wall.
-
The lipid film is hydrated with a buffer (e.g., Tris-HCl) by vortexing, followed by sonication to create multilamellar or unilamellar vesicles (liposomes).
-
-
Incorporation of Tocopherols:
-
Tocopherol isoforms are dissolved in a suitable solvent (e.g., ethanol).
-
Aliquots of the tocopherol solutions are added to the liposome suspension and incubated to allow for incorporation into the lipid bilayer.
-
-
Induction and Measurement of Lipid Peroxidation:
-
Lipid peroxidation is initiated by adding a pro-oxidant, such as a solution of FeSO4 and ascorbic acid.[5]
-
The reaction is monitored by measuring the formation of thiobarbituric acid reactive substances (TBARS) or conjugated dienes.
-
For TBARS, an aliquot of the reaction mixture is treated with thiobarbituric acid (TBA) and heated. The absorbance of the resulting pink chromogen is measured spectrophotometrically (around 532 nm).
-
For conjugated dienes, the increase in absorbance at 234 nm is monitored over time.
-
Lipid Peroxidation in Human Erythrocytes
-
Erythrocyte Preparation:
-
Freshly drawn human blood is centrifuged to separate the erythrocytes (red blood cells).
-
The plasma and buffy coat are removed, and the erythrocytes are washed multiple times with an isotonic saline solution.
-
-
Tocopherol Loading and Peroxidation Induction:
-
Erythrocytes are incubated with different concentrations of α-tocopherol or a mixed tocopherol preparation.[6]
-
After incubation, the cells are washed to remove unincorporated tocopherols.
-
Lipid peroxidation is induced by exposing the erythrocytes to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[6]
-
-
Measurement of Lipid Peroxidation:
Lipid Peroxidation in Liver Microsomes
-
Microsome Isolation:
-
Rat livers are homogenized in a buffer solution.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction.
-
-
Induction and Inhibition of Peroxidation:
-
Assessment of Peroxidation:
Conclusion
The comparative analysis of tocopherols reveals a complex picture where the "best" antioxidant is context-dependent. While α-tocopherol is the most biologically active form of vitamin E in terms of retention in the body, γ-tocopherol and mixtures of tocopherols often exhibit superior or synergistic effects in inhibiting lipid peroxidation in various experimental models.[6][7][9] For researchers and drug development professionals, these findings underscore the importance of considering the specific oxidative stress environment and the potential benefits of using a broader spectrum of tocopherols beyond just α-tocopherol in therapeutic and preventative strategies against oxidative damage. Future research should continue to explore the synergistic interactions between different tocopherol isoforms and their metabolites to fully harness their protective capabilities.
References
- 1. Interactions between alpha-tocopherol, polyunsaturated fatty acids, and lipoxygenases during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Endogenous and Exogenous Tocopherols in the Lipid Stability of Marine Oil Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tocopherol - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Antioxidant activities of tocopherols on Fe2+-ascorbate-induced lipid peroxidation in lecithin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mixed tocopherols have a stronger inhibitory effect on lipid peroxidation than alpha-tocopherol alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different isoforms of tocopherols enhance nitric oxide synthase phosphorylation and inhibit human platelet aggregation and lipid peroxidation: implications in therapy with vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. droracle.ai [droracle.ai]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 12. Inhibitory effects of isomers of tocopherol on lipid peroxidation of microsomes from vitamin E-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Guide to the Protective Effects of Alpha-Tocopherol Acetate Against H₂O₂-Induced Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protective efficacy of alpha-tocopherol (B171835) acetate (B1210297) against hydrogen peroxide (H₂O₂)-induced oxidative stress, benchmarked against other common antioxidants: N-acetylcysteine (NAC), Ascorbic Acid (Vitamin C), and Quercetin (B1663063). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Executive Summary
Hydrogen peroxide is a key reactive oxygen species (ROS) implicated in cellular damage and the pathogenesis of numerous diseases. Antioxidants are critical in mitigating this damage. While alpha-tocopherol, the primary form of Vitamin E, is a potent lipid-soluble antioxidant, its acetate form is often used in formulations due to its enhanced stability.[1] In cellular environments, alpha-tocopherol acetate is hydrolyzed to the active alpha-tocopherol, which can then exert its protective effects.[2][3] This guide evaluates the experimental evidence supporting the protective role of this compound and compares its performance with other well-established antioxidants.
Data Presentation: Comparative Efficacy of Antioxidants
The following tables summarize quantitative data from various studies, offering a comparative overview of the protective effects of alpha-tocopherol and its alternatives against H₂O₂-induced cellular damage.
Table 1: Comparative Effects on Cell Viability
| Antioxidant | Cell Line | H₂O₂ Concentration | Antioxidant Concentration | Improvement in Cell Viability | Reference |
| Alpha-Tocopherol | MDPC-23 | 0.018% | 5 mM | Recovers 33.5% of viability lost to H₂O₂ | [4] |
| MDPC-23 | 0.018% | 10 mM | Recovers 31% of viability lost to H₂O₂ | [4] | |
| HepG2 | 0.8 mM | 5-10 µM | Significantly improved cell viability | [5] | |
| N-Acetylcysteine (NAC) | H9c2 | 0.75 mM | 4 mM | Markedly enhanced cell viability | [6] |
| KGN | 250 µM | 2, 5, 10 µM | Dose-dependently reversed the decline in cell viability | [7] | |
| Ascorbic Acid | ARPE-19 | 0.2 mM | 500-750 µM | Significantly increased cell viability | [8] |
| ARPE-19 | 0.4 mM | 500-750 µM | Significantly increased cell viability | [8] | |
| ARPE-19 | 0.2 mM H₂O₂ | 100 µM | Increased viability from 61% to 88% | ||
| Quercetin | PC-12 | 500 µM | Dose-dependent | Significantly increased cell survival rate | [9] |
| KGN | 250 µM | 2, 5, 10 µM | Dose-dependently reversed the decline in cell viability | ||
| Caco2 | Not specified | 12.5–100 µM | Partially reversed the decreased viability | [10] |
Table 2: Comparative Effects on Reactive Oxygen Species (ROS) and Apoptosis
| Antioxidant | Cell Line | H₂O₂ Concentration | Antioxidant Concentration | Effect on ROS/Apoptosis | Reference |
| Alpha-Tocopherol | - | - | - | Scavenges lipid peroxyl radicals | |
| N-Acetylcysteine (NAC) | H9c2 | 0.75 mM | 4 mM | Decreased ROS levels; Inhibited caspase-3, -8, and -9 activation | [6][11] |
| KGN | 250 µM | 2, 5, 10 µM | Dose-dependently reduced ROS levels | [7] | |
| Ascorbic Acid | - | - | - | Scavenges superoxide, H₂O₂, and hydroxyl radicals | [12] |
| Quercetin | PC-12 | 500 µM | - | Significantly reduced intracellular ROS | [9] |
| KGN | 250 µM | 2, 5, 10 µM | Dose-dependently reduced ROS levels | [7] | |
| HESCs | 250 µM | - | Significantly reduced ROS fluorescence intensity and apoptosis rates | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
H₂O₂-Induced Oxidative Stress Model
This protocol describes a general method for inducing oxidative stress in cultured cells using hydrogen peroxide.
-
Cell Culture: Plate cells (e.g., H9c2, PC-12, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and culture to 70-80% confluency.[6]
-
H₂O₂ Preparation: Prepare a fresh stock solution of H₂O₂ in serum-free medium. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 100-800 µM, depending on the cell line's sensitivity).[5][6]
-
Induction of Oxidative Stress: Remove the culture medium from the cells and replace it with the H₂O₂-containing medium. Incubate for a specified period (e.g., 1-24 hours) at 37°C and 5% CO₂.[6] The optimal H₂O₂ concentration and incubation time should be determined empirically for each cell line to achieve a significant but sub-lethal level of cell death (e.g., ~50% reduction in viability).[5]
Antioxidant Treatment
This protocol outlines the pre-treatment of cells with antioxidants prior to H₂O₂ exposure.
-
Preparation of Antioxidant Solutions: Dissolve this compound, N-acetylcysteine, ascorbic acid, or quercetin in an appropriate solvent (e.g., DMSO for quercetin, culture medium for others) to create stock solutions. Further dilute in culture medium to achieve the desired final concentrations.
-
Pre-treatment: Before inducing oxidative stress, replace the culture medium with a medium containing the desired concentration of the antioxidant.
-
Incubation: Incubate the cells with the antioxidant for a specific duration (e.g., 1-24 hours).[6][7]
-
H₂O₂ Challenge: After the pre-treatment period, remove the antioxidant-containing medium and proceed with the H₂O₂-induced oxidative stress protocol as described above. In some experimental designs, the antioxidant may be co-incubated with H₂O₂.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Treatment: Following the antioxidant and H₂O₂ treatments, remove the medium.
-
MTT Incubation: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.[4][6]
Measurement of Intracellular ROS (DCFH-DA Assay)
This assay quantifies the overall levels of reactive oxygen species within the cells.
-
Treatment: After antioxidant and H₂O₂ treatments, wash the cells with PBS.
-
Probe Loading: Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove the excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm. The increase in fluorescence is proportional to the level of intracellular ROS.
Signaling Pathways and Mechanisms of Action
The protective effects of these antioxidants are mediated through various signaling pathways.
This compound
Alpha-tocopherol, the active form of this compound, is a chain-breaking antioxidant that integrates into cell membranes. It donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. Its protective effects are also linked to the modulation of signaling pathways, though the exact mechanisms are still under investigation.
Caption: this compound is hydrolyzed to alpha-tocopherol, which directly scavenges ROS.
N-Acetylcysteine (NAC)
NAC is a precursor to the intracellular antioxidant glutathione (B108866) (GSH). It directly scavenges ROS and replenishes GSH levels, thereby enhancing the cell's antioxidant capacity. NAC has been shown to modulate several signaling pathways to exert its protective effects. It can inhibit the activation of apoptosis signal-regulating kinase 1 (ASK1) and activate the pro-survival PI3K/Akt pathway.[6][14][15]
Caption: NAC enhances GSH levels, inhibits ASK1, and activates the PI3K/Akt survival pathway.
Ascorbic Acid (Vitamin C)
Ascorbic acid is a water-soluble antioxidant that can directly scavenge a variety of ROS. It also plays a role in regenerating other antioxidants, such as alpha-tocopherol, from their radical forms.
Caption: Ascorbic acid directly scavenges ROS and regenerates other antioxidants like alpha-tocopherol.
Quercetin
Quercetin is a flavonoid with potent antioxidant properties. It can directly scavenge ROS and also modulate signaling pathways involved in the cellular stress response. Studies have shown that quercetin can activate the PI3K/Akt pathway and inhibit the p38 MAPK/NOX4 pathway to protect against H₂O₂-induced damage.[9][13][16]
Caption: Quercetin scavenges ROS, inhibits the pro-oxidant p38 MAPK/NOX4 pathway, and activates PI3K/Akt.
Conclusion
This compound serves as a stable precursor to the potent antioxidant alpha-tocopherol, offering significant protection against H₂O₂-induced oxidative stress. Its efficacy is comparable to other well-known antioxidants such as N-acetylcysteine, ascorbic acid, and quercetin. The choice of antioxidant for a specific research or therapeutic application will depend on various factors including the cellular context, the desired mechanism of action, and the specific signaling pathways of interest. This guide provides a foundational comparison to aid in this selection process. Further targeted research is recommended to delineate the nuanced differences in the protective mechanisms of these compounds in specific models of oxidative stress.
References
- 1. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]
- 2. α-Tocopherol Attenuates Oxidative Phosphorylation of CD34+ Cells, Enhances Their G0 Phase Fraction and Promotes Hematopoietic Stem and Primitive Progenitor Cell Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effect of Alpha-Tocopherol Isomer from Vitamin E against the H2O2 Induced Toxicity on Dental Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tmrjournals.com [tmrjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effect of Quercetin against H2O2-Induced Oxidative Damage in PC-12 Cells: Comprehensive Analysis of a lncRNA-Associated ceRNA Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quercetin Alleviates H2O2-Induced Oxidative Stress Damage to Human Endometrial Stromal Cells by Inhibiting the p38 MAPK/NOX4 Signaling Pathway [jsu-mse.com]
- 14. tandfonline.com [tandfonline.com]
- 15. N-Acetylcysteine relieving hydrogen peroxide-induced damage in granulosa cells of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Alpha-Tocopherol Acetate and Other Lipophilic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular protection and product formulation, the selection of an appropriate antioxidant is paramount. Lipophilic antioxidants, which are soluble in fats and lipids, play a crucial role in safeguarding cell membranes and lipid-based formulations from oxidative damage. This guide provides a detailed comparison of alpha-tocopherol (B171835) acetate (B1210297) with other widely used lipophilic antioxidants: alpha-tocopherol, ascorbyl palmitate, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA). The following sections present a comprehensive analysis based on experimental data, detailed methodologies, and an exploration of their mechanisms of action at the cellular level.
Executive Summary
Alpha-tocopherol acetate is a stable ester of alpha-tocopherol (Vitamin E), which serves as a pro-antioxidant. It requires enzymatic hydrolysis to its active form, alpha-tocopherol, to exert its protective effects against oxidative stress. While its stability makes it a preferred ingredient in formulations, its direct antioxidant capacity in vitro is negligible. In contrast, alpha-tocopherol, BHT, BHA, and ascorbyl palmitate exhibit direct free radical scavenging activity. The choice among these antioxidants depends on the specific application, desired potency, and regulatory considerations.
Quantitative Performance Comparison
The efficacy of antioxidants is commonly evaluated through various assays that measure their ability to scavenge free radicals or inhibit lipid peroxidation. The following tables summarize the comparative performance of the selected lipophilic antioxidants based on data from in vitro studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Free Radical Scavenging Activity (DPPH and ABTS Assays)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods to evaluate the free radical scavenging capacity of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Notes |
| This compound | No significant activity[1][2] | No significant activity | Must be hydrolyzed to alpha-tocopherol to become active. |
| Alpha-Tocopherol | 19.73 ± 4.6[3] | ~12.1 (comparable to BHT)[4] | The active form of Vitamin E, demonstrating potent radical scavenging. |
| Ascorbyl Palmitate | Data not directly comparable | Data not directly comparable | A lipophilic derivative of Vitamin C with demonstrated antioxidant properties. |
| Butylated Hydroxytoluene (BHT) | 21.78 ± 0.9[3] | ~12.1 (comparable to α-tocopherol)[4] | A synthetic antioxidant widely used in food and cosmetics. |
| Butylated Hydroxyanisole (BHA) | 40.50 ± 2.8[3] | Data not directly comparable | A synthetic antioxidant often used in conjunction with BHT. |
Note: The IC50 values can vary significantly depending on the solvent, pH, and other assay conditions.
Table 2: Inhibition of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.
| Antioxidant | Inhibition of Lipid Peroxidation (MDA formation) | Notes |
| This compound | Effective in vivo and in some cellular models after conversion. Showed similar inhibition of MDA formation as alpha-tocopherol in microsomes.[5] | Efficacy is dependent on the rate of hydrolysis to alpha-tocopherol. |
| Alpha-Tocopherol | Potent inhibitor of lipid peroxidation.[6][7] | Considered a primary chain-breaking antioxidant in biological membranes. |
| Ascorbyl Palmitate | Demonstrated to be more effective than alpha-tocopherol in some studies of deep-fried seafood.[6][8] Can have pro-oxidant effects under certain conditions.[9] | Its amphiphilic nature may allow it to act at the lipid-water interface. |
| Butylated Hydroxytoluene (BHT) | Effective inhibitor of lipid peroxidation.[7] At 1% concentration, showed no significant difference from alpha-tocopherol in inhibiting lipid oxidation in fish oil.[7] | A synthetic antioxidant with high efficacy in preventing rancidity in fats and oils. |
| Butylated Hydroxyanisole (BHA) | Effective inhibitor of lipid peroxidation. | Often used in combination with BHT for a synergistic effect. |
Experimental Protocols
For researchers seeking to replicate or adapt these comparative studies, detailed experimental protocols for the key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should have a deep violet color.
-
-
Sample Preparation:
-
Dissolve the lipophilic antioxidant samples in a suitable solvent (e.g., ethanol, methanol, or DMSO) to prepare a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate or a cuvette, add a specific volume of the antioxidant sample solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•+ radical cation, mix the ABTS stock solution and the potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of concentrations of the antioxidant samples in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant sample to a specified volume of the diluted ABTS•+ solution.
-
Mix thoroughly and incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Methodology:
-
Sample Preparation and Induction of Peroxidation:
-
Prepare a lipid-rich sample, such as a liposome (B1194612) suspension, tissue homogenate, or oil emulsion.
-
Induce lipid peroxidation using an oxidizing agent (e.g., FeSO4/ascorbate or AAPH).
-
Incubate the samples with and without the test antioxidants at 37°C for a specified time.
-
-
Reaction with TBA:
-
Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA) to the samples.
-
Heat the mixture at a high temperature (e.g., 95°C) for a set period (e.g., 30-60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.
-
-
Measurement:
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
The concentration of MDA is calculated using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). The percentage of inhibition of lipid peroxidation by the antioxidant is then determined by comparing the MDA concentration in the antioxidant-treated samples to the control.
-
Signaling Pathways and Cellular Mechanisms
Lipophilic antioxidants not only act as direct chemical scavengers of free radicals but can also influence cellular signaling pathways involved in the response to oxidative stress.
Mechanism of Action Overview
Caption: Overview of the mechanisms of action of lipophilic antioxidants.
The Nrf2/Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, the interaction between Nrf2 and Keap1 is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.
-
Alpha-Tocopherol: Has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes.
-
BHA and BHT: These synthetic antioxidants are also known to be potent activators of the Nrf2 pathway.
-
Ascorbyl Palmitate: While it is a known antioxidant, its specific interaction with the Nrf2 pathway is less well-characterized in the available literature.
Caption: The Nrf2/Keap1 antioxidant response pathway.
Conclusion
The selection of a lipophilic antioxidant should be a carefully considered decision based on the specific requirements of the application.
-
This compound is an excellent choice for formulations where stability is a primary concern, as it is less prone to degradation than its active form. However, its antioxidant effect is indirect and relies on enzymatic conversion.
-
Alpha-Tocopherol is a potent, naturally occurring antioxidant that is highly effective at inhibiting lipid peroxidation within biological membranes.
-
Ascorbyl Palmitate offers the benefits of Vitamin C in a lipid-soluble form, making it suitable for protecting the lipid phase of formulations. Its efficacy can be influenced by the specific lipid matrix.
-
BHT and BHA are highly effective and cost-efficient synthetic antioxidants that are widely used in the food and cosmetic industries to prevent rancidity. They are also potent activators of the Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Activation of the Nrf2/ARE signaling pathway protects against palmitic acid-induced renal tubular epithelial cell injury by ameliorating mitochondrial reactive oxygen species-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. primescholars.com [primescholars.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Vitamin C derivative ascorbyl palmitate promotes ultraviolet-B-induced lipid peroxidation and cytotoxicity in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
The Conversion Conundrum: A Comparative Guide to Tocopheryl Acetate and Free Tocopherol Bioavailability
For researchers, scientists, and drug development professionals, understanding the bioconversion efficiency of vitamin E prodrugs is paramount for optimizing therapeutic delivery. This guide provides a comprehensive comparison of tocopheryl acetate (B1210297) and free tocopherol, focusing on their conversion efficiency and bioavailability, supported by experimental data and detailed protocols.
Vitamin E, a crucial lipid-soluble antioxidant, is commonly supplemented in its esterified form, tocopheryl acetate, due to its enhanced stability. However, for biological activity, tocopheryl acetate must be hydrolyzed to its active form, free tocopherol. This conversion process, primarily occurring in the small intestine, is a critical determinant of vitamin E's ultimate bioavailability. This guide delves into the quantitative differences in the bio-efficiency of these two forms, offering valuable insights for formulation and drug development.
Quantitative Comparison of Bioavailability
The relative bioavailability of tocopheryl acetate compared to free tocopherol has been the subject of numerous studies across different species. The data consistently indicates that while tocopheryl acetate is a stable and effective source of vitamin E, its conversion to the active form is not 100% efficient and can be influenced by various factors.
| Study Type | Species | Key Findings | Reference |
| Oral Administration | Humans | The bioavailability of natural vitamin E (from RRR-α-tocopheryl acetate) is roughly twice that of synthetic vitamin E (all-rac-α-tocopheryl acetate).[1][2] | [1][2] |
| Oral Administration | Humans | When taken with a meal, the uptake of α-tocopherol from free tocopherol was equal to that from tocopheryl acetate.[3] | [3] |
| Oral Administration | Rats | When administered in oil, the net uptake of α-tocopherol from the free form was only half that from the acetate form. However, when given with a standard laboratory diet, the uptake was very similar.[3] | [3] |
| Oral Administration | Mink Kits | The highest plasma and tissue concentrations of RRR-α-tocopherol were observed in kits fed free RRR-α-tocopherol (ALC), followed by RRR-α-tocopheryl acetate (ACT), and then all-rac-α-tocopheryl acetate (SYN). This suggests a limitation in the hydrolysis of the acetate form. | [4] |
| Topical Application | Rats | After 5 days of topical application, about 5% of the tocopheryl acetate in the viable epidermis was hydrolyzed to free tocopherol.[5] | [5] |
| In Vitro Digestion | - | Cholesteryl ester hydrolase was identified as the primary enzyme responsible for hydrolyzing tocopheryl acetate. The efficiency of hydrolysis was significantly higher when tocopheryl acetate was incorporated into mixed micelles or liposomes compared to emulsions.[6] | [6] |
| Cell Culture (Caco-2) | - | The amount of tocopherol secreted at the basolateral side was significantly greater when free tocopherol was provided in the micelles, followed by tocopheryl acetate, and then α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) 1000 (TPGS).[7] | [7] |
Experimental Protocols
Accurate assessment of tocopherol and tocopheryl acetate levels in biological matrices is crucial for bioavailability studies. Below are detailed methodologies for in vivo animal studies and subsequent sample analysis.
In Vivo Animal Study Protocol (Rodent Model)
1. Animal Model:
-
Species: Fischer 344 rats[8] or similar strain, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week prior to the study, with free access to a standard chow diet and water.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle.
2. Dosing:
-
Groups: Divide animals into at least three groups: Control (vehicle), Free Tocopherol, and Tocopheryl Acetate.
-
Test Articles: Prepare solutions of RRR-α-tocopherol and RRR-α-tocopheryl acetate in a suitable vehicle such as corn oil.
-
Administration: Administer the test articles orally via gavage. Doses can range from 125 to 2000 mg/kg body weight for toxicity studies[8], or lower physiological doses for bioavailability assessments.
-
Duration: The study can be a single-dose pharmacokinetic study or a multi-day supplementation study (e.g., 13 weeks[8]).
3. Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours for pharmacokinetic studies) via tail vein or cardiac puncture at the termination of the study. Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Tissues: At the end of the study, euthanize the animals and harvest tissues of interest, such as the liver, adipose tissue, and spleen. Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
HPLC Analysis of Tocopherol and Tocopheryl Acetate in Plasma and Tissues
1. Sample Preparation:
-
Plasma: To 200 µL of plasma, add 200 µL of ethanol (B145695) containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins. Vortex thoroughly.
-
Tissue: Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer.
-
Extraction: Extract tocopherols (B72186) from the plasma supernatant or tissue homogenate using a solvent like hexane (B92381) or a mixture of hexane and ethyl acetate. Repeat the extraction process to ensure complete recovery.
-
Evaporation and Reconstitution: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase, such as a mixture of methanol, acetonitrile, and dichloromethane, is often employed. The exact composition may need optimization depending on the specific column and analytes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection:
-
UV Detection: Monitor the eluent at approximately 292 nm.[7]
-
Fluorescence Detection: For higher sensitivity, use a fluorescence detector with an excitation wavelength of around 295 nm and an emission wavelength of approximately 330 nm.
-
-
Quantification: Determine the concentrations of α-tocopherol and α-tocopheryl acetate by comparing their peak areas to those of known standards.
Visualization of Metabolic and Experimental Processes
To aid in the conceptual understanding of the conversion and analysis processes, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of tocopheryl acetate conversion.
References
- 1. Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative bioavailability of RRR- and all-rac-alpha-tocopheryl acetate in humans: studies using deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of free alpha-tocopherol and alpha-tocopheryl acetate as sources of vitamin E in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption of α-tocopheryl acetate is limited in mink kits (Mustela vison) during weaning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thirteen-week toxicity study of d-alpha-tocopheryl acetate (vitamin E) in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Tocopherol Acetate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantitative analysis of tocopherol acetate (B1210297) (Vitamin E acetate). We will delve into the experimental protocols and performance data to assist you in selecting the most appropriate analytical technique for your research and development needs.
Tocopherol acetate, a stable form of Vitamin E, is a common ingredient in pharmaceutical formulations, dietary supplements, and cosmetic products. Accurate and reliable quantification is crucial for quality control, stability testing, and pharmacokinetic studies. Both HPLC with ultraviolet (UV) or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose, each with distinct advantages and limitations.
Experimental Protocols
A clear understanding of the methodologies is essential for evaluating and implementing these techniques. Below are representative experimental protocols for both HPLC and LC-MS analysis of tocopherol acetate.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
HPLC is a widely used technique for the separation and quantification of tocopherol acetate. The choice between UV and fluorescence detection depends on the required sensitivity and selectivity. Fluorescence detection generally offers higher sensitivity and selectivity for tocopherols.[1]
Sample Preparation:
A liquid-liquid extraction (LLE) is commonly employed to isolate tocopherol acetate from the sample matrix.
-
To 500 µL of the sample (e.g., plasma, dissolved product), add an internal standard (e.g., α-tocopherol acetate-d6).
-
Add 2.5 mL of n-hexane and vortex for 2 minutes for extraction.
-
Add 500 µL of ethanol (B145695) (denatured with 5% methanol) to deproteinize the sample and vortex for 5 minutes.
-
Centrifuge the mixture to separate the layers.
-
Transfer the upper hexane (B92381) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol (B129727) or mobile phase) for HPLC injection.[2]
Chromatographic Conditions:
Both normal-phase (NP) and reversed-phase (RP) HPLC can be used for tocopherol analysis. RP-HPLC is often preferred for its reproducibility.[1]
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for RP-HPLC.[2]
-
Mobile Phase: Isocratic elution with 100% methanol is a simple and effective mobile phase.[2] A gradient elution with methanol and water can also be used.[3]
-
Detection:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it a powerful tool for trace-level quantification and confirmation of tocopherol acetate.
Sample Preparation:
Sample preparation for LC-MS is similar to that for HPLC, often involving a liquid-liquid extraction or protein precipitation followed by solvent evaporation and reconstitution. Isotope-labeled internal standards are highly recommended for accurate quantification.[6]
Chromatographic Conditions:
The chromatographic conditions are generally similar to those used in HPLC, but often with lower flow rates compatible with the MS interface.
-
Column: A C18 column is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of water, methanol, and a small amount of formic acid or ammonium (B1175870) formate (B1220265) is often employed to ensure good ionization.[5]
-
Flow Rate: A flow rate of 0.5 - 0.75 mL/min is typical.[5][6]
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. ESI is common for this application.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, offering high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For tocopherol acetate, a common transition is m/z 473 → 165.[7]
Performance Data: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of HPLC with UV/Fluorescence detection and LC-MS for the analysis of tocopherol acetate, based on data from various studies.
| Performance Parameter | HPLC with UV/Fluorescence Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (R²) | > 0.999[8][9] | > 0.99[6][7] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL (UV)[2][8] | 1.10 ng/mL - 8.85 x 10⁻⁶ µg/mL[6][7] |
| Limit of Quantification (LOQ) | 0.5 - 1.25 µg/mL (UV)[2][9] | 8 - 168 nmoles/L (approximately 3.4 - 72 ng/mL)[10] |
| Accuracy/Recovery | 95.5% - 98.9%[8][9] | > 90%[7] |
| Precision (%RSD) | < 1.5% - 3.9%[8][9] | 1.5% - 8.3%[6][7] |
| Selectivity | Moderate to Good (Fluorescence > UV) | Excellent |
| Throughput | High | Moderate to High |
| Cost | Lower | Higher |
Experimental Workflows
To visualize the analytical processes, the following diagrams illustrate the typical workflows for HPLC and LC-MS analysis of tocopherol acetate.
Caption: HPLC experimental workflow for tocopherol acetate analysis.
Caption: LC-MS experimental workflow for tocopherol acetate analysis.
Discussion and Recommendations
HPLC with UV or Fluorescence Detection is a robust, reliable, and cost-effective method for the routine analysis of tocopherol acetate, particularly at higher concentrations. It offers excellent linearity, accuracy, and precision. For enhanced sensitivity, fluorescence detection is the preferred choice over UV detection.[1] However, its selectivity can be a limitation in complex matrices where co-eluting compounds may interfere with the analyte peak.
LC-MS provides unparalleled sensitivity and selectivity, making it the gold standard for the analysis of tocopherol acetate at trace levels or in complex biological matrices. The use of MRM mode significantly reduces matrix effects and allows for confident identification and quantification. While the initial investment and operational costs are higher than HPLC, the superior performance of LC-MS is often necessary for demanding applications such as pharmacokinetic studies and the analysis of low-dose formulations. A rapid, isotope dilution LC-MS/MS method has been shown to have high accuracy, precision, and sensitivity for the simultaneous analysis of VEA and other tocopherols.[6]
-
For routine quality control of raw materials and finished products where concentration levels are relatively high and the matrix is simple, HPLC with UV or fluorescence detection is a suitable and economical choice.
-
For research, drug development, and clinical applications that demand high sensitivity, high selectivity, and the analysis of complex samples, LC-MS is the recommended technique. Its ability to provide structural confirmation and accurate quantification at low levels is invaluable in these settings.
By carefully considering the analytical needs and the comparative data presented in this guide, researchers and scientists can make an informed decision on the most appropriate method for their tocopherol acetate analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis [mdpi.com]
- 5. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]
- 6. Frontiers | Development, Validation, and Application of a Novel Method for the Analysis of Vitamin E Acetate and Other Tocopherols in Aerosol Emissions of E-Cigarettes, or Vaping Products Associated With Lung Injury [frontiersin.org]
- 7. Liquid chromatography-tandem mass spectrometry method for measuring vitamin E acetate in bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Natural vs. Synthetic Vitamin E Efficacy in Broilers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of natural and synthetic vitamin E in broiler chickens, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the nuances of vitamin E supplementation in poultry.
Executive Summary
Vitamin E is a critical fat-soluble antioxidant in poultry nutrition, playing a vital role in protecting cell membranes from oxidative damage. It is commonly supplemented in broiler diets in two primary forms: natural vitamin E (d-α-tocopherol or RRR-α-tocopherol) and synthetic vitamin E (dl-α-tocopherol acetate (B1210297) or all-rac-α-tocopherol acetate). While both forms provide vitamin E activity, research consistently demonstrates that natural vitamin E exhibits superior bioavailability and retention in broiler tissues, leading to enhanced antioxidant capacity and improved meat quality. Although growth performance often shows no significant difference, the greater deposition of natural vitamin E in muscle and liver tissues suggests a more potent protective effect against oxidative stress.
Data Presentation: Performance and Antioxidant Status
The following tables summarize quantitative data from various studies comparing the effects of natural and synthetic vitamin E on broiler performance, meat quality, and antioxidant status.
Table 1: Growth Performance
| Parameter | Natural Vitamin E | Synthetic Vitamin E | Control (Basal Diet) | Key Findings |
| Body Weight Gain (g) | No significant difference | No significant difference | - | Most studies report no significant impact of vitamin E source on overall growth performance.[1][2] |
| Feed Intake (g) | No significant difference | No significant difference | - | Feed consumption is generally unaffected by the source of vitamin E supplementation.[1] |
| Feed Conversion Ratio | No significant difference | No significant difference | - | Vitamin E source does not typically influence feed efficiency in broilers.[1] |
Table 2: Meat Quality
| Parameter | Natural Vitamin E | Synthetic Vitamin E | Control (Basal Diet) | Key Findings |
| Breast Meat Redness (a) | Increased | Increased | Lower | Both forms of vitamin E can increase the redness of breast meat compared to a control diet.[2][3] |
| Thigh Meat Lightness (L) | No significant effect | Decreased | Higher | Synthetic vitamin E has been observed to decrease the lightness of thigh meat.[2][3] |
| Thigh Drip Loss (%) at 48h | Reduced | No significant reduction | Higher | Natural vitamin E supplementation can lead to a greater reduction in drip loss, indicating better water holding capacity.[2] |
| Malondialdehyde (MDA) in Thigh (mg/kg) | Reduced | No significant reduction | Higher | Natural vitamin E is more effective at reducing lipid peroxidation (MDA content) in thigh muscle.[2][4] |
| Malondialdehyde (MDA) in Breast (mg/kg) | Reduced | Reduced | Higher | Both forms of vitamin E can decrease lipid peroxidation in breast muscle.[2] |
Table 3: Antioxidant Status & Tissue Deposition
| Parameter | Natural Vitamin E | Synthetic Vitamin E | Control (Basal Diet) | Key Findings |
| Plasma α-tocopherol (µg/mL) | Significantly Increased | Increased | Lower | Natural vitamin E leads to a more pronounced increase in plasma α-tocopherol levels.[1] |
| Liver α-tocopherol (µg/g) | Significantly Increased | Increased | Lower | The concentration of α-tocopherol in the liver is higher in broilers fed natural vitamin E.[1] |
| Breast Muscle α-tocopherol (µg/g) | Increased | Increased | Lower | Both forms increase α-tocopherol deposition in breast muscle.[2][4] |
| Thigh Muscle α-tocopherol (µg/g) | Significantly Increased | Increased | Lower | Natural vitamin E shows a more pronounced effect on α-tocopherol deposition in thigh muscle.[2][4] |
Experimental Protocols
The data presented above is a synthesis of findings from multiple studies. Below are representative experimental methodologies employed in this field of research.
Representative Study Design:
-
Animals: A common design uses one-day-old male broiler chicks (e.g., Arbor Acres or Ross 308), randomly allocated to different dietary treatment groups.[4] A typical study might involve 144 birds, divided into 3 groups with 6 replicates of 8 birds each.[4]
-
Housing: Birds are housed in environmentally controlled pens with ad libitum access to feed and water.
-
Dietary Treatments:
-
Control Group: Fed a basal diet without supplemental vitamin E.
-
Natural Vitamin E Group: Fed the basal diet supplemented with a specific level of natural vitamin E (e.g., 20 IU/kg of D-α-tocopherol).[4]
-
Synthetic Vitamin E Group: Fed the basal diet supplemented with an equivalent IU level of synthetic vitamin E (e.g., 20 IU/kg of DL-α-tocopherol acetate).[4]
-
-
Duration: The experimental period typically lasts for the entire broiler growth cycle, which is around 42 days.[4]
-
Data Collection:
-
Growth Performance: Body weight and feed intake are recorded weekly to calculate body weight gain, feed intake, and feed conversion ratio.
-
Sample Collection: At the end of the trial, blood and tissue samples (liver, breast, and thigh muscle) are collected from a subset of birds from each replicate.
-
Meat Quality Analysis: Parameters such as meat color (L, a, b*), pH, drip loss, and cooking loss are measured on fresh meat samples.
-
Antioxidant Status Analysis: The concentration of α-tocopherol in plasma and tissues is determined using High-Performance Liquid Chromatography (HPLC). Lipid peroxidation is assessed by measuring the malondialdehyde (MDA) content using the thiobarbituric acid reactive substances (TBARS) assay.
-
Mandatory Visualizations
The differential bioavailability of natural and synthetic vitamin E is a key factor in their efficacy. The following diagrams illustrate the underlying biological mechanisms.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A Comparison of Natural (D-α-tocopherol) and Synthetic (DL-α-tocopherol Acetate) Vitamin E Supplementation on the Growth Performance, Meat Quality and Oxidative Status of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Comparison of Natural (D-α-tocopherol) and Synthetic (DL-α-tocopherol Acetate) Vitamin E Supplementation on the Growth Performance, Meat Quality and Oxidative Status of Broilers | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Relative Bioavailability of Alpha-Tocopheryl Acetate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative bioavailability of various alpha-tocopheryl acetate (B1210297) formulations, supported by experimental data. Understanding the nuances of these formulations is critical for optimizing the delivery and efficacy of vitamin E in therapeutic and supplemental applications.
Data Summary: Bioavailability Parameters of Different Alpha-Tocopheryl Acetate Formulations
The following table summarizes key pharmacokinetic parameters from studies comparing different formulations of alpha-tocopheryl acetate. These parameters include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).
| Formulation Comparison | Subject | Key Findings | Reference |
| Natural (RRR) vs. Synthetic (all-rac) α-Tocopheryl Acetate | Humans | The relative bioavailability of RRR-α-tocopheryl acetate was found to be approximately 2.0 times that of all-rac-α-tocopheryl acetate based on plasma AUC ratios.[1][2] Another study in non-smokers showed a ratio of 1.3:1 (RRR:all-rac) from AUCs and Cmax.[3] | [1][2][3] |
| Natural (d) vs. Synthetic (dl) α-Tocopheryl Acetate | Horses | Natural source d-α-tocopheryl acetate demonstrated a 197% relative bioavailability compared to synthetic dl-α-tocopheryl acetate.[4][5] | [4][5] |
| DL-α-Tocopheryl Acetate Formulations | Dairy Cows | Microencapsulated formulation showed the highest AUC (620.25 µg.h/mL), followed by silica-adsorbed (503.3 µg.h/mL) and oil form (465.4 µg.h/mL). The oil form had the highest Cmax (4.07 µg/mL).[6] | [6] |
| Self-Emulsifying vs. Soft Gelatin Capsule | Humans | A self-emulsifying vitamin E preparation showed a 210% to 410% increase in bioavailability (AUC) compared to a commercial soft gelatin capsule.[7] | [7] |
| α-Tocopheryl Acetate vs. α-Tocopherol (Free Form) | Broilers | α-Tocopherol (free form) was found to be significantly more bioavailable than α-tocopheryl acetate, with a relative efficiency of absorption for the acetate form being only 0.24 to 0.37 that of the free form.[8][9] | [8][9] |
| Water-Dispersible vs. Synthetic α-Tocopheryl Acetate | Horses | Micellized d-α-tocopherol and a nanodispersed liposomal d-α-tocopherol showed 559% and 613% relative bioavailability, respectively, compared to synthetic dl-α-tocopheryl acetate.[4][5] | [4][5] |
| Effect of Mixed Tocopherols (B72186) | Humans | The bioavailability of RRR- and all-rac-α-tocopherols was not affected by the presence of other tocopherols. However, both forms of α-tocopherol significantly suppressed serum gamma-tocopherol (B30145) levels.[10] | [10] |
Experimental Protocols
The methodologies employed in the cited studies generally follow a standard pharmacokinetic design to assess bioavailability. Below is a detailed overview of a typical experimental protocol.
Study Design
A common approach is a randomized, crossover study design.[11] This design minimizes individual subject variability by having each participant receive all the different formulations being tested, separated by a washout period to eliminate any carryover effects from the previous treatment.[11] Both single-dose and multiple-dose studies are conducted.
Subjects
Studies are conducted in various species, including humans, dairy cows, horses, and broilers.[4][5][6][8][9] Human studies often involve healthy adult volunteers.[1][2]
Dosing and Administration
-
Dosage: The administered dose of alpha-tocopheryl acetate varies between studies. For instance, human studies have used doses ranging from 150 mg to 800 IU per day.[1][2][10]
-
Formulations: The physical form of the supplement can vary, including softgel capsules, oil-based solutions, silica-adsorbed powders, microencapsulated particles, and self-emulsifying drug delivery systems (SEDDS).[6][7][10][12]
-
Administration: Formulations are typically administered orally.[1][4][5] In some animal studies, intraruminal administration has been used.[6]
Blood Sampling
Blood samples are collected at multiple time points to characterize the plasma concentration profile of alpha-tocopherol (B171835). A baseline sample is taken before administration (t=0). Subsequent samples are collected at predefined intervals over a period that can range from 24 hours to several days, and in some long-term studies, for over 100 days.[1][2][4][5]
Analytical Method
The concentration of alpha-tocopherol in plasma or serum is determined using High-Performance Liquid Chromatography (HPLC).[10] In studies comparing stereoisomers, Gas Chromatography/Mass Spectrometry (GC/MS) is often employed to differentiate between the deuterated and non-deuterated forms of tocopherol.[1][2]
Pharmacokinetic Analysis
The primary pharmacokinetic parameters calculated from the plasma concentration-time data are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
Statistical analyses are then performed to compare these parameters between the different formulations to determine their relative bioavailability.
Visualizations
Experimental Workflow for a Bioavailability Study
Caption: A typical experimental workflow for determining the bioavailability of alpha-tocopheryl acetate formulations.
Impact of Formulation on Alpha-Tocopheryl Acetate Bioavailability
Caption: The impact of different formulation strategies on the key physiological steps affecting bioavailability.
References
- 1. Relative bioavailability of RRR- and all-rac-alpha-tocopheryl acetate in humans: studies using deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin E bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ker.com [ker.com]
- 5. ker.com [ker.com]
- 6. Relative bioavailability of vitamin E in dairy cows following intraruminal administration of three different preparations of DL-alpha-tocopheryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tocopherol more bioavailable than tocopheryl-acetate as a source of vitamin E for broilers | PLOS One [journals.plos.org]
- 9. Tocopherol more bioavailable than tocopheryl-acetate as a source of vitamin E for broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative bioavailabilities of natural and synthetic vitamin E formulations containing mixed tocopherols in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal of Alpha-Tocopherol Acetate: A Guide for Laboratory Professionals
The safe and compliant disposal of alpha-tocopherol (B171835) acetate (B1210297), a synthetic form of Vitamin E, is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper procedures is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the handling and disposal of alpha-tocopherol acetate waste streams.
All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1] These regulations may vary by location, and it is the responsibility of the waste generator to ensure full compliance.[1]
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure all safety precautions are in place.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize the inhalation of any vapors or aerosols.[1][2]
-
Avoid Contact: Prevent all personal contact with the substance, including skin and eye contact.[1]
Waste Segregation and Collection
Proper segregation is key to a compliant waste management program.
-
Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]
-
Proper Containment: Collect waste in its original container or a compatible, properly labeled, and tightly sealed waste container.[1][2][3] This prevents accidental spills and ensures the contents are clearly identified.
Step-by-Step Disposal Protocol
Follow these procedures for different types of this compound waste.
A. Unused or Expired Product (Pure Substance): Pure or unused this compound must be disposed of as chemical waste.[1] This typically involves transferring the material to a licensed chemical destruction plant or utilizing controlled incineration with flue gas scrubbing.[2] Contact your institution's Environmental Health and Safety (EHS) department to coordinate a pickup for hazardous waste.
B. Contaminated Materials (e.g., PPE, Spill Debris):
-
Collection: Carefully collect all materials contaminated with this compound, such as absorbent pads, gloves, or lab paper.
-
Containment: Place the contaminated items into a suitable, labeled container for disposal.[4][5]
-
Disposal: The container should be sealed and managed as hazardous waste, following your institution's specific procedures.[4]
C. Empty Containers:
-
Decontamination: Triple-rinse the empty container with a suitable solvent. It is crucial to consult with your EHS office for a list of approved solvents.[1]
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous chemical waste.[1] Do not pour it down the drain.
-
Final Disposal: Once decontaminated, the container can be recycled or disposed of as non-hazardous waste, depending on local regulations.[2][4] Some packaging may be punctured to prevent reuse before being sent to a sanitary landfill.[2]
D. Spill and Leak Management:
-
Safety First: Eliminate all ignition sources and ensure the area is well-ventilated.[4]
-
Containment: For small spills, use an inert absorbent material like sand, silica (B1680970) gel, or vermiculite (B1170534) to contain the substance.[4][6] For larger spills, dike the area to prevent spreading.[4][6]
-
Collection: Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[3][4]
-
Disposal: The collected waste must be managed and disposed of as hazardous material in accordance with regulations.[6]
Quantitative and Physical Data
Safety Data Sheets (SDS) do not specify quantitative limits for disposal; instead, disposal procedures are dictated by the chemical's properties and regulatory status.[7] The table below summarizes key physical and chemical data relevant to the safe handling and disposal of this compound.
| Property | Value | Source |
| Chemical Formula | C₃₁H₅₂O₃ | [8] |
| Appearance | Clear, colorless or yellowish-brown, viscous, oily liquid | [7] |
| Solubility | Insoluble in water; miscible with ethanol, ether, acetone, and vegetable oils | [7] |
| Flash Point | 225.5 - 260 °C (Closed Cup) | [3][8] |
| Oral LD50 (Rat) | >4000 mg/kg | [7][9] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling alpha-Tocopherol Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of alpha-Tocopherol acetate (B1210297), also known as Vitamin E acetate. Following these procedural steps will help ensure safe handling and disposal, fostering a secure research environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling alpha-Tocopherol acetate, a low-hazard compound for usual industrial handling, specific personal protective equipment is recommended to minimize exposure and ensure safety.[1]
| Protection Type | Equipment | Standard/Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | To prevent potential mild eye irritation from splashes or aerosols.[1][2] |
| Hand Protection | Chemical resistant protective gloves | European Standard EN 374 | To prevent skin contact. Check for leak-tightness before use.[2][3][4] |
| Body Protection | Appropriate protective clothing; closed work clothing | - | To minimize skin contact.[1][2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation | NIOSH/MSHA or European Standard EN 149 | Recommended in cases of inadequate ventilation or when vapors/aerosols are generated.[2][3][5][6] |
General Hygiene Practices:
-
Do not eat, drink, or smoke in the work area.[3]
-
Remove contaminated clothing and protective equipment before entering eating areas.[3]
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][7][8]
-
Protect from light and atmospheric oxygen, as the substance can slowly oxidize and darken.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8][9]
-
Recommended storage temperatures vary, with suggestions to keep refrigerated below 4°C (39°F) or store below 25°C (77°F).[1][8]
2. Handling and Use:
-
Ensure adequate general or local exhaust ventilation to keep airborne concentrations low.[1][10]
-
Avoid all personal contact, including inhalation of vapors or mists.[7][8]
-
Wear the appropriate personal protective equipment as outlined in the table above.
-
Use in a designated area away from ignition sources.[2]
3. Accidental Spills:
-
In case of a spill, absorb the substance with an inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Ventilate the affected area.[3]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. If irritation persists, get medical aid.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Get medical aid.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[11] Do not dispose of it into the sewer system.[10]
-
Container Disposal: Uncontaminated packaging may be recycled or re-used.[10] If recycling is not an option, dispose of the container in an authorized landfill. Handle uncleaned containers as you would the product itself.
Key Experimental and Safety Data
The following table summarizes important quantitative data for this compound.
| Property | Value | Reference |
| Oral LD50 (mouse) | >49,700 mg/kg | [8] |
| 5 g/kg | [1] | |
| Flash Point | 257 °C / 494.6 °F | [7] |
| 232.22 °C / 450 °F | [12] | |
| Approx. 260 °C / 500 °F | [9] | |
| Specific Gravity | 0.953 | [8] |
| 0.94 | [12] | |
| Storage Temperature | Below 4°C / 39°F | [1] |
| Below 25°C / 77°F | [8] | |
| Not above 30°C / 86°F | [13] |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. download.basf.com [download.basf.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. download.basf.com [download.basf.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. download.basf.com [download.basf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
